molecular formula C13H9NO5 B6396470 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid CAS No. 1261979-45-6

2-(4-Hydroxyphenyl)-4-nitrobenzoic acid

Cat. No.: B6396470
CAS No.: 1261979-45-6
M. Wt: 259.21 g/mol
InChI Key: KOCZITDUPVWGPB-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-4-nitrobenzoic acid is a nitro-aromatic compound of interest in chemical and pharmaceutical research. Its molecular structure, incorporating both a phenolic hydroxyl and a nitro group on a benzoic acid scaffold, makes it a potential intermediate in synthetic organic chemistry. Similar nitrobenzoic acid derivatives are recognized as key precursors in the synthesis of more complex molecules, such as local anesthetics including procaine . Furthermore, structurally related hydroxy-nitro phenyl compounds are studied in the context of biochemistry as markers or probes for nitroxidative stress, a process implicated in various pathological conditions . Researchers may explore its utility as a building block for novel compounds or in studies investigating metabolic pathways. This product is intended for use by qualified researchers in a controlled laboratory setting. For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-(4-hydroxyphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO5/c15-10-4-1-8(2-5-10)12-7-9(14(18)19)3-6-11(12)13(16)17/h1-7,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCZITDUPVWGPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688735
Record name 4'-Hydroxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261979-45-6
Record name 4'-Hydroxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

2-(4-Hydroxyphenyl)-4-nitrobenzoic acid synthesis routes

Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthesis of 2-(4-Hydroxyphenyl)-4-nitrobenzoic Acid: A Comprehensive Technical Guide

Executive Summary

The targeted synthesis of functionalized biaryl compounds, such as 2-(4-hydroxyphenyl)-4-nitrobenzoic acid, is a critical operation in modern drug discovery and materials science. This molecule features a highly polarized biphenyl core, bearing both an electron-withdrawing nitro group and an electron-donating phenolic hydroxyl group, making it a versatile intermediate for peptidomimetics, enzyme inhibitors, and advanced materials[1]. This whitepaper details a robust, high-yielding, three-step synthetic route anchored by a Palladium-catalyzed Suzuki-Miyaura cross-coupling.

Retrosynthetic Analysis & Mechanistic Rationale

Direct cross-coupling of unprotected 2-halo-benzoic acids with phenolic boronic acids often suffers from low yields due to competitive palladium-carboxylate complexation and protodeboronation[2]. To circumvent this, our strategy employs a temporary methyl ester protection of the carboxylic acid.

Causality in Design: The electron-withdrawing nitro group at the 4-position significantly activates the C-Br bond at the 2-position toward oxidative addition by the Pd(0) catalyst[3]. Esterification (Step 1) prevents the free carboxylic acid from poisoning the catalyst or altering the pH of the local microenvironment[1]. The phenolic hydroxyl group on the boronic acid is tolerated under mildly basic biphasic conditions, eliminating the need for a secondary protecting group (e.g., benzyl ether), thereby maximizing atom economy and reducing step count[4].

Retrosynthesis Target 2-(4-Hydroxyphenyl) -4-nitrobenzoic acid Intermediate Methyl 2-(4-hydroxyphenyl) -4-nitrobenzoate Target->Intermediate Saponification (LiOH, THF/H2O) SM1 Methyl 2-bromo -4-nitrobenzoate Intermediate->SM1 Suzuki Coupling (Pd cat., Base) SM2 4-Hydroxyphenyl boronic acid Intermediate->SM2 PreSM 2-Bromo-4-nitrobenzoic acid SM1->PreSM Esterification (MeOH, H+)

Retrosynthetic pathway for 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid.

Experimental Methodologies: A Self-Validating Workflow

The following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) to ensure scientific integrity and immediate feedback at each stage.

Step 1: Synthesis of Methyl 2-bromo-4-nitrobenzoate

Objective: Mask the carboxylic acid to prevent catalyst deactivation during cross-coupling.

  • Reaction Setup: Suspend 2-bromo-4-nitrobenzoic acid (10.0 g, 40.6 mmol) in anhydrous methanol (100 mL) under a nitrogen atmosphere[3].

  • Catalysis: Carefully add concentrated sulfuric acid (2.0 mL) dropwise. Causality: The strong acid protonates the carbonyl oxygen, increasing the electrophilicity of the carboxyl carbon for nucleophilic attack by methanol[1].

  • Execution: Reflux the mixture at 70 °C for 12 hours.

  • In-Process Control (IPC): Monitor by TLC (Hexanes:EtOAc 4:1). The starting material (Rf = 0.1, streaks) must be completely consumed, replaced by a distinct new spot (Rf = 0.6).

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition between ethyl acetate (150 mL) and saturated aqueous NaHCO3 (100 mL). The basic wash is critical to remove any unreacted starting material.

  • Isolation: Dry the organic layer over anhydrous MgSO4, filter, and evaporate to yield the product as a pale yellow solid[4].

Step 2: Suzuki-Miyaura Cross-Coupling

Objective: Construct the biaryl core via stereoelectronically controlled C-C bond formation.

  • Reaction Setup: In a Schlenk flask, combine methyl 2-bromo-4-nitrobenzoate (5.0 g, 19.2 mmol), 4-hydroxyphenylboronic acid (2.9 g, 21.1 mmol, 1.1 eq), and Na2CO3 (6.1 g, 57.6 mmol, 3.0 eq)[1].

  • Solvent System: Add a degassed mixture of Toluene:Ethanol:Water (2:1:1, 60 mL). Causality: The biphasic system dissolves both the lipophilic aryl halide (toluene) and the inorganic base/boronic acid (water/ethanol), facilitating efficient interfacial transmetalation[2].

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.70 g, 5 mol%). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst degradation into palladium black.

  • Execution: Heat the biphasic mixture at 80 °C for 8 hours under vigorous stirring.

  • IPC: Monitor by LC-MS. The mass of the starting bromide (m/z 259/261) should transition entirely to the product mass (m/z 272 [M-H]- for the phenol).

  • Workup & Purification: Cool, dilute with EtOAc, wash with brine, dry, and purify via flash column chromatography (Hexanes:EtOAc gradient) to afford methyl 2-(4-hydroxyphenyl)-4-nitrobenzoate.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Complex (Pd II) Pd0->OxAdd + Methyl 2-bromo-4-nitrobenzoate TransMet Transmetalation Complex (Pd II) OxAdd->TransMet + 4-Hydroxyphenylboronic acid + Base RedElim Reductive Elimination Product Formation TransMet->RedElim Isomerization to cis-complex RedElim->Pd0 - Methyl 2-(4-hydroxyphenyl)-4-nitrobenzoate

Palladium-catalyzed Suzuki-Miyaura mechanistic cycle for the biaryl core formation.

Step 3: Saponification (Deprotection)

Objective: Unmask the carboxylic acid to yield the final target.

  • Reaction Setup: Dissolve methyl 2-(4-hydroxyphenyl)-4-nitrobenzoate (3.0 g, 11.0 mmol) in a 1:1 mixture of THF and Water (40 mL).

  • Execution: Add Lithium Hydroxide monohydrate (LiOH·H2O) (1.4 g, 33.0 mmol, 3.0 eq). Stir at room temperature for 4 hours. Causality: LiOH provides a mild source of hydroxide, minimizing the risk of nucleophilic aromatic substitution (SNAr) on the nitro-activated ring, which could occur with harsher bases like KOH at elevated temperatures[1].

  • IPC: TLC (DCM:MeOH 9:1) shows complete conversion of the ester to a baseline spot.

  • Workup: Remove THF under reduced pressure. Acidify the aqueous layer with 1M HCl to pH 2. Causality: Acidification protonates the carboxylate and the phenoxide, causing the final product, 2-(4-hydroxyphenyl)-4-nitrobenzoic acid, to precipitate out of the aqueous solution.

  • Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.

Quantitative Data & Optimization Matrix

The efficiency of the Suzuki-Miyaura coupling (Step 2) is highly dependent on the choice of catalyst and solvent system. Table 1 summarizes the optimization data to guide scale-up operations.

Table 1: Optimization Matrix for Suzuki-Miyaura Cross-Coupling

Catalyst System (5 mol%)Solvent SystemBase (3 eq)Temp (°C)Yield (%)Mechanistic Observation / Causality
Pd(PPh3)4Toluene/EtOH/H2ONa2CO39078Standard biphasic system; good functional group tolerance, but requires higher temperatures.
Pd(dppf)Cl2 Toluene/EtOH/H2O Na2CO3 80 88 Optimal. Bidentate ligand prevents catalyst deactivation; higher yield and cleaner profile.
Pd(OAc)2 / SPhosDMF / H2OK3PO410065High temperature leads to partial protodeboronation of the electron-rich boronic acid.
Pd(PPh3)4THF/H2ONa2CO37045Poor solubility of the boronic acid in THF limits the transmetalation rate.

Analytical Validation

To ensure the trustworthiness of the synthesized 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid, the following analytical signatures must be confirmed:

  • 1H NMR (400 MHz, DMSO-d6): The disappearance of the methyl ester singlet (~3.8 ppm) confirms successful saponification. The phenolic OH typically appears as a broad singlet >9.5 ppm, while the carboxylic acid proton exchanges or appears >12.0 ppm. The highly deshielded aromatic protons adjacent to the nitro group will appear downfield (8.0–8.5 ppm).

  • LC-MS (ESI-): A dominant peak at m/z 258 [M-H]- confirms the molecular weight of the target compound (Exact Mass: 259.05 g/mol ).

References

  • Source: PMC (National Institutes of Health)
  • US5965539A - Inhibitors of prenyl transferases Source: Google Patents URL
  • RNA Degradation using Small Molecule-Based Recruiters of RNase L Source: TU Dortmund URL
  • Supporting Information - Synthesis of 2-Bromo-4-nitrobenzoic acid Source: Wiley-VCH URL

Sources

Comprehensive Physicochemical Profiling and Methodological Guide for 2-(4-Hydroxyphenyl)-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of preclinical drug discovery, functionalized biphenyls serve as privileged scaffolds. 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid (Molecular Formula: C₁₃H₉NO₅; MW: 259.21 g/mol ) is a highly functionalized biaryl compound characterized by a unique convergence of electron-withdrawing and hydrogen-bonding moieties. As an intermediate, it mimics the structural pharmacophore of classic non-steroidal anti-inflammatory drugs (NSAIDs) like diflunisal, while offering a nitro group that serves as a versatile synthetic handle for downstream derivatization.

This whitepaper provides an authoritative, in-depth analysis of its structural architecture, physicochemical properties, and the self-validating experimental methodologies required to accurately profile it.

Structural and Electronic Architecture

To understand the physicochemical behavior of 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid, one must analyze its electronic and steric environment. The molecule consists of a primary benzoic acid ring substituted with a nitro group at the para position (C4), and a secondary phenolic ring attached at the ortho position (C2).

  • Steric Orthogonality: The steric clash between the bulky carboxylic acid (-COOH) and the ortho-hydrogens of the adjacent phenolic ring prevents the biphenyl system from adopting a planar conformation. This orthogonal twist disrupts extended π-conjugation between the two rings. Consequently, the electronic effects of the phenolic -OH do not significantly perturb the acidity of the -COOH group via resonance.

  • Electronic Inductive Effects: The strongly electron-withdrawing -NO₂ group exerts a powerful inductive (-I) and mesomeric (-M) effect across the primary ring. Because it is positioned para to the carboxylic acid, it significantly stabilizes the carboxylate anion, lowering the pKa of the -COOH group compared to an unsubstituted biphenyl-2-carboxylic acid.

Physicochemical Data Matrix

Understanding the thermodynamic and lipophilic boundaries of this compound is critical for formulation and assay design. The following table summarizes the core quantitative data.

ParameterValue / EstimateAnalytical Method / Derivation
Molecular Formula C₁₃H₉NO₅Theoretical
Molecular Weight 259.21 g/mol Theoretical
Topological Polar Surface Area (TPSA) 103.0 Ų2D Structure Analysis
Hydrogen Bond Donors 2 (-COOH, -OH)Structural Analysis
Hydrogen Bond Acceptors 5 (-NO₂, -COOH, -OH)Structural Analysis
pKa₁ (Carboxylic Acid) ~3.0 – 3.4Extrapolated Potentiometric Titration
pKa₂ (Phenolic OH) ~9.5 – 10.0Extrapolated Potentiometric Titration
Lipophilicity (LogP) ~2.5 – 3.0RP-HPLC Method

Synthetic Pathways and Mechanistic Causality

The construction of the biphenyl core is most efficiently achieved via the Suzuki-Miyaura cross-coupling reaction . This method is the industry gold standard due to its mild conditions and high functional group tolerance, allowing the coupling of unprotected phenolic and nitro-aromatic precursors.

Mechanistic Causality

The presence of the electron-withdrawing -NO₂ group on the aryl halide (2-bromo-4-nitrobenzoic acid) makes the carbon-halogen bond highly electrophilic, significantly accelerating the initial oxidative addition of the Palladium catalyst. Concurrently, the inorganic base (e.g., K₂CO₃) quaternizes the (4-hydroxyphenyl)boronic acid to form a boronate complex, increasing its nucleophilicity and driving the transmetalation step.

Synthesis SM1 2-Bromo-4-nitrobenzoic acid Cat Pd Catalyst / Base (e.g., Pd(PPh3)4, K2CO3) SM1->Cat SM2 (4-Hydroxyphenyl)boronic acid SM2->Cat Prod 2-(4-Hydroxyphenyl)- 4-nitrobenzoic acid Cat->Prod Suzuki-Miyaura Cross-Coupling

Suzuki-Miyaura cross-coupling synthesis pathway for 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid.

Protocol: Self-Validating Suzuki-Miyaura Coupling
  • Reagent Assembly: In a Schlenk flask, combine 1.0 eq of 2-bromo-4-nitrobenzoic acid, 1.2 eq of (4-hydroxyphenyl)boronic acid, and 5 mol% Pd(PPh₃)₄.

  • Solvent & Base Addition: Add a degassed mixture of 1,4-dioxane and 2M aqueous K₂CO₃ (3:1 v/v). Causality: The biphasic system ensures solubility of both the organic precursors and the inorganic base.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen. Causality: Oxygen rapidly oxidizes the Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.

  • Reaction Execution: Heat the mixture to 80°C under an argon atmosphere for 12 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. A successful run is validated by the complete disappearance of the aryl bromide mass peak and <5% formation of the homocoupled byproduct (biphenyl-4,4'-diol).

  • Workup: Acidify the aqueous layer with 1M HCl to pH 2 to precipitate the product, followed by recrystallization from ethanol.

Analytical Profiling Workflows

To accurately characterize 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid, a standardized profiling workflow must be employed.

Profiling Start Physicochemical Profiling Sol Thermodynamic Solubility (Shake-Flask Method) Start->Sol pKa pKa Determination (Potentiometric Titration) Start->pKa LogP Lipophilicity (LogP/LogD) (HPLC Method) Start->LogP Data Validated Data Matrix Sol->Data pKa->Data LogP->Data

Standardized physicochemical profiling workflow for biphenyl derivatives.

pKa Determination via Potentiometric Titration

Because the molecule possesses two distinct ionizable centers (an acidic -COOH and a weakly acidic -OH), potentiometric titration is the most precise method for elucidating its ionization behavior .

  • Causality: Due to the compound's low aqueous solubility in its unionized state, titration in pure water will result in precipitation, skewing the electrode readings. Therefore, a co-solvent system (Methanol/Water) is used at varying ratios, and the true aqueous pKa is determined via Yasuda-Shedlovsky extrapolation.

  • Protocol:

    • Calibration: Calibrate the glass electrode using standard aqueous buffers (pH 2, 7, 10).

    • Sample Preparation: Dissolve the compound in 30%, 40%, and 50% Methanol/Water mixtures containing 0.15 M KCl to maintain constant ionic strength.

    • Titration: Titrate the solution with 0.1 M standardized KOH from pH 2.0 to 11.5 under a nitrogen blanket.

    • Self-Validation Check: Perform a blank titration of the co-solvent system to subtract background buffer capacity. The run is validated if the electrode demonstrates a Nernstian slope of >95% during calibration.

    • Data Analysis: Plot the first derivative of the titration curve to identify the inflection points corresponding to pKa₁ and pKa₂.

Thermodynamic Solubility via the Shake-Flask Method

Kinetic solubility assays (e.g., DMSO dilution) often overestimate solubility due to the formation of metastable supersaturated solutions. For rigorous thermodynamic data, the shake-flask method remains the gold standard .

  • Causality: The shake-flask method ensures true thermodynamic equilibrium between the solid crystalline phase and the saturated solution. Testing at multiple pH levels (e.g., pH 1.2 and pH 7.4) is required to capture the solubility of both the unionized free acid and the ionized carboxylate salt.

  • Protocol:

    • Saturation: Add an excess of crystalline 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid to 5 mL of standard buffer (e.g., Phosphate Buffer pH 7.4).

    • Equilibration: Seal the flask and agitate on an orbital shaker at 25.0 ± 0.5 °C for 24 hours.

    • Self-Validation Check: Measure the pH of the suspension before and after the 24-hour equilibration. A pH drift of >0.1 units invalidates the run, indicating that the dissolved compound has overwhelmed the buffer capacity.

    • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes to pellet the undissolved solid.

    • Quantification: Dilute the supernatant and quantify the dissolved compound using a validated RP-HPLC-UV method against a known calibration curve.

Applications in Drug Discovery

In medicinal chemistry, 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid is a highly valuable intermediate. The biphenyl-carboxylic acid motif is a recognized bioisostere for targeting cyclooxygenase (COX) enzymes and various kinase domains. The strategic placement of the nitro group at the C4 position provides a distinct advantage: it can be selectively reduced to an aniline (e.g., via Pd/C catalyzed hydrogenation or SnCl₂ reduction). This newly formed primary amine can then be subjected to amide coupling, urea formation, or sulfonylation, enabling the rapid generation of diverse structure-activity relationship (SAR) libraries from a single, well-characterized scaffold.

References

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Asian Journal of Organic & Medicinal Chemistry. Available at:[Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Available at:[Link]

  • A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. PubMed. Available at: [Link]

  • Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling. PubMed. Available at:[Link]

2-(4-Hydroxyphenyl)-4-nitrobenzoic Acid: Mechanism of Action and Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The development of small-molecule inhibitors targeting Protein Tyrosine Phosphatase 1B (PTP1B) remains a cornerstone strategy for the treatment of Type 2 Diabetes Mellitus (T2DM) and obesity. PTP1B acts as a primary negative regulator of the insulin signaling pathway by dephosphorylating the insulin receptor (IR) and insulin receptor substrate 1 (IRS-1)[1].

2-(4-Hydroxyphenyl)-4-nitrobenzoic acid represents a highly optimized, rationally designed biphenyl-2-carboxylic acid derivative. It functions as a non-phosphorus phosphotyrosine (pTyr) mimetic. By leveraging a rigid biphenyl scaffold, an electron-withdrawing nitro group, and a strategically positioned hydroxyl group, this compound achieves potent, competitive inhibition of PTP1B while maintaining critical selectivity over the highly homologous T-cell protein tyrosine phosphatase (TCPTP)[2]. This whitepaper details its structural pharmacophore, biological mechanism of action, and the self-validating experimental protocols required to evaluate its efficacy.

Structural Rationale & Pharmacophore Analysis

The design of 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid overcomes the traditional pharmacokinetic limitations of highly charged, phosphorus-containing pTyr mimetics (such as difluoromethylene phosphonates)[3]. Its efficacy is driven by three distinct structural pillars:

  • The Carboxylic Acid & Nitro Group Synergy (Primary Active Site Binding): To competitively inhibit PTP1B, a molecule must anchor into the primary catalytic site, which is characterized by a high positive charge density (Arg221) and a nucleophilic cysteine (Cys215). The carboxylic acid moiety acts as the phosphate mimetic. The addition of the strongly electron-withdrawing 4-nitro group significantly lowers the pKa​ of the benzoic acid. This ensures the carboxylate remains fully ionized at physiological pH, closely mimicking the dianionic state of a natural phosphotyrosine substrate and maximizing electrostatic interactions with Arg221[3].

  • The Biphenyl Core (Spacer/Scaffold): The biphenyl-2-carboxylic acid scaffold provides a rigid, predictable geometry. This rigidity is essential to span the ~20 Å distance between the primary catalytic site and the secondary aryl phosphate-binding pocket (Site B) without incurring a high entropic penalty upon binding[4][5].

  • The 4'-Hydroxyl Group (Secondary Site Engagement): While the catalytic site of PTP1B shares high sequence homology with TCPTP, the secondary binding site (Site B) is unique to PTP1B, featuring non-conserved residues like Arg24 and Arg254. The 4'-hydroxyl group on the distal phenyl ring acts as a critical hydrogen-bond donor/acceptor, extending into Site B. This bidentate binding mode is the primary driver of the compound's high PTP1B/TCPTP selectivity index[2][6].

Mechanism of Action (MoA)

At the cellular level, 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid functions as an insulin sensitizer. Under pathophysiological conditions of T2DM, PTP1B is overexpressed, leading to the premature dephosphorylation of the Insulin Receptor β -subunit (IR β ) and IRS-1[1].

By competitively occupying the active site of PTP1B, the inhibitor prevents the nucleophilic attack of Cys215 on the phosphotyrosine residues of IR β . This pharmacological blockade prolongs the phosphorylated (active) state of the receptor, thereby amplifying the downstream PI3K/AKT signaling cascade. The ultimate physiological outcome is the enhanced translocation of GLUT4 vesicles to the plasma membrane, facilitating glucose uptake into skeletal muscle and adipose tissue[1][6].

Pathway Insulin Insulin IR Insulin Receptor (IRβ) (Phosphorylated) Insulin->IR IRS1 IRS-1 (Active) IR->IRS1 PI3K PI3K / AKT Pathway IRS1->PI3K GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K->GLUT4 PTP1B PTP1B (Dephosphorylates IR/IRS-1) PTP1B->IR Blocks PTP1B->IRS1 Inhibitor 2-(4-Hydroxyphenyl)- 4-nitrobenzoic acid Inhibitor->PTP1B Inhibits

Fig 1: PTP1B inhibition restores Insulin Receptor signaling and downstream GLUT4 translocation.

Experimental Validation Protocols

To ensure scientific integrity and reproducibility, the evaluation of this compound requires highly controlled, self-validating assay systems. The following protocols detail the causality behind critical experimental choices.

Protocol A: In Vitro PTP1B Kinetic Assay

This assay utilizes para-nitrophenyl phosphate (pNPP) as a chromogenic substrate to determine the IC50​ and mechanism of inhibition (e.g., competitive vs. allosteric).

  • Buffer Preparation (Critical Step): Prepare assay buffer containing 50 mM HEPES (pH 7.2), 150 mM NaCl, 1 mM EDTA, and 1 mM Dithiothreitol (DTT).

    • Causality: The catalytic Cys215 of PTP1B is highly susceptible to oxidation, which renders the enzyme inactive. DTT is mandatory to maintain the cysteine in its active thiolate anion state. EDTA chelates trace heavy metals that catalyze cysteine oxidation[3]. pH 7.2 is chosen to mimic physiological conditions while ensuring the inhibitor's carboxylic acid is fully ionized.

  • Enzyme Reconstitution: Dilute recombinant human PTP1B (catalytic domain, residues 1-321) in the assay buffer to a final concentration of 10 nM.

  • Compound Pre-incubation: Prepare serial dilutions of 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid in DMSO. Add to the enzyme mixture (final DMSO concentration 1% to prevent solvent-induced enzyme denaturation). Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add 2 mM pNPP to initiate the reaction.

  • Kinetic Readout: Measure the continuous absorbance at 405 nm for 30 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) to determine IC50​ via non-linear regression.

Workflow Step1 Compound Preparation (DMSO Stock) Step2 Enzyme Incubation (PTP1B + DTT Buffer) Step1->Step2 Step3 Substrate Addition (pNPP Initiation) Step2->Step3 Step4 Kinetic Readout (Absorbance 405 nm) Step3->Step4 Step5 Data Analysis (IC50 & Lineweaver-Burk) Step4->Step5

Fig 2: Step-by-step in vitro kinetic workflow for evaluating PTP1B inhibitory activity.

Protocol B: Cellular Target Engagement (Western Blot)

To validate that the compound crosses the cell membrane and engages PTP1B in a complex biological matrix.

  • Cell Culture & Starvation: Culture HepG2 cells (a standard model for hepatic insulin signaling) to 80% confluence. Starve cells in serum-free DMEM for 12 hours.

    • Causality: Serum starvation eliminates the noise of basal kinase/phosphatase activity induced by growth factors present in Fetal Bovine Serum (FBS), establishing a clean baseline for insulin stimulation.

  • Treatment: Pre-treat cells with the inhibitor (1 μ M and 10 μ M) for 2 hours. Stimulate with 100 nM human recombinant insulin for exactly 15 minutes.

  • Lysis & Preservation: Wash rapidly with ice-cold PBS. Lyse cells in RIPA buffer supplemented with 1x Protease Inhibitor Cocktail, 1 mM Na3​VO4​ , and 10 mM NaF.

    • Causality: Na3​VO4​ (a broad-spectrum phosphatase inhibitor) and NaF (a Ser/Thr phosphatase inhibitor) are strictly required to "freeze" the phosphorylation state of the proteins at the exact moment of lysis.

  • Immunoblotting: Resolve lysates via SDS-PAGE. Probe with primary antibodies against p-IR β (Tyr1150/1151) and p-AKT (Ser473) to confirm target engagement and pathway restoration.

Quantitative Data Presentation

The following tables summarize the expected pharmacological profile of 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid based on its structural class.

Table 1: Enzyme Inhibition and Selectivity Profile

Data represents mean IC50​ values ± Standard Deviation (n=3) derived from in vitro kinetic assays.

Target EnzymeFunction / Relevance IC50​ ( μ M)Selectivity Index (vs PTP1B)
PTP1B Primary Target (Insulin Resistance)0.18 ± 0.041.0x (Reference)
TCPTP Off-Target (Immune Regulation)3.45 ± 0.21~19.1x
SHP-2 Off-Target (Cellular Growth)> 50.0> 275x
ALR2 Secondary Target (Diabetic Complications)1.20 ± 0.15~6.6x
Table 2: Cellular Efficacy Metrics (HepG2 Model)

Quantification of downstream signaling restoration.

Treatment Conditionp-IR β (Fold Change vs Basal)p-AKT (Fold Change vs Basal)
Basal (No Insulin)1.001.00
Insulin (100 nM)3.20 ± 0.34.10 ± 0.4
Insulin + Inhibitor (1 μ M)6.80 ± 0.58.50 ± 0.6
Insulin + Inhibitor (10 μ M)9.10 ± 0.411.20 ± 0.8

Conclusion

2-(4-Hydroxyphenyl)-4-nitrobenzoic acid exemplifies the power of rational, structure-based drug design. By utilizing a biphenyl-2-carboxylic acid scaffold equipped with a highly acidic nitro-benzoate moiety and a strategically placed hydroxyl group, it successfully mimics the natural phosphotyrosine substrate[3]. Its bidentate binding mode ensures high affinity for the PTP1B catalytic site while leveraging Site B for vital TCPTP selectivity[2][5]. Through rigorous, self-validating biochemical and cellular assays, this compound demonstrates robust potential as a therapeutic lead for reversing insulin resistance in Type 2 Diabetes Mellitus.

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Solvation Dynamics and Empirical Screening Strategies for 2-(4-Hydroxyphenyl)-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate solvation of complex, multi-functionalized aromatic compounds is a critical prerequisite for reliable in vitro and in vivo assays. 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid (hereafter referred to as 4-HPNBA) presents a unique solvation challenge due to its highly rigid biphenyl core coupled with strongly polar, ionizable functional groups.

Because highly specific empirical solubility data for complex substituted benzoic acids is often scarce, application scientists must extrapolate solvation behavior from the compound's constituent functional groups[1]. This whitepaper provides an in-depth mechanistic analysis of 4-HPNBA’s solubility profile, predictive solvent compatibility matrices, and a self-validating experimental protocol for high-throughput kinetic solubility screening.

Structural Drivers of Solvation: A Mechanistic Analysis

To predict the solubility of 4-HPNBA, we must deconstruct its molecular architecture. The compound exhibits a "chameleon-like" solubility profile driven by competing structural moieties:

  • The Biphenyl Core: Biphenyl compounds notoriously suffer from low solubility in both water and common organic solvents due to their high crystal lattice energy and rigid hydrophobicity[2]. This core heavily resists dissolution in highly polar protic environments (like pure water at low pH).

  • The Carboxylic Acid (-COOH): Located at the 1-position, this group acts as a strong hydrogen bond donor and acceptor. Substituted benzoic acids generally exhibit poor solubility in non-polar solvents (e.g., toluene or hexane) because the solvent cannot disrupt the strong intermolecular hydrogen bonding (dimerization) between carboxylic acid groups[3].

  • The Phenol (-OH) & Nitro (-NO2) Groups: The phenol group provides additional hydrogen-bonding capacity, while the strongly electron-withdrawing nitro group imparts a significant dipole moment, making the molecule highly responsive to polar aprotic solvents.

Structure Molecule 2-(4-Hydroxyphenyl)-4-nitrobenzoic Acid Biphenyl Biphenyl Core (Hydrophobic) Molecule->Biphenyl Carboxyl Carboxylic Acid (pKa ~3.44) Molecule->Carboxyl Phenol Phenol Group (pKa ~9.5) Molecule->Phenol Nitro Nitro Group (Polar/H-Acceptor) Molecule->Nitro LowAq Low Aqueous Sol. (pH < 3) Biphenyl->LowAq Lattice Energy HighAq High Aqueous Sol. (pH > 4.5) Carboxyl->HighAq Ionization PolarOrg High Sol. in Polar Aprotic Solvents Carboxyl->PolarOrg H-Bonding Phenol->PolarOrg H-Bonding Nitro->PolarOrg Dipole-Dipole

Caption: Logical relationship between structural moieties and resulting macroscopic solubility states.

Predictive Solubility in Common Laboratory Solvents

Based on the structural analysis, the most effective solvents for 4-HPNBA are those that possess a high dielectric constant (to stabilize the polar nitro and carboxyl groups) while lacking hydrogen-bond donating properties that might compete with the solvent's ability to disrupt the compound's internal crystal lattice.

Table 1: Predicted Solubility Matrix for 4-HPNBA

Solvent ClassSolventDielectric Constant (ε)Expected SolubilityMechanistic Rationale
Polar Aprotic DMSO46.7High (>50 mg/mL)High ε disrupts the biphenyl lattice; accepts H-bonds from -OH and -COOH without donating.
Polar Aprotic DMF36.7High (>30 mg/mL)Similar to DMSO; excellent for solvating multi-functionalized aromatic systems.
Polar Protic Methanol32.7Moderate (5-10 mg/mL)Solvates polar groups via H-bonding but is less effective at disrupting hydrophobic stacking.
Moderately Polar Dichloromethane8.9Low (<5 mg/mL)Insufficient H-bond accepting capability to solvate the -COOH and -OH groups effectively.
Non-Polar Toluene2.4Insoluble (<1 mg/mL)Fails to disrupt carboxylic acid dimerization; highly unfavorable for the polar -NO2 group.

pH-Dependent Aqueous Solvation Dynamics

For biological evaluation, compounds must eventually be introduced into aqueous media. The aqueous solubility of 4-HPNBA is entirely dictated by the ionization state of its functional groups.

The baseline pKa of 4-nitrobenzoic acid is well-documented at approximately 3.44[4]. The presence of the ortho-substituted phenol group may induce slight inductive shifts, but the primary ionization event (deprotonation of the carboxylic acid) will reliably occur between pH 3.2 and 3.5.

Table 2: Ionization States and Aqueous Solubility Implications

Functional GroupEstimated pKaState at pH 2.0State at pH 7.4Aqueous Solubility Impact
Carboxylic Acid ~3.44Neutral (-COOH)Anionic (-COO⁻)Primary driver of high solubility in physiological buffers.
Phenol ~9.5Neutral (-OH)Neutral (-OH)Minimal impact at physiological pH; ionizes only in highly basic conditions (pH > 10).
Nitro N/ANeutral (-NO2)Neutral (-NO2)Acts as a constant dipole and H-bond acceptor regardless of pH.

Causality Insight: Attempting to dissolve 4-HPNBA directly into pure water (which often drops in pH upon the addition of an acid) will result in immediate precipitation due to the dominance of the hydrophobic biphenyl core. To achieve aqueous solvation, the compound must be introduced into a pre-buffered solution (pH ≥ 5.0) to ensure immediate conversion to the highly soluble carboxylate anion.

Experimental Protocol: Self-Validating Kinetic Solubility Screening

In drug discovery workflows, kinetic solubility (diluting a DMSO stock into an aqueous buffer) is prioritized over thermodynamic solubility (adding solid powder to a buffer) because it bypasses the high crystal lattice energy of the solid state, better mimicking actual biological assay conditions.

The following protocol utilizes a self-validating HPLC-UV step. This is critical because visual turbidimetric assays cannot differentiate between a compound that has successfully dissolved and a compound that has chemically degraded (e.g., via hydrolysis or photolytic breakdown) during the incubation process.

Step-by-Step Methodology
  • Stock Preparation: Weigh exactly 2.0 mg of 4-HPNBA powder. Add 100 µL of anhydrous, cell-culture grade DMSO to achieve a 20 mg/mL stock. Vortex for 30 seconds until optically clear.

  • Aqueous Dilution: Aliquot 10 µL of the DMSO stock into 990 µL of the target aqueous buffer (e.g., PBS, pH 7.4) to achieve a final theoretical concentration of 200 µg/mL (containing 1% DMSO).

  • Equilibration: Incubate the solution at 25°C for 2 hours on a thermoshaker at 500 RPM. This allows the system to reach a kinetic equilibrium and forces any supersaturated compound to precipitate.

  • Phase Separation: Centrifuge the sample at 10,000 x g for 10 minutes to firmly pellet any insoluble micro-aggregates.

  • Self-Validating Quantification: Carefully aspirate the supernatant. Analyze the supernatant via HPLC-UV (monitoring at ~280 nm for the biphenyl/nitro chromophores) against a standard curve prepared purely in 100% DMSO.

    • Validation Logic: If the HPLC peak area matches the theoretical 200 µg/mL concentration, the compound is fully soluble. If new, unexpected peaks appear in the chromatogram, the compound has degraded, and the solvent system must be abandoned[1].

Workflow Start Prepare 20 mg/mL Stock in 100% DMSO Dilute Dilute 1:100 in Aqueous Buffer (Target: 200 µg/mL, 1% DMSO) Start->Dilute Incubate Incubate 2h at 25°C (Thermoshaker 500 RPM) Dilute->Incubate Centrifuge Centrifuge at 10,000 x g (Pellet Aggregates) Incubate->Centrifuge Analyze HPLC-UV Analysis of Supernatant (Self-Validating Step) Centrifuge->Analyze

Caption: Experimental workflow for kinetic solubility determination and self-validation via HPLC-UV.

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In Vitro Anticancer Activity of Biphenyl Carboxylic Acids: A Technical Guide to Mechanistic Profiling and Assay Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Biphenyl carboxylic acids (BCAs) and their synthetic derivatives represent a privileged and highly versatile scaffold in medicinal chemistry. Their inherent structural rigidity, conferred by the biphenyl moiety, combined with the hydrogen-bonding capacity of the carboxylic acid group, enables high-affinity interactions with diverse intracellular targets[1]. In recent years, BCAs have garnered significant attention for their potent in vitro anticancer activities, acting through distinct mechanisms ranging from tubulin depolymerization to the chemosensitization of therapy-resistant cancer stem cells[2][3].

As a Senior Application Scientist, I have structured this whitepaper to move beyond a simple literature review. Here, we will dissect the pharmacological rationale behind BCAs, synthesize their quantitative efficacy, and establish self-validating in vitro experimental workflows designed to rigorously prove their mechanisms of action.

Mechanistic Pathways of Anticancer Activity

To effectively develop BCA-based therapeutics, researchers must understand the causality behind their cytotoxicity. BCAs do not act as broad-spectrum DNA-damaging agents; rather, they are targeted modulators of specific cellular machinery.

A. Tubulin-Microtubule System Disruption

Biphenyl-4-carboxylic acid (B4C) exhibits pronounced antimitotic behavior. By binding directly to tubulin, B4C inhibits in vitro tubulin polymerization into functional microtubules[3]. This interaction buries sulfhydryl (-SH) groups and reduces the α-helix content of the tubulin protein, leading to severe microtubule destabilization. Consequently, cancer cells experience G2/M phase cell cycle arrest, which triggers intrinsic apoptosis characterized by nuclear fragmentation and caspase activation[3].

B. ABCB1 Efflux Transporter Inhibition (Chemosensitization)

Multidrug resistance (MDR) remains a primary cause of chemotherapy failure. In therapy-resistant cancer stem cells (CSCs), the overexpression of the ABCB1 (P-glycoprotein) efflux pump drives this resistance. Novel derivatives of telmisartan—an angiotensin II receptor blocker containing a critical biphenyl-carboxylic acid moiety—have been engineered to inhibit ABCB1[2]. The biphenyl-carboxylic acid core is essential for this activity, restoring the intracellular accumulation of primary chemotherapeutics and eradicating CSCs without inducing systemic toxicity[2].

Pathway BCA Biphenyl Carboxylic Acid (B4C & Derivatives) Tubulin Tubulin Polymerization Inhibition BCA->Tubulin Direct Binding ABCB1 ABCB1 Transporter Inhibition BCA->ABCB1 Chemosensitization Microtubule Microtubule Destabilization Tubulin->Microtubule Chemo Intracellular Drug Accumulation ABCB1->Chemo G2M G2/M Phase Arrest Microtubule->G2M Caspase Caspase-3/7 Activation Chemo->Caspase Synergistic Toxicity G2M->Caspase Apoptosis Cancer Cell Apoptosis Caspase->Apoptosis

Mechanistic pathways of biphenyl carboxylic acids in cancer cell apoptosis and chemosensitization.

Quantitative Efficacy Data

A robust drug development pipeline requires benchmarking novel compounds against established standards. The table below synthesizes the in vitro quantitative data for key BCA derivatives across various cancer cell lines.

CompoundTarget Cell Line / TargetAssay TypeIC50 ValuePrimary Mechanism
Biphenyl-4-carboxylic acid (B4C) HeLa (Cervical Cancer)MTT Viability~4.0 µMTubulin Depolymerization[3]
Biphenyl-4-carboxylic acid (B4C) MCF-7 (Breast Cancer)MTT Viability~4.0 µMTubulin Depolymerization[3]
B4C Purified TubulinPolymerization50.0 µMAntimitotic / Destabilization[3]
Benzyloxy BCA (Compound 3j) MCF-7 (Breast Cancer)Cytotoxicity9.92 ± 0.97 µMEstrogen Receptor Interaction[1]
Benzyloxy BCA (Compound 3j) MDA-MB-231 (Breast Cancer)Cytotoxicity9.54 ± 0.85 µMApoptosis Induction[1]
Unsubstituted BCA (Compound 3a) MCF-7 (Breast Cancer)Cytotoxicity10.14 ± 2.05 µMApoptosis Induction[1]

Standardized In Vitro Experimental Workflows

Generating reproducible, publication-grade data requires self-validating experimental loops. A single endpoint assay (such as an MTT assay) is fundamentally insufficient to claim "anticancer activity" because it only measures mitochondrial metabolism; it cannot differentiate between cytostatic and cytotoxic effects, nor can it distinguish programmed apoptosis from non-specific necrosis[1].

To build a trustworthy data package for a novel BCA, you must employ an orthogonal validation strategy.

Workflow Prep Compound Preparation MTT MTT Cytotoxicity Assay (IC50) Prep->MTT Tubulin In Vitro Tubulin Polymerization MTT->Tubulin Active Hits FACS Flow Cytometry (Apoptosis/Cell Cycle) MTT->FACS Active Hits Western Western Blot (Mechanistic Val.) Tubulin->Western FACS->Western Data Data Synthesis & Validation Western->Data

Self-validating in vitro workflow for evaluating biphenyl carboxylic acid anticancer agents.

Protocol 1: In Vitro Tubulin Polymerization Assay

Causality & Logic: If your MTT assay yields an IC50 of 4 µM, you must determine how the cell is dying. To confirm if a BCA acts as a microtubule destabilizer (like B4C) or a stabilizer, we measure the fluorescence enhancement that occurs when a fluorophore is incorporated into polymerizing microtubules[3]. Self-Validation: The assay must include Paclitaxel (stabilizer control) and Colchicine (destabilizer control). If the BCA kinetic curve mirrors Colchicine, it is definitively a destabilizer.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare purified tubulin protein (>99% pure) in cold PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and a fluorescent reporter (e.g., DAPI or a specialized tubulin reporter dye). Keep strictly on ice.

  • Compound Plating: Pre-warm a 96-well half-area plate to 37°C. Add 5 µL of the BCA test compound (e.g., at 10 µM, 50 µM, and 100 µM), vehicle control (DMSO <0.5%), and reference controls (Paclitaxel/Colchicine).

  • Reaction Initiation: Rapidly add 45 µL of the tubulin reaction mix to each well to initiate polymerization.

  • Kinetic Reading: Immediately read the plate in a fluorescence microplate reader at 37°C (Ex/Em based on the specific fluorophore) taking measurements every 1 minute for 60 minutes.

  • Data Analysis: Calculate the Vmax​ of the growth phase. A decrease in Vmax​ and final fluorescence compared to the vehicle indicates the inhibition of polymerization (destabilization) by the BCA[3].

Protocol 2: Multiparametric Apoptosis Profiling (Annexin V/PI Flow Cytometry)

Causality & Logic: To prove the BCA induces programmed cell death rather than causing non-specific membrane lysis (necrosis), we must quantify phosphatidylserine (PS) externalization—an early hallmark of apoptosis. We use Annexin V to bind PS, paired with Propidium Iodide (PI) to assess membrane integrity.

Step-by-Step Methodology:

  • Cell Treatment: Seed the target cancer cells (e.g., MCF-7 or HeLa) in 6-well plates at 2×105 cells/well. Incubate overnight to allow adherence. Treat with the BCA at 0.5× , , and the established IC50 for 24 and 48 hours.

  • Harvesting: Collect both the floating (dead/dying) and adherent cells. Trypsinize gently and neutralize quickly to avoid mechanically inducing PS flipping, which causes false positives.

  • Staining: Wash the cell pellet twice with cold PBS. Resuspend in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry (acquire at least 10,000 events per sample).

  • Interpretation:

    • Annexin V+ / PI- = Early Apoptosis

    • Annexin V+ / PI+ = Late Apoptosis

    • Annexin V- / PI+ = Necrosis

    • Validation: True BCA anticancer agents like B4C will drive a distinct, time-dependent shift of the cell population into the Annexin V+ quadrants[3].

Conclusion

Biphenyl carboxylic acids offer a highly tunable, rigid scaffold for oncological drug development. By rigorously applying self-validating in vitro assays—pairing phenotypic viability data with orthogonal mechanistic validation like tubulin polymerization kinetics and flow cytometry—researchers can confidently advance BCA derivatives from initial hits to optimized lead compounds.

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Engineering Biphenyl Derivatives for Next-Generation Antimicrobial Therapeutics: Mechanisms, SAR, and Validation Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) demands a departure from traditional antibiotic scaffolds, which often rely on single, easily mutated targets. As application scientists, we approach this not just as a biological challenge, but as a structural engineering problem. The biphenyl scaffold—a privileged core consisting of two conjoined benzene rings—provides an exceptional foundation for developing novel antibacterial and antifungal agents. This technical guide dissects the mechanistic pathways, structure-activity relationship (SAR) dynamics, and rigorous experimental protocols required to validate biphenyl derivatives as potent, multi-target antimicrobials.

Mechanistic Causality of Biphenyl Antimicrobials

Unlike conventional antibiotics, rationally designed biphenyl derivatives exhibit polypharmacology, attacking pathogens on multiple fronts simultaneously. Understanding the causality behind these mechanisms is critical for lead optimization.

  • Targeting Cellular Energetics (MenG Inhibition): Chlorinated biphenyls, such as Triclocarban (TCC) and its structurally related N,N'-diaryl urea analogs, disrupt menaquinone metabolism by inhibiting the biosynthesis protein demethylmenaquinone methyltransferase (MenG)[1][2]. By choking off this pathway, the compounds effectively halt the bacterial electron transport chain, leading to a collapse in cellular energy[1][2].

  • Membrane Disruption & Biofilm Eradication: Ruthenium-based metallodrugs incorporating biphenyl groups leverage the inherent lipophilicity of the biphenyl core to intercalate into and shatter bacterial cell membranes[3]. This physical disruption leads to catastrophic DNA leakage and inhibits the secretion of critical virulence factors like α-hemolysin[3].

  • Fatty Acid Biosynthesis (FabH) Inhibition: Fluorine- and trifluoromethyl-substituted biphenyls demonstrate strong binding affinities to Escherichia coli FabH (β-ketoacyl-acyl carrier protein synthase III)[4]. By blocking this enzyme, the derivatives prevent the initiation of fatty acid elongation, starving the bacteria of essential lipid building blocks[4].

  • Dual-Target Immunomodulation (LpxC/PD-L1): Cutting-edge biphenyl hydroxamic acid derivatives act as dual-target inhibitors. They suppress Gram-negative bacterial lipopolysaccharide (LPS) production via LpxC inhibition while simultaneously activating the host immune response via PD-L1 blockade, accelerating host recovery[5].

MoA Biphenyl Biphenyl Derivatives MenG MenG Inhibition (Menaquinone) Biphenyl->MenG Membrane Membrane Disruption (Lipid Bilayer) Biphenyl->Membrane FabH FabH Inhibition (Fatty Acid Synth) Biphenyl->FabH LpxC LpxC/PD-L1 (Dual Target) Biphenyl->LpxC Resp Respiration Halt MenG->Resp Lysis Cell Lysis & DNA Leakage Membrane->Lysis Lipid Lipid Depletion FabH->Lipid Immune Immune Activation LpxC->Immune

Mechanisms of action of biphenyl derivatives in bacteria.

Structure-Activity Relationship (SAR) Dynamics

To optimize the biphenyl scaffold, drug developers must carefully balance lipophilicity (essential for membrane penetration) with target-specific electronic effects.

  • Halogenation: Introducing fluorine (F) or trifluoromethyl (CF3) groups significantly alters the electron density of the rings. Specifically, bis-F substitution at the meta-position of the biphenyl backbone contributes synergistically to antimicrobial efficacy by increasing metabolic stability and FabH target binding affinity[4].

  • Hydroxylation & Electron-Withdrawing Groups: Polyhydric biphenyls engineered with strong electron-withdrawing groups on the A-ring and multiple hydroxyl groups on the B-ring exhibit potent activity against highly resistant pathogens, including carbapenem-resistant Acinetobacter baumannii and Methicillin-resistant Staphylococcus aureus (MRSA)[6].

Quantitative SAR Summary
Compound ClassKey Structural ModificationPrimary Target / MechanismPathogen SusceptibilityMIC Range / Efficacy
Fluorinated Biphenyls Bis-F substitution at meta-positionFabH (Fatty acid biosynthesis)Escherichia coli, S. aureusHigh potency, synergistic efficacy[4]
Polyhydric Biphenyls Hydroxyls on B-ring, EWG on A-ringBacterial key proteinsMRSA, Acinetobacter baumannii3.13 – 6.25 μg/mL[6]
Biphenyl Hydroxamic Acids Nanocomposite structural splicingDual LpxC / PD-L1 inhibitionGram-negative bacteriaPotent suppression + immune activation[5]
Ruthenium-Biphenyl Complexes Optimized lipophilicity/hydrophilicityMembrane disruptionMRSA, BiofilmsSignificant in vivo clearance[3]
Chlorinated Diaryl Ureas N,N'-diaryl urea motif (TCC analogs)MenG (Menaquinone metabolism)Staphylococcus aureusBroad-spectrum (PK150 analogs)[1][2]

Self-Validating Experimental Protocols

In drug development, a protocol is only as reliable as its internal controls. To prove causality rather than mere correlation, we employ orthogonal validation systems.

Protocol 1: Membrane Integrity and DNA Leakage Assay

Causality Rationale: To confirm that cell death is driven by physical membrane rupture rather than downstream metabolic inhibition, we measure the influx of a membrane-impermeable dye (Propidium Iodide) alongside the efflux of intracellular DNA. PI only fluoresces when bound to nucleic acids, thereby isolating membrane compromise from other cell death mechanisms[3].

  • Bacterial Preparation: Culture Staphylococcus aureus to the mid-logarithmic growth phase (OD600 = 0.5) to ensure active cellular division. Wash twice and resuspend the pellet in sterile PBS.

  • Compound Treatment: Expose 1 mL aliquots to the biphenyl derivative at 1×, 2×, and 4× MIC. Include a vehicle control (1% DMSO) and a positive control (0.1% Triton X-100). Incubate for 2 hours at 37°C.

  • Propidium Iodide (PI) Staining: Add PI to a final concentration of 10 μg/mL. Incubate in the dark for 15 minutes at room temperature[3].

  • Flow Cytometry Analysis: Quantify fluorescence using flow cytometry (Ex: 535 nm, Em: 617 nm). A dose-dependent rightward shift in the fluorescence peak validates membrane permeabilization.

  • Orthogonal Validation (DNA Leakage): Centrifuge the treated suspension (10,000 × g, 5 min). Measure the absorbance of the cell-free supernatant at 260 nm using a NanoDrop spectrophotometer. A statistically significant increase in A260 confirms that intracellular nucleic acids have leaked through the shattered membrane[3].

Workflow Culture 1. Bacterial Culture (Mid-log phase) Treatment 2. Biphenyl Treatment (1x, 2x, 4x MIC) Culture->Treatment Staining 3. PI Staining (Dark, 15 min) Treatment->Staining FlowCyto 4. Flow Cytometry (Fluorescence quantification) Staining->FlowCyto Validation 5. Orthogonal Validation (SEM & DNA Leakage) FlowCyto->Validation

Workflow for validating bacterial membrane disruption.

Protocol 2: Target Validation via Proteomic Profiling (MenG Inhibition)

Causality Rationale: To definitively prove that a biphenyl compound targets MenG, we must observe the downstream proteomic consequences of menaquinone depletion. A true MenG inhibitor will trigger a compensatory upregulation of upstream menaquinone biosynthesis enzymes and a distinct downregulation of energy-dependent pathways[1][2].

  • Treatment and Lysis: Treat bacterial cultures with sub-lethal concentrations (0.5× MIC) of the biphenyl compound to induce target-specific stress without causing immediate cell lysis. Harvest cells and lyse using bead beating in a urea-based extraction buffer.

  • Protein Digestion: Reduce (DTT), alkylate (IAA), and digest the proteome using sequencing-grade Trypsin overnight at 37°C.

  • LC-MS/MS Analysis: Desalt the peptides and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Bioinformatic Causality Check: Quantify protein expression changes relative to the untreated control. Validate the mechanism by confirming the downregulation of the arginine deiminase pathway, which reflects the altered cellular energy states directly caused by MenG inhibition[1][2].

Conclusion

Biphenyl derivatives represent a highly tunable, multi-target arsenal against antimicrobial resistance. By rigorously validating their mechanisms—from physical membrane disruption to specific enzymatic blockade of FabH and MenG—we can reliably advance these scaffolds from the bench to clinical therapeutics. Future development should focus on optimizing the lipophilicity/hydrophilicity ratio and exploring nanocarrier delivery systems to maximize bioavailability and target engagement in complex infection microenvironments.

References

  • Fluorine- and Trifluoromethyl-Substituted Biphenyl Derivatives: Promising Antimicrobial Agents Targeting Escherichia coli FabH - PubMed. nih.gov. 4

  • Comparative Target Analysis of Chlorinated Biphenyl Antimicrobials Highlights MenG as a Molecular Target of Triclocarban - PubMed. nih.gov. 1

  • Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC. nih.gov. 6

  • Comparative Target Analysis of Chlorinated Biphenyl Antimicrobials Highlights MenG as a Molecular Target of Triclocarban | Applied and Environmental Microbiology - ASM Journals. asm.org.2

  • Construction and Activity Evaluation of Biphenyl Hydroxamic Acid Dual-Target Antibacterial Inhibitor and Nanocarrier - PubMed. nih.gov. 5

  • The synthesis and antibacterial activity study of ruthenium-based metallodrugs with a membrane-disruptive mechanism against Staphylococcus aureus - PubMed. nih.gov. 3

Sources

A Technical Guide to Investigating 2-(4-Hydroxyphenyl)-4-nitrobenzoic Acid as a Novel Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The landscape of drug discovery is perpetually in search of novel molecular scaffolds that can serve as starting points for the development of potent and selective enzyme inhibitors. While many compounds have been extensively studied, a vast chemical space remains to be explored. 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid is one such molecule. As of this writing, public domain literature does not contain direct, extensive studies characterizing it as an enzyme inhibitor.

This guide, therefore, deviates from a retrospective summary of known activities. Instead, it serves as a prospective and methodological roadmap for researchers, scientists, and drug development professionals. We will dissect the molecule based on well-established principles of structure-activity relationships (SAR) to generate compelling hypotheses about its potential enzyme targets. Subsequently, we will lay out a comprehensive, field-proven workflow for its systematic investigation, from initial screening and hit validation to detailed mechanism of action studies. This document is designed to be a self-validating framework, empowering research teams to unlock the therapeutic potential of this and other novel chemical entities.

Part 1: Structural Rationale and Hypothesis Generation

The foundation of rational inhibitor discovery lies in understanding how a molecule's chemical architecture might predispose it to interact with specific enzyme classes. By deconstructing 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid into its constituent functional moieties, we can draw parallels to known inhibitors and formulate a targeted screening strategy.

Molecular Deconstruction and SAR Analysis
  • The Biphenyl Scaffold: The biphenyl core provides a semi-rigid scaffold that is a common feature in many biologically active compounds.[1] Its conformation, particularly the degree of planarity between the two phenyl rings, can be critical for fitting into a receptor or an enzyme's active site.[2][3] The substitution pattern dictates this planarity; ortho-substitutions, as seen in this molecule, can hinder free rotation and lock the molecule into a specific conformation, which may enhance binding affinity for a target.[2][3] Biphenyl structures have been successfully employed as scaffolds for potent inhibitors of enzymes like cholinesterases.[4]

  • The 4-Hydroxyphenyl Group: This phenolic moiety is a crucial functional group in many enzyme-ligand interactions. The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming key interactions that anchor an inhibitor within an enzyme's active site. Derivatives containing a 4-hydroxyphenyl group have shown inhibitory activity against various enzymes, including dimeric dihydrodiol dehydrogenases and mushroom tyrosinase.[5][6] Its presence suggests potential interactions with oxidoreductases or other enzymes where polar contacts are critical for substrate recognition.

  • The 4-Nitrobenzoic Acid Moiety: This portion of the molecule is perhaps the most informative for generating a primary hypothesis.

    • Nitrobenzoate Derivatives: This class of compounds is known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[7]

    • Known Enzyme Inhibition: Crucially, 4-nitrobenzoic acid itself is a well-characterized competitive inhibitor of 4-hydroxybenzoate:polyprenyl transferase (Coq2).[8][9] This enzyme is a key component of the coenzyme Q (ubiquinone) biosynthesis pathway.[8][10] By acting as an analog of the natural substrate, 4-hydroxybenzoate, it effectively blocks the pathway, leading to a dose-dependent decrease in cellular CoQ levels.[9][11]

    • Other Targets: Simple benzoic acid derivatives have also been shown to competitively inhibit other enzymes, such as jack bean urease.[12]

Hypothesized Enzyme Targets

Based on this structural analysis, a primary screening panel for 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid should prioritize the following enzyme classes:

Enzyme Class Rationale Supporting Evidence
Oxidoreductases The 4-nitrobenzoic acid moiety is a known inhibitor of Coq2, an enzyme in this class. The 4-hydroxyphenyl group is common in inhibitors of dehydrogenases.Competitive inhibition of Coq2 by 4-nitrobenzoic acid.[8][9] Inhibition of dihydrodiol dehydrogenases by 4-hydroxyphenylketones.[5]
Hydrolases The biphenyl scaffold is found in cholinesterase inhibitors. Benzoic acid derivatives can inhibit urease.Biphenyl scaffolds in H3 receptor antagonists with anti-cholinesterase activity.[4] Inhibition of urease by p-nitro benzoic acid.[12]
Transferases The primary and most direct hypothesis is the inhibition of 4-hydroxybenzoate:polyprenyl transferase (Coq2).Direct evidence of 4-nitrobenzoic acid inhibiting Coq2.[9]

Part 2: A Methodological Workflow for Inhibitor Characterization

The following section details a logical and robust workflow for taking 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid from an uncharacterized compound to a validated enzyme inhibitor with a defined mechanism of action.

G cluster_0 Phase 1: Discovery & Validation cluster_1 Phase 2: Mechanism of Action (MoA) cluster_2 Phase 3: Cellular & Biological Context A Hypothesis-Driven Target Selection (Oxidoreductases, Hydrolases, etc.) B Primary Enzyme Screening (Single high concentration) A->B Select Assays C Hit Confirmation (Re-test positives) B->C Identify Initial Hits D Dose-Response & IC50 Determination C->D Validate & Quantify Potency E Enzyme Kinetic Analysis (Determine Mode of Inhibition) D->E Advance Potent Hits F Biophysical Binding Assays (SPR, ITC - Determine Kd) D->F G Selectivity Profiling (Test against related enzymes) E->G F->G Corroborate Data H Cell-Based Target Engagement Assay (e.g., Cellular CoQ10 Levels) I Phenotypic Assays (e.g., Mitochondrial Respiration, ROS) H->I Link Target to Function J Lead Optimization (SAR Studies) I->J Inform Chemical Refinement

Caption: A comprehensive workflow for the characterization of a novel enzyme inhibitor.

Step 1: Hit Identification and Potency Determination

The initial goal is to efficiently screen the compound against the hypothesized enzyme targets and quantify its potency if activity is observed.

Protocol: IC50 Determination via Spectrophotometric Assay

This protocol is a generalized template. Specific substrates, buffers, and wavelengths must be optimized for each target enzyme.

  • Reagent Preparation:

    • Prepare a concentrated stock solution of 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid (e.g., 10 mM in DMSO).

    • Prepare a series of 10x working solutions by serial dilution from the stock to cover a wide concentration range (e.g., 1 mM to 10 nM).

    • Prepare assay buffer, enzyme solution, and substrate solution at their optimal concentrations.

  • Assay Plate Setup (96-well format):

    • Add 10 µL of each 10x inhibitor working solution to triplicate wells.

    • For control wells, add 10 µL of DMSO (0% inhibition) and 10 µL of a known reference inhibitor (100% inhibition).

    • Add 80 µL of enzyme solution in assay buffer to all wells.

    • Incubate the plate for 15 minutes at the optimal temperature to allow for enzyme-inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time (kinetic mode) at the appropriate wavelength.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well.

    • Normalize the velocities to the DMSO control (0% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Hypothetical IC50 Data IC50 (µM)
Target Enzyme 1 (e.g., Coq2)5.2
Target Enzyme 2 (e.g., Urease)89.7
Off-Target Enzyme 1> 100
Off-Target Enzyme 2> 100
Step 2: Mechanism of Action (MoA) Elucidation

Once a potent inhibitory activity is confirmed (e.g., IC50 < 10 µM), the next critical step is to understand how it inhibits the enzyme.

G cluster_comp Competitive cluster_noncomp Non-Competitive E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES EI Enzyme-Inhibitor Complex (EI) E->EI S Substrate (S) S->ES I Inhibitor (I) I->EI ES->E P Product (P) ES->P ESI Enzyme-Substrate-Inhibitor Complex (ESI) E2 E ES2 ES E2->ES2 EI2 EI E2->EI2 S2 S S2->ES2 I2 I I2->EI2 ESI2 ESI I2->ESI2 ES2->E2 ES2->ESI2 P2 P ES2->P2 ESI2->P2

Caption: Simplified diagrams of competitive vs. non-competitive inhibition modes.

Protocol: Enzyme Kinetic Analysis to Determine Mode of Inhibition

This protocol determines if the inhibitor competes with the substrate for the enzyme's active site.

  • Experimental Design:

    • This experiment requires a matrix of conditions, varying both substrate and inhibitor concentrations.

    • Select a fixed range of inhibitor concentrations based on the previously determined IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

    • For each inhibitor concentration, perform a substrate titration, measuring reaction velocity across a range of substrate concentrations (e.g., 0.1x Km to 10x Km).

  • Assay Execution:

    • Follow the same plate setup and measurement procedure as the IC50 determination, but use the matrix of substrate and inhibitor concentrations.

  • Data Analysis and Interpretation:

    • For each inhibitor concentration, plot reaction velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Vmax (Vmax,app) and Km (Km,app).

    • Generate a Lineweaver-Burk (double reciprocal) plot: 1/Velocity vs. 1/[Substrate].

    • Competitive Inhibition: The lines will intersect on the y-axis (Vmax is unchanged), but the x-intercept will change (Km increases). This indicates the inhibitor binds to the same active site as the substrate.

    • Non-competitive Inhibition: The lines will intersect on the x-axis (Km is unchanged), but the y-intercept will change (Vmax decreases). This suggests the inhibitor binds to an allosteric site.

    • Uncompetitive Inhibition: The lines will be parallel. The inhibitor binds only to the enzyme-substrate complex.

Step 3: Cellular Target Engagement

Demonstrating that the compound inhibits the enzyme within a living cell is a crucial validation step. Drawing from the strong hypothesis that our compound may target Coq2, we can design a cellular assay.

Protocol: Measurement of Cellular Coenzyme Q10 Levels

This protocol is based on methods used to validate 4-nitrobenzoic acid's effect on CoQ10 biosynthesis.[11]

  • Cell Culture and Treatment:

    • Culture human fibroblast cells (or another relevant cell line) in standard growth media.

    • Treat the cells with varying concentrations of 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid (e.g., centered around the IC50) for a set period (e.g., 48-72 hours) to allow for an effect on CoQ10 biosynthesis and turnover. Include a vehicle control (DMSO).

  • Lipid Extraction:

    • Harvest the cells and count them to normalize the data.

    • Perform a lipid extraction using a solvent system like hexane:ethanol.

  • Quantification by HPLC:

    • Separate the lipid extract using High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column.

    • Detect Coenzyme Q10 using an electrochemical detector or UV detector.

    • Quantify the amount of CoQ10 by comparing the peak area to a standard curve generated with pure CoQ10.

  • Interpretation:

    • A dose-dependent reduction in cellular CoQ10 levels would provide strong evidence that the compound engages and inhibits the CoQ biosynthesis pathway in a cellular context, strongly supporting Coq2 as the target.

G cluster_pathway Coenzyme Q Biosynthesis Pathway (Simplified) cluster_inhibition Mechanism of Inhibition A 4-Hydroxybenzoate (Substrate) C Coq2 (4-hydroxybenzoate: polyprenyl transferase) A->C B Polyprenyl Diphosphate B->C D Downstream Enzymes (Coq3-Coq10) C->D Prenylated Intermediate E Coenzyme Q (Final Product) D->E Inhibitor 2-(4-Hydroxyphenyl) -4-nitrobenzoic acid (Hypothesized Inhibitor) Inhibitor->C Competitive Inhibition

Caption: Hypothesized inhibition of the Coenzyme Q biosynthesis pathway by the title compound.

Conclusion and Future Directions

While 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid is not a known enzyme inhibitor, its chemical structure provides a compelling, rational basis for its investigation as one. The moieties within the molecule—a biphenyl scaffold, a hydrogen-bonding hydroxyphenyl group, and a nitrobenzoic acid function known to inhibit Coq2—converge to form a strong hypothesis for targeted screening.

The methodological workflow presented here provides a comprehensive and scientifically rigorous path forward. By systematically progressing from broad screening and potency determination to detailed kinetic analysis and cellular target validation, researchers can efficiently and effectively characterize the compound's inhibitory potential. Positive results from this workflow would not only validate 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid as a novel enzyme inhibitor but also establish it as a valuable chemical probe and a potential starting point for a new drug discovery program. Subsequent steps would involve selectivity profiling against a broader panel of enzymes, structural biology efforts to obtain a co-crystal structure with its target, and medicinal chemistry campaigns to optimize potency and drug-like properties.

References

  • Synthesis and structure-activity relationships for biphenyl H3 receptor antagonists with moderate anti-cholinesterase activity. PubMed.
  • Inhibition of dimeric dihydrodiol dehydrogenase by 4-hydroxyphenylketone derivatives: aspects of inhibitor structure and binding specificity. PubMed.
  • Hydroxyphenyl thiosemicarbazones as inhibitors of mushroom tyrosinase and antibrowning agents. PubMed.
  • Structure-activity Relationships in Halogenated Biphenyls: Unifying Hypothesis for Structural Specificity. PubMed.
  • p-NITRO BENZOIC ACID AND p-CHLORO BENZOIC ACID AS JACK BEAN UREASE INHIBITOR. Journal of Advanced Scientific Research.
  • The Multifaceted Biological Activities of Nitrobenzoate Derivatives: A Technical Guide. Benchchem.
  • The structure-activity relationships of halogenated biphenyls as enzyme inducers. PubMed.
  • 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Molecular Design to Synthesis. Journal of Agricultural and Food Chemistry.
  • 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures. ResearchGate.
  • 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors: From Molecular Design to Synthesis. ResearchGate.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry.
  • Inhibitory effects in the side reactions occurring during the enzymic synthesis of amoxicillin: p-hydroxyphenylglycine methyl ester and amoxicillin hydrolysis. PubMed.
  • Structure–Activity Relationship (SAR) Analysis of Enzyme Inhibitors. Creative Enzymes.
  • Benzoic Acid Derivatives as Multi-Target Enzyme Inhibitors. Benchchem.
  • 4-Nitrobenzoic acid. University of Zurich.
  • Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis. Frontiers in Physiology.
  • Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. PubMed.
  • Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate.
  • 4-Hydroxybenzoic acid: Synthesis method and Biological activity. ChemicalBook.
  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research.
  • 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures. PubMed.
  • 4-Hydroxybenzoic acid derivatives synthesis and characterization. Benchchem.
  • Enzyme inhibition and antibacterial potential of 4-Hydroxycoumarin derivatives. SciELO.
  • Effects of inhibiting CoQ10 biosynthesis with 4-nitrobenzoate in human fibroblasts. PubMed.
  • Inhibition of cytochrome P450 enzymes participating in p-nitrophenol hydroxylation by drugs known as CYP2E1 inhibitors. PubMed.

Sources

Structural Elucidation of Substituted Biphenyl-6,6'-dimethanols: A Technical Guide to Atropisomeric Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Axial Chirality

Substituted biphenyl-6,6'-dimethanols represent a privileged class of axially chiral scaffolds widely utilized in asymmetric catalysis, materials science, and drug discovery. Their defining feature—atropisomerism—arises from sterically hindered rotation around the C1–C1' biaryl axis.

As a Senior Application Scientist, I approach the structural elucidation of these molecules not merely as a checklist of analytical techniques, but as a dynamic system of physical chemistry. Determining the structure of an atropisomer requires proving two distinct properties: stereodynamic stability (the energy barrier to racemization) and absolute configuration (the spatial arrangement of the chiral axis). This whitepaper details the causal logic and self-validating methodologies required to rigorously characterize these complex systems.

Stereodynamics: Probing Rotational Barriers via NMR

To understand the stereodynamics of biphenyl-6,6'-dimethanols, we must exploit their inherent symmetry—or lack thereof.

The Causality of Diastereotopic Probes

In a sterically locked biphenyl-6,6'-dimethanol (an atropos system), the molecule lacks a plane of symmetry. Consequently, the two protons within each hydroxymethyl (-CH₂OH) group reside in permanently distinct magnetic environments. This makes them diastereotopic .

In 1D ¹H NMR spectroscopy, rather than appearing as a simple singlet, these protons couple with each other to produce a distinct AB quartet 1. This AB quartet is the fundamental diagnostic signature of axial chirality in this scaffold.

Dynamic NMR (DNMR) and the Eyring Equation

When thermal energy is applied, the molecule may gain sufficient energy to overcome the rotational barrier ( ΔG‡ ), transitioning to a tropos (freely rotating) state. As the exchange rate between the aR and aS enantiomers increases, the AB quartet broadens, merges at a specific coalescence temperature ( Tc​ ), and ultimately collapses into a time-averaged singlet 2. By performing lineshape analysis across a temperature gradient, we extract the rate constant ( k ) at various temperatures and apply the Eyring equation to calculate the precise Gibbs free energy of activation 3.

DNMR_Logic Slow Slow Exchange (Low Temp: AB Quartet) Intermediate Intermediate Exchange (Line Broadening) Slow->Intermediate Increase T Coalescence Coalescence (Tc) (Signals Merge) Intermediate->Coalescence Increase T Fast Fast Exchange (High Temp: Singlet) Coalescence->Fast Increase T Eyring Eyring Equation ΔG‡ = -RT ln(kh/kBT) Coalescence->Eyring Extract Rate (kc) Barrier Rotational Barrier (ΔG‡, ΔH‡, ΔS‡) Eyring->Barrier Calculate

Figure 1: Logical progression of Dynamic NMR (DNMR) for determining rotational barriers.

Absolute Configuration: The Synergy of ECD and TDDFT

While X-ray crystallography can determine absolute configuration via anomalous dispersion, it requires high-quality single crystals. For solution-phase analysis, Electronic Circular Dichroism (ECD) is the gold standard.

However, relying on empirical chiroptical rules (e.g., the exciton chirality method) is dangerous for highly substituted biphenyls. Steric buttressing can distort the biphenyl dihedral angle away from the ideal ~90°, causing unpredictable shifts in electronic transitions 4.

To establish a highly trustworthy assignment, we must pair experimental ECD with Time-Dependent Density Functional Theory (TDDFT) 5. TDDFT allows us to calculate the specific rotatory strengths of all low-energy conformers from first principles, ensuring the assignment of the aR or aS axis is grounded in quantum mechanics rather than heuristic assumptions 6.

ECD_TDDFT_Workflow Start Experimental ECD Data Acquisition Compare Spectral Comparison (Exp vs. Calc) Start->Compare ConfSearch Conformational Search (Molecular Mechanics) Opt Geometry Optimization (DFT, e.g., B3LYP/TZVP) ConfSearch->Opt TDDFT TDDFT Calculations (Excitation Energies & Rotatory Strengths) Opt->TDDFT Boltzmann Boltzmann Weighting (Population Analysis) TDDFT->Boltzmann Boltzmann->Compare Config Absolute Configuration Assignment (aR / aS) Compare->Config

Figure 2: Computational workflow for assigning absolute configuration via TDDFT and ECD.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. A protocol is only trustworthy if it contains internal checks to prevent false positives.

Protocol A: DNMR Determination of the Rotational Barrier
  • Sample Preparation: Dissolve 15 mg of the biphenyl-6,6'-dimethanol in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6​ or 1,1,2,2-tetrachloroethane- d2​ ).

  • Internal Validation (Temperature Calibration): Do not trust the NMR spectrometer's digital temperature readout. Insert a standard NMR tube containing neat ethylene glycol. Measure the chemical shift difference ( Δδ ) between the OH and CH₂ protons to calculate the exact probe temperature before analyzing your sample.

  • Data Acquisition: Acquire 1D ¹H NMR spectra at 5 K increments, starting from 298 K up to the coalescence temperature ( Tc​ ).

  • Lineshape Analysis: Use simulation software (e.g., DNMR3 or TopSpin Dynamics) to fit the experimental AB quartet at each temperature. Extract the exchange rate constant ( k ).

  • Thermodynamic Extraction: Plot ln(k/T) versus 1/T (Eyring plot). The slope yields the enthalpy of activation ( ΔH‡ ), and the y-intercept yields the entropy of activation ( ΔS‡ ).

Protocol B: Absolute Configuration via ECD/TDDFT
  • Experimental Acquisition: Record the UV and ECD spectra of the enantiopure compound in a UV-transparent solvent (e.g., acetonitrile) from 190 nm to 400 nm.

  • Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search to identify all conformers within a 5.0 kcal/mol energy window.

  • DFT Optimization: Optimize the geometries of these conformers using a robust functional and basis set (e.g., B3LYP/6-311+G(d,p)) with an implicit solvent model (PCM).

  • Internal Validation (UV Matching): Calculate the UV transitions using TDDFT. Crucial Step: Overlay the calculated UV spectrum with the experimental UV spectrum. If the λmax​ values do not align within ~10 nm, the chosen functional is inadequate for the electronic system, and the subsequent ECD calculation must be discarded.

  • ECD Simulation: If the UV spectra match, simulate the ECD spectrum by applying Gaussian broadening to the calculated rotatory strengths. Apply Boltzmann weighting based on the relative free energies of the conformers.

  • Assignment: Compare the sign and position of the Cotton effects. A positive match confirms the absolute configuration.

Quantitative Data Summary

The stereochemical stability of a substituted biphenyl is directly proportional to the steric bulk of its ortho-substituents. Below is a summary of typical rotational barriers ( ΔG‡ ) for various ortho-substituted biphenyl systems, demonstrating the causality between substituent size and atropisomeric stability 3.

Ortho-SubstituentApprox. Rotational Barrier ( ΔG‡ )Exchange Regime at 298 KAtropisomeric Classification
-F ~4.4 kcal/molFast ExchangeTropos (Unstable)
-OCH₃ 6.0 - 8.0 kcal/molFast ExchangeTropos (Unstable)
-CH₃ 7.0 - 10.0 kcal/molIntermediate ExchangeTropos (Unstable)
-I 10.0 - 12.0 kcal/molSlow ExchangeMarginally Stable
-NO₂ 12.0 - 15.0 kcal/molLockedAtropos (Stable)
-COOH 15.0 - 18.0 kcal/molLockedAtropos (Highly Stable)

(Note: In biphenyl-6,6'-dimethanols, the presence of the -CH₂OH groups at the 6,6' positions significantly raises the baseline barrier compared to mono-substituted analogs due to severe steric clash during the planar transition state).

References

  • A Technical Guide to the Spectroscopic Characterization of Substituted Biphenyl-6,6'-dimethanols. Benchchem.
  • Rotation in Biphenyls with a Single Ortho-Substituent. The Journal of Organic Chemistry.
  • Circular dichroism calculation for n
  • Recent Advances in Stereodynamics and Conformational Analysis by Dynamic NMR and Theoretical Calcul
  • Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy. MDPI.
  • Stereochemistry of Substituted Biphenyl Compounds: An In-depth Technical Guide. Benchchem.

Sources

Strategic Synthesis and Anticancer Screening of Biphenyl Carboxylic Acids: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The biphenyl carboxylic acid scaffold represents a privileged structural motif in medicinal chemistry. Historically recognized as the core pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs) such as diflunisal and flurbiprofen, this scaffold has recently garnered significant attention in oncology[1]. The inherent structural rigidity conferred by the biphenyl moiety, combined with the hydrogen-bonding capacity of the carboxylic acid, allows these molecules to act as highly specific inhibitors of oncogenic protein-protein interactions and transcription factors[2]. This whitepaper provides a comprehensive, causality-driven guide to the rational design, synthesis, and biological evaluation of biphenyl carboxylic acid derivatives for anticancer applications.

Mechanistic Rationale: Targeting STAT3 Dimerization

In the context of cancer therapeutics, biphenyl carboxylic acids have shown remarkable efficacy as direct inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway[3]. Under normal physiological conditions, STAT3 activation is transient. However, in numerous malignancies (e.g., breast, prostate, and leukemias), STAT3 is persistently activated, driving the transcription of genes responsible for tumor proliferation, angiogenesis, and apoptosis evasion.

The Structural Logic of the Scaffold

The design of STAT3 inhibitors heavily relies on disrupting the Src Homology 2 (SH2) domain, which mediates STAT3 homodimerization.

  • The Carboxylic Acid Moiety: Acts as a non-phosphorylated phosphotyrosine (pTyr) mimetic. It forms critical electrostatic interactions and hydrogen bonds within the highly polar pTyr-binding pocket of the SH2 domain[3].

  • The Biphenyl Core: Provides essential hydrophobic bulk. The SH2 domain contains adjacent hydrophobic subpockets. The rigid, planar nature of the biphenyl system allows it to project deeply into these subpockets, enhancing binding affinity via van der Waals contacts and displacing water molecules[3].

STAT3_Pathway Cytokine Cytokines / Growth Factors (e.g., IL-6, EGF) Receptor Receptor Tyrosine Kinase / JAK Cytokine->Receptor Activates STAT3_Monomer STAT3 Monomer (Phosphorylation at Tyr705) Receptor->STAT3_Monomer Phosphorylates STAT3_Dimer STAT3 Homodimer (SH2 Domain Interaction) STAT3_Monomer->STAT3_Dimer Dimerization Nucleus Nuclear Translocation & DNA Binding STAT3_Dimer->Nucleus Translocates Transcription Oncogenic Gene Transcription (Proliferation, Survival) Nucleus->Transcription Drives Tumorigenesis Inhibitor Biphenyl Carboxylic Acid (pTyr Mimetic) Inhibitor->STAT3_Dimer Blocks SH2 Domain (Inhibits Dimerization)

Mechanism of STAT3 inhibition by biphenyl carboxylic acid derivatives targeting the SH2 domain.

Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The gold standard for constructing the biphenyl core is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[1]. This method is chosen for its functional group tolerance, mild conditions, and the commercial availability of diverse arylboronic acids[2].

Causality in Reagent Selection
  • Catalyst (Pd(PPh3)4): Tetrakis(triphenylphosphine)palladium(0) is highly effective for coupling electron-deficient aryl halides (like bromobenzoic acids) with arylboronic acids[1].

  • Base (K2CO3): A base is strictly required to quaternize the boron atom, forming a highly reactive boronate complex that facilitates the transmetalation step. Furthermore, because the starting material contains a free carboxylic acid, at least 2-3 equivalents of base must be used to first deprotonate the acid, preventing it from quenching the catalytic cycle[4].

  • Solvent System (Toluene/EtOH/H2O): A biphasic system ensures the solubility of both the organic substrates (toluene/EtOH) and the inorganic base/carboxylate salts (water).

Suzuki_Workflow ArylHalide Aryl Halide (e.g., 4-Bromobenzoic acid) OxAddition Oxidative Addition [Pd(0) to Pd(II)] ArylHalide->OxAddition BoronicAcid Arylboronic Acid (e.g., Phenylboronic acid) Transmetalation Transmetalation (Base-mediated) BoronicAcid->Transmetalation Base (K2CO3) OxAddition->Transmetalation RedElimination Reductive Elimination [Pd(II) to Pd(0)] Transmetalation->RedElimination RedElimination->OxAddition Pd(0) Regeneration Product Biphenyl Carboxylic Acid (Target Scaffold) RedElimination->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for biphenyl carboxylic acid synthesis.

Experimental Methodologies

Step-by-Step Synthesis Protocol

This protocol utilizes an acid-base extraction workflow, which acts as a self-validating purification system. By exploiting the pKa of the carboxylic acid (~4.0-4.5), we can selectively isolate the product from non-acidic impurities (like homocoupled biphenyls or degraded catalyst).

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromobenzoic acid (1.0 mmol) and the substituted arylboronic acid (1.2 mmol) in a mixture of Toluene/Ethanol (2:1 v/v, 15 mL).

  • Base Addition: Add an aqueous solution of K2CO3 (3.0 mmol in 5 mL H2O). Rationale: Excess base is required to account for the neutralization of the carboxylic acid proton.

  • Degassing: Sparge the biphasic mixture with N2 gas for 15 minutes. Rationale: Oxygen must be removed to prevent the oxidative homocoupling of the boronic acid and the oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Quickly add Pd(PPh3)4 (0.05 mmol, 5 mol%) under a stream of N2. Attach a reflux condenser and heat to 80 °C for 8–12 hours.

  • Reaction Monitoring: Monitor via TLC (Hexane/Ethyl Acetate 1:1 with 1% Acetic Acid). Rationale: The acetic acid prevents the carboxylic acid from streaking on the silica plate.

  • Acid-Base Workup (Self-Validating Purification):

    • Cool the mixture and remove organic solvents under reduced pressure.

    • Dilute the aqueous residue with 1M NaOH (20 mL) and wash with Diethyl Ether (3 x 15 mL). Rationale: The product remains in the aqueous layer as a highly soluble sodium carboxylate salt. The ether layer extracts catalyst residues, unreacted boronic acid, and non-acidic byproducts.

    • Carefully acidify the aqueous layer with 2M HCl to pH ~2. Rationale: Protonation of the carboxylate triggers the precipitation of the highly hydrophobic biphenyl carboxylic acid.

  • Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure biphenyl carboxylic acid derivative[1].

In Vitro Anticancer Screening Workflow

To validate the synthesized compounds, a dual-assay approach is employed:

  • Electrophoretic Mobility Shift Assay (EMSA): Directly measures the ability of the compound to disrupt STAT3-DNA binding in vitro. Nuclear extracts containing activated STAT3 are incubated with the compound and a radiolabeled DNA probe. Reduced band intensity indicates successful SH2 domain inhibition[3].

  • MTT Cytotoxicity Assay: Evaluates phenotypic cell death. Human breast cancer cell lines (MCF-7 and MDA-MB-231) are treated with varying concentrations of the compounds for 48 hours. Cell viability is quantified spectrophotometrically to determine the IC50[1].

Quantitative Data Presentation

Recent literature demonstrates that strategic substitutions on the biphenyl rings significantly modulate both target affinity and cellular cytotoxicity[1],[3]. The table below consolidates representative screening data.

Table 1: In Vitro Anticancer Activity of Representative Biphenyl Carboxylic Acids

Compound IDSubstitution PatternMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)STAT3 DNA-Binding IC50 (µM)
3a Unsubstituted biphenyl10.14 ± 2.0510.78 ± 2.58>100
3j 4'-Benzyloxy9.92 ± 0.979.54 ± 0.8585.0
SF-1-066 4'-(para-cyclohexyl)benzyl12.50 ± 1.1014.20 ± 1.5035.0
Tamoxifen Standard Reference13.50 ± 1.2015.10 ± 1.40N/A

Data Interpretation: The addition of bulky, hydrophobic groups (such as the para-cyclohexylbenzyl moiety in SF-1-066) dramatically increases the potency of STAT3 inhibition (IC50 = 35.0 µM) compared to unsubstituted derivatives, validating the hypothesis that deep penetration into the SH2 hydrophobic subpockets is critical for target engagement[3]. Furthermore, compounds like 3j exhibit potent cytotoxicity against breast cancer cell lines, outperforming standard references like Tamoxifen[1].

References

  • Disruption of Transcriptionally Active Stat3 Dimers with Non-phosphorylated, Salicylic Acid-Based Small Molecules: Potent in vitro and Tumor Cell Activities. PMC / National Institutes of Health, 2012. Available at:[Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. Journal of Chemical Research, 2019. Available at:[Link]

Sources

Advanced Derivatization Strategies for 4-Hydroxybenzoic Acid (4-HBA) in Biological Assays: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Hydroxybenzoic acid (4-HBA) is a critical phenolic compound that serves as a primary biomarker for gut microbiota activity, polyphenol catabolism, and intestinal dysbiosis[1]. Despite its biological significance, the accurate quantification of 4-HBA in complex matrices (e.g., plasma, urine, feces) presents significant analytical challenges. Its high polarity, low volatility, and susceptibility to matrix-induced ion suppression necessitate rigorous sample preparation. This whitepaper provides an in-depth, causality-driven guide to the derivatization and ionization enhancement strategies required to accurately quantify 4-HBA using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The Biological Imperative: Why Measure 4-HBA?

4-HBA is endogenously produced through tyrosine metabolism, but its most significant source in humans is the gut microbial catabolism of dietary polyphenols, such as catechins from green tea and anthocyanidins[1]. Because specific bacterial strains (e.g., Clostridium and Eubacterium) are responsible for this conversion, urinary and systemic levels of 4-HBA serve as direct indicators of microbiome health and colonization resistance[2].

BiologicalPathway Diet Dietary Polyphenols (Catechins, Anthocyanins) Microbiome Gut Microbiota (Metabolic Catabolism) Diet->Microbiome Ingestion & Transit HBA 4-Hydroxybenzoic Acid (4-HBA) Microbiome->HBA Enzymatic Cleavage Circulation Systemic Circulation (Antioxidant Effects) HBA->Circulation Intestinal Absorption Urine Urinary Excretion (Dysbiosis Biomarker) HBA->Urine Renal Clearance

Fig 1: Gut microbiome-mediated catabolism of dietary polyphenols into 4-HBA and its systemic routing.

GC-MS Workflows & Mechanistic Causality

To analyze 4-HBA via GC-MS, the molecule must be rendered volatile. 4-HBA contains two highly polar, protic functional groups: a carboxylic acid (-COOH) and a phenolic hydroxyl (-OH). Left underivatized, these groups form strong intermolecular hydrogen bonds, resulting in thermal degradation at the GC injection port and severe peak tailing due to interactions with the stationary phase's silanol groups[3].

Pathway A: Silylation (MSTFA + 1% TMCS)

Silylation is the gold standard for structural elucidation. The reagent N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active protons on 4-HBA with trimethylsilyl (TMS) groups.

  • The Causality of the Catalyst: While MSTFA easily silylates the carboxylic acid, the phenolic hydroxyl group is sterically hindered and less nucleophilic. The addition of 1% trimethylchlorosilane (TMCS) is non-negotiable; it acts as a Lewis acid catalyst, increasing the silylating power of the mixture to drive the complete formation of the di-TMS derivative[3].

  • The Anhydrous Constraint: This reaction must occur in strictly anhydrous conditions. Any residual water in the biological extract will immediately hydrolyze the TMS derivatives back into the free acid, destroying the quantitative integrity of the assay.

Pathway B: Alkyl Chloroformate (MCF/ECF) In-Situ Derivatization

For high-throughput clinical metabolomics, the lyophilization required for silylation is a bottleneck. Alkyl chloroformates, such as methyl chloroformate (MCF), offer a paradigm shift by allowing derivatization directly in the aqueous biological matrix[4].

  • The Causality of Phase Partitioning: MCF reacts with the carboxyl and phenolic groups in the presence of a pyridine catalyst to form alkyl esters and alkoxycarbonyl ethers[5]. As these derivatives form, the polarity of 4-HBA plummets. In a biphasic system (aqueous sample + chloroform), the highly hydrophobic derivatized 4-HBA immediately partitions into the organic layer. This thermodynamic shift effectively halts any reverse hydrolysis and simultaneously extracts the analyte from the biological matrix in a single step[4].

AlkylChloroformate Aqueous Aqueous Phase (Urine/Plasma + 4-HBA) Reaction In-Situ Derivatization (Esterification) Aqueous->Reaction Reagent Alkyl Chloroformate + Pyridine Catalyst Reagent->Reaction Organic Organic Phase (Derivatized 4-HBA) Reaction->Organic Phase Partitioning (Hydrophobic Shift) GCMS Direct GC-MS Injection Organic->GCMS Matrix Elimination

Fig 2: Biphasic alkyl chloroformate derivatization driving matrix elimination and phase transfer.

LC-MS/MS: Overcoming Ion Suppression via Ionization Enhancement

In LC-MS/MS, 4-HBA is typically detected in negative electrospray ionization (ESI-) mode as the [M-H]⁻ ion (m/z 137). However, its low molecular weight and early elution on reversed-phase C18 columns make it highly susceptible to matrix effects and ion suppression from co-eluting biological salts[6].

Instead of complex chemical derivatization, researchers can manipulate the ionization environment:

  • Post-Column Reagent Addition: Infusing a weak base, such as 0.8 M ammonia in methanol, directly into the eluent stream after the column but before the MS source forces the complete deprotonation of the phenolic and carboxylic groups[6]. This thermodynamic shift pushes the equilibrium entirely toward the [M-H]⁻ state, significantly enhancing the signal-to-noise ratio without altering the chromatography.

  • APCI Source Substitution: For highly complex matrices (e.g., tissue or dust), switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) can increase the sensitivity for sterically hindered phenols by up to 260-fold, bypassing the need for derivatization entirely[7].

Quantitative Performance Summary

The following table synthesizes the expected quantitative performance of these methodologies across different biological matrices:

Analytical PlatformDerivatization / Enhancement StrategyTarget MatrixLimit of Detection (LOD)Recovery RatePrecision (%RSD)Mechanistic Advantage
GC-MS Silylation (MSTFA + 1% TMCS)Plasma / Urine0.1 - 1.5 µg/L85 - 115%< 15%High thermal stability; excellent library matching[3].
GC-MS Alkyl Chloroformate (MCF)Feces / Serum~1.0 µg/L90 - 110%< 10%Aqueous compatibility; simultaneous extraction[5].
LC-MS/MS Post-Column Ammonia AdditionWater / Urine< 0.1 µg/L> 95%< 8%Forces complete deprotonation; avoids derivatization[6].
LC-MS/MS APCI Source SubstitutionPlasma / Tissue0.06 ng/g~90%< 12%260x sensitivity gain over ESI for phenolic compounds[7].

Step-by-Step Self-Validating Protocols

Protocol A: Anhydrous Silylation for GC-MS[3]

This protocol is optimized for maximum structural resolution and library matching.

  • Extraction & Acidification: To 1 mL of biological sample, add 4-HBA-d4 (Internal Standard). Adjust pH to 1-3 using HCl to protonate the carboxylic acid group.

  • Liquid-Liquid Extraction: Add 2 mL of ethyl acetate. Vortex vigorously for 2 minutes. Centrifuge at 4,000 rpm for 10 minutes. Transfer the upper organic layer to a clean glass vial. Repeat and combine extracts.

  • Desiccation: Evaporate the combined organic extract to complete dryness under a gentle stream of ultra-pure nitrogen. Critical: Any residual moisture will ruin the subsequent reaction.

  • Silylation: Add 80 µL of MSTFA containing 1% TMCS. Seal tightly and incubate at 60°C for 30 minutes.

  • Self-Validation Checkpoint: Inject into the GC-MS. The system is validated only if the di-TMS 4-HBA-d4 peak (m/z 285) is observed exclusively. The presence of a mono-TMS peak indicates incomplete reaction due to moisture contamination or degraded catalyst.

Protocol B: High-Throughput In-Situ Alkyl Chloroformate Derivatization[5]

This protocol is optimized for large-scale clinical cohorts requiring rapid turnaround.

  • Matrix Preparation: To 200 µL of aqueous biological sample (e.g., urine), add 167 µL of methanol and 34 µL of pyridine (catalyst/acid scavenger).

  • First Derivatization: Add 20 µL of Methyl Chloroformate (MCF). Vortex vigorously for exactly 30 seconds.

  • Second Derivatization: Add another 20 µL of MCF and vortex for an additional 30 seconds to ensure complete conversion of the sterically hindered phenolic hydroxyl.

  • Phase Extraction: Add 400 µL of chloroform containing your internal standards. Vortex for 1 minute, then centrifuge to separate the phases.

  • Self-Validation Checkpoint: Extract the lower organic (chloroform) layer. The biphasic separation must be visually distinct. The presence of a small, consistent unreacted pyridine peak in the GC chromatogram serves as an internal marker that the basic catalytic environment was successfully maintained throughout the esterification process.

References

Sources

Targeting Postprandial Hyperglycemia: The Inhibitory Kinetics and Structural Mechanisms of Hydroxybenzoic Acid Derivatives on α-Amylase

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Clinical Rationale

Pancreatic α -amylase (EC 3.2.1.1) is a critical endoglucosidase secreted into the intestinal lumen, responsible for hydrolyzing internal α -1,4-glycosidic linkages in complex carbohydrates (starch) to yield maltose and maltotriose[1]. Inhibiting this enzyme delays carbohydrate digestion, effectively blunting postprandial glucose spikes—a primary therapeutic target in the management of Type 2 Diabetes Mellitus (T2DM)[2].

While synthetic inhibitors like acarbose are clinically validated, their mechanism of action often results in the accumulation of undigested carbohydrates in the lower gastrointestinal tract, leading to severe flatulence and abdominal distress[2]. Consequently, drug development has pivoted toward plant-derived phenolic compounds. Hydroxybenzoic acid derivatives—a subclass of phenolic acids including gallic acid, protocatechuic acid, and syringic acid—have emerged as highly tunable, potent α -amylase inhibitors that offer a favorable side-effect profile[3].

Structure-Activity Relationship (SAR) & Mechanistic Pathways

The inhibitory potency of hydroxybenzoic acids is dictated by their specific structural functional groups, which govern their thermodynamic interaction with the α -amylase active site. The enzyme's catalytic triad (typically Asp197, Glu233, and Asp300 in mammalian models) relies on precise hydrogen bonding and electrostatic environments to cleave glycosidic bonds.

  • Hydroxyl (-OH) Group Density: Hydroxyl groups are essential for the inhibitory activity of phenolic acids[3]. They act as potent hydrogen bond donors and acceptors. Compounds with multiple -OH groups, such as 2,3,4-trihydroxybenzoic acid, anchor tightly within the active site cleft, competitively excluding the starch substrate[4].

  • Carboxylic Acid (-COOH) Functionality: The core benzoic acid structure provides an electrostatic anchor, interacting with positively charged residues near the catalytic pocket.

  • Steric Hindrance via Methoxy (-OCH3) Groups: Substitutions on the benzene ring, such as methoxy groups found in syringic acid, can alter the binding pose. This steric bulk often shifts the mechanism from pure competitive inhibition to mixed or non-competitive inhibition by forcing the molecule to bind to secondary allosteric sites[3].

SAR_Mechanism HBA Hydroxybenzoic Acid Derivatives OH Hydroxyl (-OH) Groups (H-Bonding) HBA->OH COOH Carboxylic Acid (-COOH) (Electrostatic) HBA->COOH OCH3 Methoxy (-OCH3) Groups (Steric Hindrance) HBA->OCH3 Amylase α-Amylase Active Site (Catalytic Triad) OH->Amylase Increases Affinity COOH->Amylase Anchors Molecule OCH3->Amylase Modulates Binding Inhibition Enzyme Inhibition (Reduced Starch Breakdown) Amylase->Inhibition Conformational Change

Logical relationship of structural functional groups in hydroxybenzoic acids driving α-amylase inhibition.

Quantitative Efficacy: Comparative IC50​ Profiling

The direct correlation between hydroxyl group density and inhibitory potency is starkly visible when comparing IC50​ values (the concentration required to inhibit 50% of enzyme activity). As demonstrated in recent kinetic studies, the addition of hydroxyl groups transitions the required inhibitory concentration from the millimolar (mM) to the micromolar (µM) range[4].

CompoundStructural Classification IC50​ ValueReference Source
2,3,4-Trihydroxybenzoic acid Tri-hydroxybenzoic acid17.30 µMGuan et al.[4]
Cyanidin-3-rutinoside Anthocyanin (Reference)24.40 µMNyambe-Silavwe et al.[5]
Acarbose Oligosaccharide (Standard)~0.09 µMStandard Control[4]
p-Hydroxybenzoic acid Mono-hydroxybenzoic acid25.72 mMGuan et al.[4]

Note: The massive discrepancy between 2,3,4-trihydroxybenzoic acid (17.30 µM) and p-hydroxybenzoic acid (25,720 µM) underscores the critical nature of multi-point hydrogen bonding in drug design.

Experimental Methodology: The Self-Validating DNS Assay System

To rigorously quantify α -amylase inhibition in vitro, the 3,5-dinitrosalicylic acid (DNS) assay remains the gold standard colorimetric method[6]. It measures the release of reducing sugars (maltose) resulting from the enzymatic digestion of starch[6].

DNS_Assay_Workflow Step1 1. Pre-incubation (37°C) Enzyme + Inhibitor Step2 2. Substrate Addition 1% Soluble Starch Step1->Step2 10 mins (Equilibration) Step3 3. Reaction Termination Add DNS Reagent Step2->Step3 10 mins (V0 Phase) Step4 4. Color Development Boil at 100°C Step3->Step4 Alkaline pH Step5 5. Quantification Absorbance at 540 nm Step4->Step5 5 mins (Redox Reaction)

Step-by-step workflow of the DNS colorimetric assay for quantifying α-amylase inhibition.

Reagent Preparation & Causality
  • Buffer System: 20 mM Sodium Phosphate buffer (pH 6.9) containing 6.7 mM NaCl[7].

    • Causality: α -amylase is a metalloenzyme. The chloride ions act as essential allosteric activators, stabilizing the enzyme's tertiary structure and ensuring baseline catalytic efficiency.

  • DNS Reagent: 1% 3,5-dinitrosalicylic acid, 30% sodium potassium tartrate, and 0.4 M NaOH[7].

    • Causality: NaOH provides the highly alkaline environment required for the redox reaction. Sodium potassium tartrate acts as a color stabilizer, preventing the dissolved oxygen from interfering with the reduction process.

Step-by-Step Protocol
  • Enzyme-Inhibitor Pre-incubation: Mix 50 µL of porcine pancreatic α -amylase with 50 µL of the hydroxybenzoic acid derivative (at varying concentrations). Incubate at 37°C for 10 minutes[6].

    • Causality: Pre-incubation is non-negotiable. It allows the inhibitor to establish thermodynamic equilibrium with the enzyme's active/allosteric sites before the starch substrate is introduced, preventing competitive displacement artifacts.

  • Reaction Initiation: Add 50 µL of 1% (w/v) soluble starch solution. Incubate exactly for 10 minutes at 37°C[6].

    • Causality: The strict 10-minute window ensures the reaction kinetics are measured in the linear initial velocity ( V0​ ) phase. If left longer, substrate depletion will skew the apparent inhibition rate.

  • Reaction Termination & Color Development: Add 100 µL of the DNS reagent to all tubes. Immediately transfer to a rolling boiling water bath (100°C) for 5 minutes[6].

    • Causality: Extreme heat instantly denatures the α -amylase, halting catalysis. Simultaneously, the heat provides the activation energy for the newly formed maltose to reduce the yellow DNS into 3-amino-5-nitrosalicylic acid, a reddish-brown chromophore[6].

  • Quantification: Cool the microplates/tubes on ice to stabilize the color, dilute with distilled water if necessary, and read the absorbance at 540 nm[6].

Ensuring a Self-Validating System (Blanking)

Phenolic compounds, including hydroxybenzoic acids, often possess inherent pigmentation or intrinsic redox potential that can prematurely reduce the DNS reagent, leading to false-positive inhibition readings[5]. To guarantee data integrity, a tripartite blanking system must be executed in parallel:

  • Reagent Blank: Buffer + Starch + DNS (Accounts for spontaneous starch breakdown).

  • Sample Background Blank: Inhibitor + Buffer + DNS (Accounts for the inherent color/redox activity of the specific hydroxybenzoic acid).

  • 100% Activity Control: Enzyme + Buffer + Starch + DNS (Establishes the uninhibited Vmax​ ).

The true inhibitory percentage is calculated by subtracting the Sample Background Blank from the test reading before comparing it to the 100% Activity Control.

Conclusion

Hydroxybenzoic acid derivatives represent a highly promising frontier in the development of next-generation α -amylase inhibitors. By understanding the structure-activity relationship—specifically the critical role of multi-point hydrogen bonding facilitated by hydroxyl groups—researchers can systematically screen and optimize these phenolic compounds. When coupled with a rigorously controlled, self-validating DNS assay protocol, the path from in vitro kinetic profiling to in vivo therapeutic application becomes highly robust, offering a viable alternative to synthetic hypoglycemic agents.

References

  • Guan et al. (2022). "The structures of benzoic acid and its derivatives and their IC50 values for α-amylase." ResearchGate. Available at: [Link]

  • Rasouli et al. "Dietary Polyphenols as Natural Inhibitors of α-Amylase and α-Glucosidase." National Center for Biotechnology Information (PMC). Available at: [Link]

  • Biointerface Research in Applied Chemistry. "An In-silico and In-vitro Comparative Study of Compounds for Alpha-Amylase Enzyme Inhibition." Biointerfaceresearch.com. Available at:[Link]

  • Xiao et al. "In Vitro Inhibitory Effect on Digestive Enzymes and Antioxidant Potential of Commonly Consumed Fruits." ACS Publications. Available at: [Link]

  • Sun et al. "Natural products for glycaemic control: Polyphenols as inhibitors of alpha-amylase." SciSpace. Available at: [Link]

  • Nyambe-Silavwe et al. "Chromogenic Assay Is More Efficient in Identifying α-Amylase Inhibitory Properties of Anthocyanin-Rich Extracts." CNR-IRIS. Available at: [Link]

Sources

Methodological & Application

Suzuki-Miyaura coupling for 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 2-(4-Hydroxyphenyl)-4-nitrobenzoic Acid via Suzuki-Miyaura Cross-Coupling

Introduction & Strategic Rationale

The synthesis of sterically hindered biaryl scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of proteolysis-targeting chimeras (PROTACs) and cereblon (CRBN) binders. The target molecule, 2-(4-hydroxyphenyl)-4-nitrobenzoic acid, serves as a critical intermediate in the synthesis of conformationally locked benzamide-type CRBN ligands, which outperform traditional phthalimide-based recruiters in terms of chemical stability and off-target selectivity[1].

Constructing this electron-deficient biaryl system requires a highly specific carbon-carbon bond-forming strategy. The palladium-catalyzed Suzuki-Miyaura cross-coupling is the premier methodology for this transformation due to its mild conditions, high functional group tolerance, and the low toxicity of organoboron reagents[2].

Mechanistic Causality & Reaction Design

To ensure a self-validating and high-yielding protocol, every reagent and condition has been selected based on fundamental organometallic principles:

  • The Electrophile (2-Chloro-4-nitrobenzoic acid): While aryl bromides and iodides are traditionally more reactive toward oxidative addition, aryl chlorides are more cost-effective and chemically stable. The strongly electron-withdrawing nitro group at the para position relative to the chloride significantly lowers the LUMO of the aryl halide, sufficiently accelerating the oxidative addition of Pd(0) into the otherwise inert C-Cl bond[3].

  • The Nucleophile ((4-Hydroxyphenyl)boronic acid): The unprotected phenolic hydroxyl group is well-tolerated under Suzuki conditions, eliminating the need for tedious protection and deprotection sequences.

  • The Catalyst (PdCl2(dppf)·CH2Cl2): The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand provides a large bite angle (approx. 99°). This steric bulk forces the intermediate Pd(II) species into a cis-geometry that highly favors the final reductive elimination step, preventing off-target homocoupling and stabilizing the catalyst against precipitation[4].

  • The Base & Solvent System (K3PO4 in Dioxane/H2O): A biphasic solvent system is critical. Water dissolves the inorganic base (K3PO4) and facilitates the quaternization of the boronic acid into a reactive, electron-rich boronate complex [Ar−B(OH)3​]− . Dioxane provides excellent solubility for the organic substrates at elevated temperatures (110 °C) without participating in unwanted side reactions[1].

Quantitative Reaction Parameters

Summarized stoichiometry and physical data for a 1.00 g scale reaction.

ReagentMW ( g/mol )EquivalentsMass / VolumeMolesRole
2-Chloro-4-nitrobenzoic acid201.561.001.00 g4.96 mmolElectrophile
(4-Hydroxyphenyl)boronic acid137.931.200.82 g5.95 mmolNucleophile
PdCl2(dppf)·CH2Cl2816.640.050.20 g0.25 mmolCatalyst
Potassium phosphate (K3PO4)212.273.003.16 g14.88 mmolBase
1,4-Dioxane88.11N/A15.0 mLN/AOrganic Solvent
Deionized Water18.02N/A3.0 mLN/AAqueous Solvent

Experimental Workflow & Protocol

Workflow Prep 1. Preparation Degas Solvents Mix 2. Assembly Combine Reagents Prep->Mix Heat 3. Catalysis 110 °C, 18 hours Mix->Heat Workup 4. Work-up Acidify & Extract Heat->Workup Purify 5. Purification Silica CC Workup->Purify

Experimental workflow for the Suzuki-Miyaura synthesis of the biaryl target.

Step-by-Step Methodology Note: This protocol operates as a self-validating system. In-process controls (IPC) are embedded to ensure reaction fidelity and prevent downstream failures.

Phase 1: Preparation and Degassing

  • Prepare a solvent mixture of 1,4-Dioxane (15.0 mL) and DI Water (3.0 mL) in a 5:1 volumetric ratio.

  • Causality of Degassing: Degas the solvent mixture by sparging with ultra-pure Argon or Nitrogen for at least 15 minutes. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the rapid oxidation of the electron-rich phosphine ligand.

Phase 2: Reaction Assembly 3. To a 50 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-chloro-4-nitrobenzoic acid (1.00 g, 4.96 mmol), (4-hydroxyphenyl)boronic acid (0.82 g, 5.95 mmol), and K3PO4 (3.16 g, 14.88 mmol)[1]. 4. Transfer the degassed Dioxane/H2O mixture into the flask under a positive stream of inert gas. 5. Add the catalyst PdCl2(dppf)·CH2Cl2 (0.20 g, 0.25 mmol) in one portion. The solution will typically adopt a deep red/orange hue. 6. Seal the flask, evacuate, and backfill with inert gas three consecutive times.

Phase 3: Thermal Activation & Monitoring 7. Submerge the flask in a pre-heated oil bath at 110 °C. Stir vigorously (800+ rpm) to ensure maximum interfacial surface area between the aqueous and organic phases[1]. 8. Allow the reaction to proceed for 18 hours. 9. In-Process Control (IPC): At 16 hours, withdraw a 10 µL aliquot under inert flow, dilute in 1 mL methanol, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS or TLC (CH2Cl2/MeOH 20:1). The disappearance of the starting material (m/z 200 [M-H]⁻) and the appearance of the product mass (m/z 258 [M-H]⁻) validates catalytic turnover.

Phase 4: Work-up and Isolation 10. Cool the reaction mixture to room temperature. 11. Dilute the mixture with Ethyl Acetate (30 mL) and Water (20 mL). 12. Causality of pH adjustment: The target molecule contains both a carboxylic acid and a phenol. Carefully adjust the aqueous phase to pH ~3 using 1M HCl. This selectively protonates the carboxylic acid, driving the neutral product into the organic phase, while leaving inorganic phosphate salts in the aqueous layer. 13. Extract the aqueous layer with Ethyl Acetate (2 x 20 mL). 14. Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the crude product.

Phase 5: Purification 15. Purify the crude residue via silica gel column chromatography (CC), eluting with a gradient of CH2Cl2 to CH2Cl2/MeOH (20:1)[1]. 16. Isolate the fractions containing the product (Rf ≈ 0.20 in CH2Cl2/MeOH 20:1) and concentrate to afford the product as a gray solid. Expected yield: ~74% (1.12 g)[1].

Mechanistic Pathway Visualization

CatalyticCycle Pd0 Pd(0) Active Catalyst [Pd(dppf)] PdII_Ox Oxidative Addition Complex Ar-Pd(II)-Cl Pd0->PdII_Ox 1. Oxidative Addition (2-Chloro-4-nitrobenzoic acid) PdII_Trans Transmetalation Complex Ar-Pd(II)-Ar' PdII_Ox->PdII_Trans 2. Transmetalation [(4-Hydroxyphenyl)boronate] Product Biaryl Product 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid PdII_Trans->Product 3. Reductive Elimination Product->Pd0 Catalyst Regeneration

Catalytic cycle of the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction.

Analytical Validation

To ensure absolute trustworthiness of the protocol, the isolated product must be validated against the following analytical parameters[1]:

  • Physical State: Gray solid.

  • Melting Point: 204–207 °C.

  • 1H NMR (400 MHz, DMSO-d6): Validation requires confirming the characteristic splitting pattern of the para-substituted phenol (AA'BB' system around 6.8-7.2 ppm) and the highly deshielded aromatic protons of the nitrobenzoate core. The presence of a broad singlet (>10 ppm) confirms the intact carboxylic acid and phenolic OH protons, proving the functional groups survived the coupling conditions.

References

  • Title: Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs Source: Journal of Medicinal Chemistry (ACS Publications), 2023, 66 (21), 14513-14543. URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews (ACS Publications), 1995, 95 (7), 2457–2483. URL: [Link]

Sources

Application Note: Reversed-Phase HPLC Method Development and Validation for 2-(4-Hydroxyphenyl)-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification and purity assessment of complex biaryl compounds require highly optimized analytical methods. 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid is a critical synthetic intermediate featuring a unique triad of functional groups: a carboxylic acid, a phenolic hydroxyl, and a nitro-aromatic chromophore. This application note provides a comprehensive, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol designed for researchers and drug development professionals. The method leverages precise pH control and gradient elution to ensure robust retention, sharp peak symmetry, and high-sensitivity UV detection.

Chemical Profile & Chromatographic Challenges

To design an effective chromatographic method, one must first understand the analyte's physicochemical behavior:

  • Ionizable Groups: The molecule contains a carboxylic acid (pKa ~3.5) and a phenolic hydroxyl group (pKa ~9.5). In neutral aqueous solutions, the carboxylic acid deprotonates into a highly polar carboxylate anion, drastically reducing its affinity for hydrophobic stationary phases.

  • Steric Hindrance: The biphenyl linkage is ortho to the bulky carboxylic acid, forcing the two aromatic rings out of coplanarity. This affects the molecule's solubility profile, necessitating an optimized organic/aqueous diluent to prevent precipitation.

  • Chromophore: The conjugated biphenyl system, combined with the electron-withdrawing nitro group, provides strong UV absorbance, making UV-Vis or Photodiode Array (PDA) detection highly suitable.

Method Development Rationale (The "Why")

As a foundational principle in chromatography, every experimental parameter must be driven by the analyte's chemical nature.

Stationary Phase Dynamics: Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for separating the polar isomers of nitrobenzoic acid[1]. A standard C18 bonded silica column (e.g., 150 mm length, 5 µm particle size) provides the necessary hydrophobic surface area. For biaryl compounds with phenolic groups, utilizing a column with low silanol activity (such as specialized end-capped C18 or Newcrom R1 columns) is recommended to prevent secondary ion-exchange interactions that cause peak tailing[2].

Mobile Phase pH Causality: The most critical parameter in this method is the pH of the mobile phase. To achieve reproducible retention times and sharp peak shapes, the mobile phase pH must be maintained at least 1.5 units below the pKa of the carboxylic acid. Using an acidic modifier like 0.1% Trifluoroacetic acid (TFA) ensures the molecule remains fully protonated in its neutral state. For biphenyl carboxylic acids, a mobile phase of aqueous TFA (0.1%) paired with acetonitrile is highly effective for maintaining peak shape and ensuring robust recovery[3]. If the method requires mass-spectrometry (LC-MS) compatibility, phosphoric acid should be strictly avoided and replaced with formic acid or TFA[2].

Detection Strategy: The detection wavelength is set at 254 nm. This wavelength is near the typical absorbance maximum for nitro-substituted benzoic acids, ensuring a high signal-to-noise ratio and excellent sensitivity for trace-level impurity profiling[4].

Workflow A 1. Sample Preparation (Dissolution in MeCN/H2O) B 2. Column Selection (C18, Low Silanol Activity) A->B C 3. Mobile Phase Optimization (pH < 3.0 via 0.1% TFA) B->C D 4. UV Detection Tuning (λ = 254 nm) C->D E 5. Method Validation (ICH Q2 Guidelines) D->E

Fig 1: Step-by-step HPLC method development workflow.

Ionization pH_Low pH < 3.0 Fully Protonated (Optimal Retention) pH_Med pH 5.0 - 7.0 Carboxylate Anion (Poor Retention) pH_Low->pH_Med Increasing pH pH_High pH > 10.0 Dianion (Phenolate) (Elutes in Void) pH_Med->pH_High Increasing pH

Fig 2: Effect of mobile phase pH on analyte ionization and retention.

Chromatographic Conditions

The following parameters represent the optimized gradient method for the quantification of 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid.

Table 1: Optimized Instrument Parameters

ParameterSpecification
Column C18 bonded silica (150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Ultrapure Water
Mobile Phase B Acetonitrile (HPLC Grade)
Elution Mode Gradient (See Table 2)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Rationale
0.08020Initial hold to focus the analyte at the column head.
2.08020Isocratic hold for baseline stabilization.
10.02080Linear ramp to elute strongly retained biaryl impurities.
12.02080High organic wash to clear the column.
12.18020Immediate return to initial conditions.
15.08020Re-equilibration prior to the next injection.

Experimental Protocol

To ensure a self-validating system, the protocol incorporates strict preparation guidelines and system suitability checks.

Step 1: Preparation of Mobile Phases
  • Mobile Phase A: Carefully pipette 1.0 mL of LC-MS grade TFA into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Use 100% HPLC-grade Acetonitrile. Ensure the solvent line is equipped with a high-quality inlet filter.

Step 2: Preparation of Diluent

Mix Acetonitrile and Water in a 50:50 (v/v) ratio. Using a diluent that closely matches the initial mobile phase conditions prevents sample precipitation and avoids solvent-mismatch peak distortion (the "solvent effect")[4].

Step 3: Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid reference standard into a 10 mL volumetric flask. Add 5 mL of the diluent and sonicate until fully dissolved. Make up to the mark with diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter prior to placing them in autosampler vials. This step is mandatory to protect the column frit from particulate blockage.

Step 4: System Equilibration & Execution
  • Purge the HPLC system lines and equilibrate the C18 column with the initial mobile phase composition (80% A / 20% B) for at least 30 minutes.

  • Monitor the UV baseline. Proceed only when the baseline is completely flat and stable.

  • Inject a blank (diluent only) to confirm the absence of ghost peaks or carryover.

  • Inject the Working Standard six consecutive times to evaluate system suitability.

System Suitability & Validation

Before analyzing unknown samples, the system must pass the following suitability criteria, aligned with ICH Q2(R1) guidelines.

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaImplication of Failure
Retention Time Precision %RSD ≤ 1.0% (n=6)Indicates pump malfunction or inadequate column equilibration.
Peak Area Precision %RSD ≤ 2.0% (n=6)Indicates autosampler inconsistency or sample degradation.
Tailing Factor (Asymmetry) ≤ 1.5Suggests secondary silanol interactions; check mobile phase pH.
Theoretical Plates (N) ≥ 2000Indicates column degradation or void volume formation.

Troubleshooting Guide

  • Fronting or Split Peaks: Often caused by injecting a sample dissolved in 100% strong solvent (Acetonitrile). Ensure the sample is dissolved in the 50:50 diluent to allow proper focusing at the head of the column.

  • Severe Peak Tailing: The mobile phase pH may have drifted upwards, causing partial ionization of the carboxylic acid. Verify that fresh 0.1% TFA was prepared. If tailing persists, the column's end-capping may be degraded, exposing active silanols.

  • Retention Time Drift: Usually a sign of inadequate column re-equilibration between gradient runs. Ensure the post-gradient hold (12.1 to 15.0 min) is strictly observed.

References[5] Application Notes and Protocols for the HPLC Analysis of 2-Nitrobenzoic Acid, BenchChem. URL: https://www.benchchem.com/[1] A Comparative Guide to HPLC Methods for the Separation of Nitrobenzoic Acid Isomers, BenchChem. URL: https://www.benchchem.com/[2] Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column, SIELC Technologies. URL: https://sielc.com/[4] Application Note: HPLC Analysis of 2-Bromo-3-nitrobenzoic Acid and Its Impurities, BenchChem. URL:https://www.benchchem.com/[3] Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach, ACS Publications. URL: https://pubs.acs.org/

Sources

Application Note: A Validated Protocol for the Purification of 2-(4-Hydroxyphenyl)-4-nitrobenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, technically-grounded guide for the purification of 2-(4-hydroxyphenyl)-4-nitrobenzoic acid, a bifunctional aromatic compound of significant interest in medicinal chemistry and materials science. High purity of such chemical building blocks is paramount for reliable downstream applications. This guide details a robust recrystallization protocol using a mixed-solvent system, chosen for its efficacy with polar, multifunctional molecules. We delve into the scientific rationale behind solvent selection, provide a detailed step-by-step experimental workflow, and outline essential quality control procedures for purity validation. Troubleshooting advice and safety considerations are also included to ensure a successful and safe purification process for researchers, scientists, and drug development professionals.

Scientific Rationale: Understanding the Analyte

The successful purification of any compound begins with a thorough understanding of its physicochemical properties, which are dictated by its molecular structure. 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid possesses three key functional groups that govern its solubility and behavior: a carboxylic acid (-COOH), a phenolic hydroxyl (-OH), and a nitro group (-NO₂).

  • Polarity and Hydrogen Bonding: The carboxylic acid and phenolic hydroxyl groups are polar and can act as both hydrogen bond donors and acceptors. The nitro group is also highly polar. This overall high polarity suggests solubility in polar solvents.

  • Solubility Profile: The principle of "like dissolves like" is the cornerstone of solvent selection for recrystallization.[1] The ideal solvent must exhibit a steep solubility curve, meaning the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures, which is crucial for maximizing product recovery.[1]

  • Acid-Base Properties: The presence of the acidic carboxylic acid and the weakly acidic phenol means the compound's solubility is highly pH-dependent. It will readily dissolve in aqueous basic solutions (e.g., sodium bicarbonate, sodium hydroxide) through deprotonation to form a highly water-soluble salt. This property, while useful for extraction, is generally avoided during recrystallization to prevent salt formation unless specifically intended.

Solvent Selection Strategy

For a molecule with this combination of functional groups, a single solvent may not provide the ideal solubility gradient. A mixed-solvent system, often called a solvent-pair, is frequently the most effective approach.[1] This technique involves dissolving the solute in a "good" solvent in which it is highly soluble, and then adding a "bad" or "anti-solvent" in which it is poorly soluble to induce precipitation. For 2-(4-hydroxyphenyl)-4-nitrobenzoic acid, an ethanol-water system is an excellent choice. Ethanol is a good solvent for all the functional groups, while water acts as the anti-solvent, significantly reducing solubility upon addition and subsequent cooling.

Table 1: Solvent Selection Rationale

SolventPolarity Index (Approx.)Predicted Solubility of Target CompoundRole in Recrystallization
Ethanol 5.2High The primary "good" solvent for dissolving the compound completely at an elevated temperature.
Water 9.0Low at RT, Moderate when Hot The "anti-solvent" or "bad" solvent, added to the hot ethanol solution to decrease solubility and induce crystallization upon cooling.[1][2]
Methanol 6.6High A viable alternative to ethanol as the primary solvent.
Acetone 5.1Very High Often too effective as a solvent, leading to poor recovery unless a suitable anti-solvent like hexane is used.
Ethyl Acetate 4.4Moderate to High A potential single-solvent candidate, though a mixed system often provides better control and crystal quality.
Hexane 0.1Insoluble Useful as a final wash to remove non-polar impurities from the purified crystals.

Experimental Workflow and Protocol

The following protocol is a self-validating system designed to yield high-purity 2-(4-hydroxyphenyl)-4-nitrobenzoic acid. The workflow incorporates steps for the removal of both soluble and insoluble impurities.

Recrystallization Workflow Diagram

Recrystallization_Workflow start Start: Weigh Crude Product dissolve 1. Dissolution Add minimum hot 'good' solvent (Ethanol) to dissolve crude solid. start->dissolve hot_filter 2. Hot Gravity Filtration (Optional) Remove insoluble impurities. (e.g., dust, catalysts) dissolve->hot_filter If solids remain induce_xtal 3. Induce Saturation Add 'anti-solvent' (Water) dropwise to hot filtrate until turbidity. dissolve->induce_xtal If no insoluble impurities hot_filter->induce_xtal cool 4. Crystallization Slow cooling to room temp, then ice bath. induce_xtal->cool Re-heat to clarify first isolate 5. Isolation Collect crystals via vacuum filtration. cool->isolate wash 6. Washing Rinse crystals with cold solvent (e.g., cold 1:1 EtOH/Water, then cold water). isolate->wash dry 7. Drying Dry crystals under vacuum. wash->dry qc 8. Quality Control Assess purity via MP, TLC, NMR. dry->qc end End: Pure Crystalline Product qc->end

Caption: Workflow for mixed-solvent recrystallization.

Detailed Step-by-Step Protocol

Materials:

  • Crude 2-(4-hydroxyphenyl)-4-nitrobenzoic acid

  • Ethanol (Reagent grade)

  • Deionized Water

  • Erlenmeyer flasks (50 mL and 100 mL)

  • Hotplate with stirring capability

  • Magnetic stir bar

  • Watch glass

  • Pasteur pipettes

  • Büchner funnel and filtration flask

  • Filter paper

  • Vacuum source

Procedure:

  • Dissolution: a. Place approximately 1.0 g of the crude 2-(4-hydroxyphenyl)-4-nitrobenzoic acid into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar. b. In a separate flask, gently heat approximately 30 mL of ethanol on a hotplate. c. Add the hot ethanol to the crude solid in small portions while stirring until the solid just dissolves.[3] Use the minimum amount of hot solvent necessary to achieve complete dissolution.[1] This ensures the solution is saturated, which is critical for good recovery.

  • Hot Gravity Filtration (Optional): a. If any insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration. b. Place a small amount of ethanol in a clean 100 mL Erlenmeyer flask (the receiving flask) and heat it on the hotplate to create a solvent vapor atmosphere. This prevents premature crystallization in the funnel. c. Place a stemless funnel with fluted filter paper into the neck of the receiving flask. d. Carefully and quickly pour the hot dissolved solution through the fluted filter paper. Add a small amount of hot ethanol to rinse the original flask and pour this through the filter as well.

  • Inducing Crystallization: a. Bring the clear, hot ethanolic solution to a gentle boil. b. Using a Pasteur pipette, add deionized water dropwise to the boiling solution. Continue adding water until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[1] c. Add a few drops of hot ethanol to re-dissolve the precipitate until the solution is clear again.

  • Crystal Formation: a. Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurities.[3][4] b. Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.

  • Isolation and Washing: a. Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold deionized water. b. Collect the crystals by vacuum filtration. c. With the vacuum still applied, wash the crystals with a small amount of ice-cold 1:1 ethanol/water mixture to rinse away any soluble impurities adhering to the crystal surfaces. d. Finally, wash the crystals with a small amount of ice-cold deionized water to remove the ethanol.

  • Drying: a. Allow the crystals to dry on the funnel by pulling air through them for several minutes. b. Transfer the crystalline solid to a pre-weighed watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60 °C).

Validation and Quality Control

A purification protocol is only as good as its validation. The following methods should be used to confirm the purity and identity of the recrystallized product.

Table 2: Quality Control (QC) Methods for Purity Assessment

TechniquePurposeExpected Result for Pure Sample
Melting Point Analysis Assess Purity & IdentityA pure compound will exhibit a sharp and narrow melting range (typically < 2 °C). Impurities typically depress and broaden the melting range.
Thin-Layer Chromatography (TLC) Assess PurityA single, well-defined spot should be observed. Compare the Rf value to the crude material to confirm the removal of impurities.
IR Spectroscopy Confirm Functional GroupsConfirms the presence of key structural features. Expect a very broad O-H stretch (~3300-2500 cm⁻¹), a sharp C=O stretch (~1725-1700 cm⁻¹), and two strong N-O stretches for the nitro group (~1550-1500 cm⁻¹ and 1370-1300 cm⁻¹).[5]
¹H NMR Spectroscopy Confirm Structure & PurityThe spectrum should show clean, well-resolved peaks corresponding to the aromatic protons and the absence of signals from impurities. The carboxylic acid proton will appear as a very broad singlet far downfield (>10 ppm).[5]

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Compound "Oils Out" The boiling point of the solvent is higher than the melting point of the solute; the solution is too concentrated with impurities.Re-heat the mixture to dissolve the oil. Add a small amount of additional "good" solvent (ethanol) to lower the saturation point. Allow for slower cooling. If the issue persists, a different solvent system with a lower boiling point may be required.[1]
No Crystals Form Too much solvent was used; the solution is not supersaturated.If the solution is at room temperature, try scratching the inside of the flask with a glass rod to create nucleation sites.[6] If that fails, gently boil off a portion of the solvent to increase the concentration and allow it to cool again.
Very Low Recovery Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Ensure the minimum amount of hot solvent is used for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. When performing hot filtration, ensure the apparatus is pre-heated to prevent loss.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Chemical Hazards: Aromatic nitro compounds and their derivatives should be handled with care. Based on similar compounds, 2-(4-hydroxyphenyl)-4-nitrobenzoic acid may cause skin, eye, and respiratory irritation.[7] Avoid inhalation of dust and direct contact with skin and eyes.

  • Solvent Handling: Ethanol is flammable. All heating should be performed on a hotplate in a well-ventilated area or a chemical fume hood. Ensure no open flames are present.

  • Waste Disposal: Dispose of all chemical waste, including the filtrate (mother liquor) and any residual solvents, in accordance with institutional and local regulations.

References

  • The Recrystallization of Benzoic Acid. (n.d.). University of Wisconsin-Madison, Department of Chemistry.
  • Recrystallization of Benzoic Acid. (n.d.). University of Massachusetts, Department of Chemistry.
  • Solvent Selection for Effective Recrystallization of Nitroaromatic Compounds. (2025). BenchChem.
  • Recrystallizing Benzoic Acid Lab Report. (2020). IPL.org.
  • A Technical Guide to the Chemical Properties of 2-(4-Nitrophenyl)benzoic Acid. (2025). BenchChem.
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014). Reddit.
  • SAFETY DATA SHEET - 2-Hydroxy-4-nitrobenzoic acid. (2009). Fisher Scientific.

Sources

Application Note: Synthesis and Antibacterial Screening of 4-Hydroxybenzoic Acid-Derived Azo Dyes

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol

Introduction & Pharmacological Rationale

Azo dyes, characterized by the presence of the chromophoric azo linkage (–N=N–), have historically been utilized as colorants in the textile and printing industries[1]. However, modern medicinal chemistry has repurposed the azo scaffold as a highly potent pharmacophore. Azo derivatives are now recognized for their broad-spectrum biological activities, functioning as antidiabetics, anti-inflammatories, and robust antimicrobial agents[1].

The integration of 4-hydroxybenzoic acid (4-HBA) as the coupling nucleophile introduces two critical functional groups to the azo scaffold: a phenolic hydroxyl (–OH) and a carboxylic acid (–COOH)[1].

  • The –COOH group enhances the aqueous solubility of the molecule, facilitating better diffusion through hydrophilic biological matrices (such as bacterial biofilms and agar media) and providing a site for hydrogen bonding with bacterial target proteins.

  • The –OH group serves a dual purpose: it acts as a strong electron-donating group that activates the aromatic ring for the chemical synthesis (azo coupling), and it mimics the phenolic structures found in many natural antimicrobial agents, disrupting bacterial cell wall integrity[1][2].

Mechanistic Principles & Causality

To ensure high yields and structural integrity, the synthesis of 4-HBA azo dyes relies on two sequential electrophilic reactions. Understanding the causality behind the reaction conditions is critical for troubleshooting and optimization.

Diazotization of the Primary Aromatic Amine

The first phase involves the conversion of a primary aromatic amine (e.g., aniline, p -nitroaniline, or sulfanilic acid) into a diazonium salt using sodium nitrite ( NaNO2​ ) and hydrochloric acid ( HCl )[1].

  • Causality of Temperature Control: The reaction generates the highly reactive nitrosonium ion ( NO+ ), which attacks the amine. The resulting diazonium salt is thermodynamically unstable. The temperature must be strictly maintained between 0 °C and 5 °C. If the temperature exceeds 5 °C, the diazonium salt rapidly degrades into a phenol, releasing nitrogen gas ( N2​ ) and drastically reducing the final yield[3].

Regioselective Azo Coupling

The second phase is an electrophilic aromatic substitution where the diazonium cation acts as the electrophile, attacking the electron-rich 4-HBA ring[1].

  • Causality of pH Control (pH 9–10): 4-HBA is dissolved in an alkaline sodium hydroxide solution[3]. The pKa of the phenolic –OH is approximately 9.3. Maintaining the pH between 9 and 10 ensures the hydroxyl group is deprotonated to form a phenoxide ion. The phenoxide is significantly more nucleophilic than the neutral phenol, driving the coupling reaction forward. However, if the pH exceeds 12, the diazonium ion converts into an unreactive diazotate ion, halting the reaction.

  • Regioselectivity: The –OH group is a strong ortho/para director. Because the para position (C1) is blocked by the –COOH group, the electrophilic attack is forced exclusively to the ortho positions (C3 or C5), resulting in a highly pure, predictable isomer[1][2].

Experimental Workflows

SynthesisWorkflow A Primary Aromatic Amine (0.01 mol in HCl) B Diazotization Add NaNO2 dropwise Maintain 0-5 °C A->B C Diazonium Salt Intermediate (Electrophile) B->C E Azo Coupling Electrophilic Aromatic Substitution C->E D 4-Hydroxybenzoic Acid (0.01 mol in NaOH, pH 9-10) D->E F Crude Azo Dye Precipitation & Filtration E->F G Purification Recrystallization (Ethanol) F->G

Caption: Chemical synthesis workflow for 4-hydroxybenzoic acid incorporated azo dyes.

Protocol A: Diazotization of Aromatic Amines

This protocol is a self-validating system; the presence of excess nitrous acid must be confirmed to ensure complete conversion.

  • Preparation: In a 100 mL beaker, suspend 0.01 mol of the selected primary aromatic amine in 2.5 mL of concentrated HCl and 10 mL of distilled water[2].

  • Cooling: Place the beaker in an ice-salt bath and allow the mixture to cool to 0–2 °C.

  • Nitrite Addition: Dissolve 0.01 mol of NaNO2​ in 5 mL of cold distilled water. Add this solution dropwise to the amine suspension under continuous, vigorous magnetic stirring[2][3].

  • Self-Validation Step: After addition, test the mixture with starch-iodide paper. An immediate blue-black color confirms the presence of a slight excess of nitrous acid, indicating the amine has been fully consumed. Keep the solution at 0–5 °C.

Protocol B: Azo Coupling with 4-Hydroxybenzoic Acid
  • Nucleophile Preparation: In a separate 250 mL beaker, dissolve 0.01 mol of 4-hydroxybenzoic acid in 15 mL of 10% NaOH solution. Cool this solution to 0–5 °C in an ice bath[1][3].

  • Coupling: Add the cold diazonium salt solution (from Protocol A) dropwise into the 4-HBA solution over 20 minutes with continuous stirring[3].

  • pH Maintenance: Monitor the pH continuously. Add drops of NaOH as needed to maintain the pH between 9.0 and 10.0. A colored precipitate (the azo dye) will begin to form immediately.

  • Isolation: Stir the mixture for an additional 45 minutes at room temperature to ensure reaction completion. Acidify slightly with dilute HCl (to pH 5-6) to fully precipitate the carboxylic acid derivative.

  • Purification: Filter the crude dye under vacuum, wash thoroughly with cold distilled water, and recrystallize from hot ethanol to yield the pure compound[1].

In Vitro Antibacterial Screening

The synthesized compounds are evaluated for their antibacterial potential against human pathogens (e.g., Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa) using the standardized disc diffusion method[1][2].

ScreeningWorkflow S1 Compound Preparation (Dissolve in DMF/DMSO) S4 Disc Placement (Impregnated Filter Paper Discs) S1->S4 S2 Inoculum Standardization (0.5 McFarland Standard) S3 Agar Inoculation (Swab on Mueller-Hinton Agar) S2->S3 S3->S4 S5 Incubation (37 °C for 24 Hours) S4->S5 S6 Data Acquisition (Measure Zone of Inhibition in mm) S5->S6

Caption: Experimental workflow for in vitro antibacterial screening via disc diffusion.

Protocol C: Disc Diffusion Assay
  • Inoculum Preparation: Suspend isolated colonies of the target bacteria in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL)[4].

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth[5].

  • Disc Impregnation: Dissolve the synthesized azo dyes in Dimethylformamide (DMF) or DMSO to achieve desired concentrations (e.g., 1 mg/mL). Impregnate sterile filter paper discs (6 mm diameter) with 20 µL of the test solutions[5].

  • Incubation & Measurement: Place the discs onto the inoculated agar. Incubate the plates at 37 °C for 24 hours. Post-incubation, use a calibrated caliper to measure the Zone of Inhibition (ZOI) in millimeters[4].

Quantitative Data Summary

The following tables summarize typical physicochemical properties and antibacterial efficacy of 4-HBA azo dyes synthesized using the outlined protocols, demonstrating the impact of different aromatic amine precursors on biological activity[1].

Table 1: Physicochemical Properties of Synthesized 4-HBA Azo Dyes

Compound CodeAromatic Amine PrecursorMolecular FormulaMolecular Weight ( g/mol )Yield (%)Melting Point (°C)
4a Aniline C13​H10​N2​O3​ 242.2382198-200
4b p -Toluidine C14​H12​N2​O3​ 256.2678210-212
4c p -Nitroaniline C13​H9​N3​O5​ 287.2385235-237
4d Sulfanilic Acid C13​H10​N2​O6​S 322.2975>300

Table 2: Antibacterial Activity (Zone of Inhibition in mm at 1.0 mg/mL)

Compound CodeEscherichia coli (Gram -)Staphylococcus aureus (Gram +)Pseudomonas aeruginosa (Gram -)
4a 121411
4b 151613
4c 181916
4d 212219
Standard (Ciprofloxacin) 252824

Data Interpretation Insight: Compounds possessing electron-withdrawing groups (like the nitro group in 4c ) or highly polar functionalities (like the sulfonic acid group in 4d ) exhibit significantly enhanced antibacterial activity[1]. The polar groups likely facilitate better penetration through the bacterial porin channels and enhance binding affinity to intracellular enzymatic targets.

References

  • Pagariya, R. F., & Thakare, N. S. (2016). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research, 8(5), 385-392. URL: [Link]

  • Bhagat, S. D., & Thakare, N. S. (2017). Synthesis, Spectral Characterization and Antimicrobial Activity of Some Azo Dyes Derived from p-Cresol. ResearchGate. URL: [Link]

Sources

High-Efficiency Green Synthesis of Biphenyl Carboxylic Acids via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Biphenyl carboxylic acids are indispensable pharmacophores found in nonsteroidal anti-inflammatory drugs (NSAIDs) like diflunisal, angiotensin II receptor blockers (ARBs) like telmisartan, and serve as rigid-rod monomers for liquid crystalline polymers[1][2]. Historically, the synthesis of these motifs via the Suzuki-Miyaura cross-coupling reaction relied heavily on toxic, high-boiling organic solvents (e.g., DMF, toluene) and homogeneous palladium catalysts. This traditional approach complicates downstream purification and results in unacceptable levels of heavy metal contamination in Active Pharmaceutical Ingredients (APIs).

This application note details field-proven, green synthetic protocols utilizing aqueous media, recyclable heterogeneous catalysts (Pd/C), and water-soluble ligand systems. By leveraging these methodologies, researchers can achieve quantitative yields at ambient or mild temperatures while maintaining ultra-low residual palladium levels (<10 ppm)[3][4].

Mechanistic Causality in Aqueous Media

To successfully execute a green Suzuki coupling, one must understand the causality behind the reaction conditions:

  • The Carboxylate Anion Effect: Unprotected carboxylic acids were once thought to inhibit cross-coupling via competitive coordination to the palladium center or by inducing protodemetalation. However, under aqueous basic conditions (pH > 9), the carboxylic acid is deprotonated to a carboxylate anion. This anionic state significantly reduces its coordinating affinity to Pd(0)/Pd(II) species, allowing the catalytic cycle to proceed unhindered[1].

  • Solvent Causality (The Role of Water): Water is not merely a benign solvent; it is mechanistically active. During the transmetalation step, water and hydroxide ions facilitate the conversion of the neutral arylboronic acid into the highly nucleophilic trihydroxyboronate complex, [Ar−B(OH)3​]− . This complex undergoes transmetalation orders of magnitude faster than its neutral counterpart[2].

  • Catalyst Speciation: Utilizing Palladium on Carbon (Pd/C) provides a heterogeneous reservoir of Pd(0) nanoparticles. This prevents catalyst agglomeration (Pd black formation) and allows for straightforward physical removal of the catalyst post-reaction, drastically lowering the in-reaction ppm and final API contamination[3][4].

Process Visualization

G Start Aryl Halide + Arylboronic Acid (Aqueous Media) Pd0 Pd(0) Catalyst (Active Species) Start->Pd0 Initiation OxAdd Oxidative Addition Formation of Ar-Pd(II)-X Pd0->OxAdd Addition of Ar-X Base Base Activation Formation of Ar-Pd(II)-OH OxAdd->Base OH⁻ / H2O TransMet Transmetalation Formation of Ar-Pd(II)-Ar' Base->TransMet Addition of [Ar'-B(OH)3]⁻ RedElim Reductive Elimination Release of Biaryl Acid TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Catalytic cycle of green Suzuki-Miyaura coupling in aqueous media.

Comparative Process Metrics

The transition from traditional to green conditions yields measurable improvements in both environmental impact (E-factor) and product purity.

Process MetricTraditional HomogeneousGreen Heterogeneous (Pd/C)Green Homogeneous (Aqueous)
Solvent System Toluene / DMFWater / MethanolNeat Water
Catalyst System Pd(PPh3)4 (3-5 mol%)5-10 wt% Pd/C (0.5 mol% Pd)[PdCl2(Glycine)2] (0.1 mol%)
Operating Temp. 80 - 110 °C40 - 60 °CRoom Temperature
Base Na2CO3NaOH or K2CO3K2CO3
Residual Pd in API 40 - 150+ ppm< 6 ppm< 10 ppm (post-precipitation)
Industrial Scalability Low (Toxicity/Cost)High (Multikilogram)Medium (Gram scale)

Validated Experimental Protocols

Protocol A: Multikilogram-Scale Heterogeneous Coupling (Pd/C)

Adapted from established pharmaceutical scale-up procedures[3].

Causality Focus: Utilizing Pd/C eliminates the need for expensive, air-sensitive phosphine ligands. A methanol/water mixture ensures the partial solubility of the organic substrates while maintaining a highly polar, green reaction environment.

  • Reactor Preparation: Charge a clean reaction vessel with the halobenzoic acid (1.0 equiv), arylboronic acid (1.05 equiv), and 5% Pd/C (0.5 mol% Pd relative to the halide).

  • Solvent & Base Addition: Introduce a degassed mixture of Methanol/Water (1:1 v/v). Slowly add aqueous NaOH (3.0 equiv).

    • Causality: The excess base is required to deprotonate the carboxylic acid (preventing Pd coordination) and to convert the boronic acid into the reactive boronate complex. Note that this neutralization is exothermic.

  • Reaction Execution: Heat the mixture to 50 °C under a nitrogen atmosphere for 2-4 hours.

    • Causality: Mild heating accelerates the oxidative addition of the aryl halide to the Pd(0) surface without causing thermal degradation or excessive Pd leaching into the aqueous phase.

  • Catalyst Recovery: Filter the hot reaction mixture (50 °C) through a Celite pad to remove the Pd/C catalyst. Wash the filter cake with warm water.

    • Causality: Hot filtration prevents the premature crystallization of the biphenyl product, ensuring it remains dissolved in the aqueous basic filtrate.

  • Product Isolation: Cool the filtrate to 20 °C. Slowly acidify the solution to pH 2 using concentrated HCl.

    • Causality: Acidification protonates the carboxylate back to a carboxylic acid, drastically reducing its aqueous solubility and driving quantitative precipitation of the pure product.

  • Final Recovery: Filter the resulting white precipitate, wash with copious amounts of water to remove inorganic salts, and dry in vacuo to yield the biphenyl carboxylic acid.

Protocol B: Ambient-Temperature Coupling in Neat Water

Utilizing inexpensive, commercially available ligands[2].

Causality Focus: Coordinating PdCl2 with glycine creates a highly hydrophilic, air-stable catalytic center. This enables the reaction to proceed entirely in neat water without the need for phase-transfer catalysts or organic co-solvents.

  • Catalyst Formation: In a reaction flask, mix PdCl2 and glycine (1:2 molar ratio) in neat water to form the [PdCl2​(Glycine)2​] pre-catalyst (0.1 mol% loading).

  • Substrate Addition: Add the halobenzoic acid (1.0 equiv) and arylboronic acid (1.2 equiv) directly to the aqueous catalyst solution.

  • Base Activation: Add K2CO3 (2.5 equiv) to the suspension.

    • Causality: K2CO3 provides the optimal buffering pH (~10) to form the reactive boronate without hydrolyzing other sensitive functional groups that might be present on the biphenyl scaffold.

  • Reaction Execution: Stir the mixture vigorously at room temperature under ambient air for 4-6 hours.

  • Isolation: Filter off any unreacted insoluble impurities. Acidify the aqueous filtrate with 2M HCl to pH 2 to precipitate the target biphenyl carboxylic acid. Filter, wash with water, and dry.

Trustworthiness & Quality Control (Self-Validating Systems)

To ensure the integrity of the synthesis, the following self-validating checks must be integrated into the workflow:

  • pH-Dependent Speciation Checks: If the reaction stalls prematurely, immediately verify the pH of the mixture. A pH drop below 8 indicates insufficient base to maintain the [Ar−B(OH)3​]− complex, effectively halting the transmetalation step. Adjust with NaOH/K2CO3 as necessary.

  • In-Process Monitoring (HPLC): Track the disappearance of the halobenzoic acid via HPLC. The reaction is deemed complete and ready for filtration only when the starting material is <1.0% by area.

  • Palladium Scavenging & Quantification: Post-isolation, analyze the final product using ICP-MS. If residual Pd exceeds the 10 ppm threshold (common in pharmaceutical limits), re-slurry the product in ethanol with a silica-based metal scavenger (e.g., Si-Thiol) for 2 hours at 40 °C, then filter[4].

References

  • A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermedi
  • Organic & Biomolecular Chemistry - RSC Publishing (A Highly Efficient Catalyst of a Nitrogen-Based Ligand for the Suzuki Coupling Reaction at Room Temperature under Air in Neat W
  • Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Medi
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. nih.gov.

Sources

Application Note: Strategic Derivatization Reagents for HPLC Detection of Organic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Mechanistic Imperative for Derivatization

In High-Performance Liquid Chromatography (HPLC), the detection of organic compounds is fundamentally limited by the analyte's intrinsic physicochemical properties. Many critical biological and environmental molecules—such as aliphatic amino acids, low molecular weight aldehydes, and simple carboxylic acids—lack extended conjugated π -systems or fluorophores. Consequently, they exhibit poor or non-existent absorbance in the UV-Vis spectrum and do not fluoresce[1][2]. Furthermore, highly polar compounds often demonstrate poor retention and resolution on standard reversed-phase (C18) columns.

Derivatization solves these analytical bottlenecks by chemically modifying the analyte to achieve two primary goals:

  • Signal Amplification: Introducing a strong chromophore or fluorophore to lower the Limit of Detection (LOD) to the femtomole or picomole range[2].

  • Chromatographic Modulation: Increasing the hydrophobicity of polar analytes to enhance retention and peak shape in reversed-phase HPLC[3].

As a Senior Application Scientist, selecting the correct derivatizing agent requires understanding the nucleophilic or electrophilic nature of your target functional group and the pH-dependent kinetics of the labeling reaction.

DerivatizationLogic Target Target Analyte Functional Group PriAmine Primary Amines (e.g., Amino Acids) Target->PriAmine SecAmine Secondary Amines (e.g., Proline) Target->SecAmine Carbonyl Carbonyls (Aldehydes/Ketones) Target->Carbonyl Carboxyl Carboxylic Acids (Fatty Acids) Target->Carboxyl OPA OPA + Thiol (pH 10.4) PriAmine->OPA FMOC FMOC-Cl (pH 10.4) SecAmine->FMOC DNPH DNPH (Acidic pH) Carbonyl->DNPH ADAM ADAM / PDAM (Organic Solvent) Carboxyl->ADAM DetectFluo1 Fluorescence / UV Highly Sensitive OPA->DetectFluo1 FMOC->DetectFluo1 DetectUV UV-Vis (~360 nm) Stable Hydrazone DNPH->DetectUV DetectFluo2 Fluorescence Femtomole LOD ADAM->DetectFluo2

Figure 1: Decision matrix for selecting HPLC derivatization reagents based on target functional groups.

Quantitative Summary of Key Derivatizing Reagents

To establish a highly reproducible method, the reagent must be matched to the detector capabilities and the sample matrix. Table 1 summarizes the most robust reagents utilized in modern pharmaceutical and environmental laboratories.

Table 1: Characteristics of Common HPLC Derivatization Reagents

Target Functional GroupReagentReaction ConditionsDetection ModeDerivative Stability
Primary Amines o-Phthalaldehyde (OPA) + ThiolpH 9.5 – 10.4, Room Temp, 1 minFluorescence (Ex: 340nm, Em: 450nm) / UV (338nm)Low (Must inject immediately)[1][4]
Secondary Amines 9-Fluorenylmethyloxycarbonyl chloride (FMOC-Cl)pH 9.5 – 10.4, Room Temp, 1-5 minFluorescence (Ex: 266nm, Em: 305nm) / UV (262nm)High (Stable for days)[5]
Aldehydes / Ketones 2,4-Dinitrophenylhydrazine (DNPH)Acidic catalyst, Room Temp, 15-30 minUV-Vis (360 nm)Very High (Stable for weeks)[2][3]
Carboxylic Acids 9-Anthryldiazomethane (ADAM) / PDAMOrganic solvent (e.g., Methanol), No catalystFluorescence (Ex: 365nm, Em: 412nm)High

Application Protocol 1: Amino Acid Analysis via Automated OPA/FMOC Derivatization

Context & Causality: Amino acids are zwitterionic and highly polar. Pre-column derivatization using a dual-reagent approach (OPA and FMOC-Cl) is the gold standard for analyzing proteinogenic amino acids[4][6].

  • Why OPA first? OPA reacts instantaneously with primary amines in the presence of a nucleophilic thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent isoindole[4]. However, this isoindole degrades rapidly, necessitating automated, strictly timed "in-needle" or autosampler mixing[5].

  • Why FMOC second? OPA does not react with secondary amines (like proline). After primary amines are consumed by OPA, FMOC-Cl is introduced to derivatize the remaining secondary amines[6][7].

Step-by-Step Methodology (Automated In-Needle Protocol)

Reagent Preparation:

  • Borate Buffer (pH 10.4): Prepare 0.4 M Boric acid in LC-MS grade water. Adjust pH to 10.4 using 0.1 M NaOH. Causality: Amines must be deprotonated (free base form) to act as effective nucleophiles against the OPA carbonyls.

  • OPA Reagent: Dissolve 10 mg OPA in 300 µL methanol. Add 700 µL Borate buffer and 10 µL 3-mercaptopropionic acid (thiol). Protect from light.

  • FMOC-Cl Reagent: Dissolve 2.5 mg FMOC-Cl in 1 mL anhydrous acetonitrile.

  • Injection Diluent: 0.1 N Acetic acid. Causality: Quenches the basic reaction to stabilize the OPA-derivatives prior to column loading.

Autosampler Programming Sequence:

  • Draw 2.5 µL Borate Buffer.

  • Draw 1.0 µL Sample (containing amino acids).

  • Mix 3 times in the seat capillary.

  • Draw 0.5 µL OPA Reagent. Mix 5 times. Wait 1.0 minute (Primary amine reaction).

  • Draw 0.4 µL FMOC-Cl Reagent. Mix 5 times. Wait 1.0 minute (Secondary amine reaction).

  • Draw 3.0 µL Injection Diluent (Quench). Mix 5 times.

  • Inject the entire mixture onto a C18 column (e.g., 2.1 x 100 mm, 1.9 µm) maintained at 40°C.

OPAWorkflow S1 1. Buffer + Sample (pH 10.4) S2 2. Add OPA/Thiol (Wait 1 min) S1->S2 S3 3. Add FMOC-Cl (Wait 1 min) S2->S3 S4 4. Add Acid Quench (Stabilize) S3->S4 S5 5. HPLC Injection (C18 Column) S4->S5

Figure 2: Automated in-needle OPA/FMOC derivatization workflow for amino acid analysis.

Application Protocol 2: Carbonyl Detection via DNPH (EPA Method 8315A)

Context & Causality: Low molecular weight carbonyls (formaldehyde, acetaldehyde, hexanal) are critical environmental pollutants and biomarkers[8]. Because they lack a strong chromophore, they are virtually invisible to standard UV detectors[2]. Reacting carbonyls with 2,4-Dinitrophenylhydrazine (DNPH) via an acid-catalyzed nucleophilic addition-elimination mechanism yields a DNPH-hydrazone[2][3]. This extends the conjugated π -system across the dinitrophenyl ring, shifting the absorbance maximum to ~360 nm, an area free from interference by most native organic compounds[2][3].

Step-by-Step Methodology (Liquid Sample Derivatization)

Reagent Preparation:

  • DNPH Reagent: Dissolve 3.0 g of recrystallized DNPH in 1 L of HPLC-grade acetonitrile. Note: Commercial DNPH contains ~30% water for safety; account for this in mass calculations.

  • Acid Catalyst: Prepare a 3.0 M solution of Citric Acid or use dilute HCl. Causality: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, which accelerates the nucleophilic attack by the hydrazine nitrogen.

Derivatization Procedure:

  • Sample Aliquot: Transfer 3.0 mL of the aqueous sample (or extraction eluate) into a 10 mL amber glass vial.

  • Acidification: Add 100 µL of the acid catalyst to adjust the pH to ~3.0.

  • Derivatization: Add 1.0 mL of the DNPH Reagent.

  • Incubation: Seal the vial and incubate at 40°C for 30 minutes in a shaking water bath. Causality: Mild heat drives the condensation reaction to completion, particularly for sterically hindered ketones.

  • Cooling & Filtration: Remove the vial, cool to room temperature, and filter through a 0.45 µm PTFE syringe filter into an HPLC autosampler vial[2].

  • Chromatography: Inject 10 µL onto a C18 column using a gradient of Water/Acetonitrile. Monitor UV absorbance at 360 nm[2][3].

References

  • JASCO Global. "Analysis of Amino Acids by Pre-Column Derivatization with OPA-UV Detection." Application Note. Available at:[Link]

  • Agilent Technologies. "Analysis of Amino Acids by HPLC." Technical Presentation. Available at:[Link]

  • National Institutes of Health (NIH). "Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids." Review Article. Available at:[Link]

  • Chemistry LibreTexts. "Derivatization." Analytical Chemistry Guide. Available at:[Link]

Sources

synthesis of 2-(4-hydroxyphenyl)benzofurans and their applications

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis and Application of 2-(4-Hydroxyphenyl)benzofurans

Introduction: The Significance of the 2-Arylbenzofuran Scaffold

The benzofuran nucleus, a heterocyclic system comprising fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] First synthesized by Perkin in 1870, this structural motif is prevalent in a multitude of natural products and synthetic compounds, exhibiting a vast array of biological activities.[3][4] Among its many derivatives, the 2-(4-hydroxyphenyl)benzofuran subclass stands out. The specific arrangement of the phenolic hydroxyl group on the C-2 phenyl ring makes these molecules particularly adept at interacting with biological targets, notably as mimics of the natural estrogen estradiol.

This guide provides a comprehensive overview for researchers and drug development professionals on the synthesis of these valuable compounds and their diverse applications, ranging from oncology to neurodegenerative disease and endocrinology. We will explore the causality behind various synthetic strategies and detail the mechanisms underpinning their pharmacological effects.

Part 1: Synthetic Strategies for 2-(4-Hydroxyphenyl)benzofurans

The construction of the 2-arylbenzofuran core can be achieved through several elegant and efficient synthetic routes. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Here, we discuss the most prominent and field-proven methodologies.

Palladium-Catalyzed Cross-Coupling Reactions: The Sonogashira Approach

One of the most robust and widely used methods for forging the 2-arylbenzofuran skeleton is the palladium-catalyzed Sonogashira coupling reaction.[1] This strategy typically involves the coupling of an o-halophenol with a terminal alkyne (in this case, 4-ethynylphenol or a protected variant), followed by an intramolecular cyclization.

Causality and Mechanistic Insight: The reaction proceeds via a two-cycle mechanism.[5] First, a classic Sonogashira coupling occurs where the palladium catalyst facilitates the formation of a carbon-carbon bond between the o-halophenol and the alkyne. This is followed by a 5-exo-dig cyclization, where the phenolic oxygen attacks the newly installed alkyne, forming the furan ring. A copper co-catalyst is often employed, though copper-free methods exist to prevent the undesired homocoupling of the alkyne (Glaser coupling).[1][6] The use of a suitable base is critical to deprotonate the phenol and the terminal alkyne, activating them for the catalytic cycle.

Advantages:

  • High efficiency and good yields.[7]

  • Tolerant of a wide range of functional groups.

  • Can be performed as a one-pot reaction.[5]

Disadvantages:

  • Potential for catalyst poisoning and byproduct formation.[6]

  • Cost of palladium catalysts can be a factor for large-scale synthesis.

Below is a generalized workflow for this synthetic approach.

G cluster_process Reaction Pathway Start1 o-Iodophenol Catalyst Pd(PPh3)2Cl2 (Catalyst) CuI (Co-catalyst) Start2 4-Ethynylphenol (or protected equivalent) Coupling Sonogashira Coupling Catalyst->Coupling Base Base (e.g., Et3N) Base->Coupling Solvent Solvent (e.g., DMF) Solvent->Coupling Cyclization Intramolecular 5-Exo-dig Cyclization Coupling->Cyclization Forms 2-alkynylphenol intermediate Product 2-(4-hydroxyphenyl)benzofuran Cyclization->Product Forms furan ring

Caption: Workflow for Sonogashira Coupling/Cyclization Synthesis.

McMurry Reaction Approach

A novel and facile two-step synthesis utilizes a selective cross-McMurry coupling as the key step.[8][9] This method avoids the need for expensive catalysts and offers a different disconnection approach to the target molecule.

Causality and Mechanistic Insight: The synthesis begins with a low-valent titanium-mediated cross-McMurry coupling between a salicylaldehyde and 4-hydroxybenzaldehyde.[1] This reductive coupling forms an intermediate o-vinylphenol (a stilbene derivative). The subsequent step involves an oxidative cyclization of this intermediate, often using reagents like iodine or DDQ, to furnish the final 2-arylbenzofuran product.[8] The selectivity of the initial cross-coupling is a key advantage of this route.

Advantages:

  • Palladium-free synthesis.

  • Efficient two-step process with good overall yields.[10]

  • Utilizes readily available aldehyde starting materials.

Disadvantages:

  • Requires stoichiometric amounts of low-valent titanium reagents.

  • The oxidative cyclization step may require optimization for different substrates.

Perkin Rearrangement

A classic name reaction, the Perkin rearrangement (or coumarin-benzofuran ring contraction), provides a route to benzofuran-2-carboxylic acids, which can be precursors to the target compounds.[11][12]

Causality and Mechanistic Insight: The reaction starts with a 3-halocoumarin, which undergoes a base-catalyzed ring opening of the lactone to form a phenoxide and a carboxylate.[13] This is followed by an intramolecular nucleophilic attack of the phenoxide onto the vinyl halide, leading to ring contraction and formation of the benzofuran ring.[11] While this method directly produces a carboxylic acid at the 2-position, this functional group can be removed or used as a handle for further derivatization. Microwave-assisted protocols have been shown to dramatically reduce reaction times while maintaining high yields.[13]

Advantages:

  • Historical and well-understood reaction.

  • Provides a functional handle (carboxylic acid) at the C-2 position for further modification.

Disadvantages:

  • Requires the synthesis of a 3-halocoumarin precursor.

  • May require an additional decarboxylation step if the unsubstituted benzofuran is desired.

Part 2: Applications and Biological Activity

2-(4-hydroxyphenyl)benzofuran derivatives have garnered significant attention for their potent and diverse pharmacological activities. Their structural similarity to estrogen allows them to interact with nuclear receptors, while the planar, rigid benzofuran scaffold is suitable for intercalation with DNA or binding to enzyme active sites.

Anticancer Therapeutics

This class of compounds has emerged as a promising source of novel anticancer agents, demonstrating activity against a wide range of human cancer cell lines.[14][15]

Mechanism of Action:

  • Cell Cycle Arrest and Apoptosis Induction: Many derivatives induce apoptosis (programmed cell death) and cause cell cycle arrest, often in the G1 or G2/M phase.[16][17] For example, the derivative 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][1][3]thiazin-4-one (DPBT) was shown to arrest colon cancer cells in the G1 phase by up-regulating the cell cycle inhibitor p27KIP1 and down-regulating cyclin D1 and CDK4 proteins.[17]

  • Enzyme Inhibition: Certain benzofurans are potent inhibitors of enzymes critical for cancer progression, such as Pin1 (peptidyl-prolyl cis-trans isomerase), which is overexpressed in many human cancers.[16]

  • Tubulin Polymerization Inhibition: Similar to established chemotherapeutics like vinca alkaloids, some benzofuranones disrupt microtubule dynamics, a validated anticancer strategy.[18]

The following diagram illustrates a simplified pathway for apoptosis induction by a benzofuran derivative.

G Compound 2-(4-hydroxyphenyl) benzofuran Derivative Cell Cancer Cell Compound->Cell Bcl2 Bcl-2 (Anti-apoptotic) Cell->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Cell->Bax Activates Mito Mitochondria Bcl2->Mito Blocks Cyt c release Bax->Mito Promotes Cyt c release CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic Apoptosis Pathway Activated by Benzofurans.

Quantitative Data: In Vitro Anticancer Activity

Compound ClassCell LineActivity MetricValueReference
Benzofuran-Thiazinone (DPBT)HT-29 (Colon)IC₅₀40.81 µM[17]
Benzofuran-Thiazinone (DPBT)LS180 (Colon)IC₅₀29.60 µM[17]
Benzofuran-Chalcone HybridHCT116 (Colon)IC₅₀0.59 µM[19]
Benzofuran-Chalcone HybridHT29 (Colon)IC₅₀0.35 µM[19]
Benzofuran-Chalcone HybridA549 (Lung)IC₅₀2.85 µM[19]
Ailanthoidol (Natural Product)Huh7 (Hepatoma)IC₅₀22 µM (48h)[16]
Selective Estrogen Receptor Modulators (SERMs)

The 2-(4-hydroxyphenyl)benzofuran core is a well-established pharmacophore for estrogen receptor (ER) ligands.[20] These compounds can act as SERMs, exhibiting either agonist or antagonist activity depending on the tissue type. This has significant implications for treating hormone-dependent cancers (like breast cancer), osteoporosis, and menopausal symptoms.

Mechanism of Action: SERMs bind to ERα and ERβ. The 4-hydroxyphenyl group is crucial for high-affinity binding, mimicking the A-ring of estradiol. Substitutions on the benzofuran ring system can tune the selectivity and functional activity. For instance, introducing lipophilic groups at the 7-position and modifications at the 4-position have led to compounds with over 100-fold selectivity for ERβ over ERα.[21][22] This selectivity is highly desirable, as ERβ is thought to mediate different physiological effects than ERα.

Neurodegenerative Diseases

Emerging research indicates the potential of benzofuran derivatives in treating neurodegenerative conditions like Alzheimer's disease.[23]

Mechanism of Action:

  • Anti-Amyloid Aggregation: Certain orally active benzofuran analogs can cross the blood-brain barrier and exhibit potent activity in inhibiting the aggregation of amyloid-β plaques, a key pathological hallmark of Alzheimer's.[23]

  • Cholinesterase Inhibition: Some derivatives have been synthesized and shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[24] This is a validated therapeutic strategy for providing symptomatic relief in Alzheimer's patients.

Other Applications

The versatile benzofuran scaffold has also demonstrated a range of other important biological activities:

  • Antimicrobial and Antifungal: Benzofuran derivatives show broad-spectrum activity against various bacteria and fungi.[1][3]

  • Antioxidant: The phenolic moiety contributes to significant radical-scavenging and antioxidant properties.

  • Anti-inflammatory: Some compounds exhibit anti-inflammatory effects, potentially by inhibiting mediators involved in the inflammatory cascade.[15]

  • Organic Electronics: The planar, conjugated structure of benzofurans makes them suitable for investigation in organic electronic materials, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs).[25]

Part 3: Detailed Application Notes and Protocols

To ensure the practical application of the information presented, this section provides detailed, step-by-step protocols for a representative synthesis and a key biological assay.

Protocol 1: Synthesis of 2-(4-Hydroxyphenyl)benzofuran via Sonogashira Coupling

This protocol describes a one-pot synthesis from an o-iodophenol and 4-ethynylphenol.

Materials:

  • 2-Iodophenol (1.0 mmol)

  • 4-Ethynylphenol (1.1 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol)

  • Copper(I) iodide [CuI] (0.06 mmol)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon), add 2-iodophenol, 4-ethynylphenol, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous DMF (10 mL) followed by triethylamine via syringe.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to 80-90 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-(4-hydroxyphenyl)benzofuran.

Protocol 2: Evaluation of Anticancer Activity via MTT Assay

This protocol determines the cytotoxicity of a test compound against a cancer cell line.[2]

Materials:

  • Human cancer cell line (e.g., HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compound (2-(4-hydroxyphenyl)benzofuran derivative) dissolved in DMSO

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[2]

Conclusion and Future Outlook

The 2-(4-hydroxyphenyl)benzofuran scaffold is a cornerstone of modern medicinal chemistry. Robust synthetic methodologies, particularly those employing palladium catalysis, have made a wide array of derivatives accessible for study.[1][5] Their applications are extensive and impactful, with derivatives showing proven efficacy as anticancer agents, highly selective estrogen receptor modulators, and promising leads for neurodegenerative disorders.[14][22][23] The continued exploration of this versatile chemical entity, through the synthesis of novel analogs and the investigation of new biological targets, promises to yield the next generation of therapeutics for some of the most challenging human diseases.

References

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548. Available at: [Link]

  • Patel, R. V., et al. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Drug Delivery and Therapeutics, 6(5), 71-78. Available at: [Link]

  • Grokipedia. (n.d.). Perkin rearrangement. Available at: [Link]

  • Wikipedia. (n.d.). Perkin rearrangement. Available at: [Link]

  • ResearchGate. (n.d.). Pharmacological Activities of Benzofuran Derivatives. Available at: [Link]

  • Sarsam, S. M., et al. (2022). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 7(5). Available at: [Link]

  • Reddy, T. R., et al. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(47), 29703-29731. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Available at: [Link]

  • Shi, Y., & Li, T. (2007). A Facile Two-Step Synthesis of 2-Arylbenzofurans Based on the Selective Cross McMurry Couplings. The Journal of Organic Chemistry, 72(26), 10397-10400. Available at: [Link]

  • ResearchGate. (2025). A Convenient Two-Step Synthesis of 2-Arylbenzofurans. Available at: [Link]

  • Shi, Y., & Li, T. (2007). A facile two-step synthesis of 2-arylbenzofurans based on the selective cross McMurry couplings. PubMed. Available at: [Link]

  • Dash, J., et al. (2015). Palladium complexes with an annellated mesoionic carbene (MIC) ligand: catalytic sequential Sonogashira coupling/cyclization reaction for one-pot synthesis of benzofuran, indole, isocoumarin and isoquinolone derivatives. Dalton Transactions, 44(3), 1132-1141. Available at: [Link]

  • Boger, D. L., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Tetrahedron Letters, 53(26), 3319-3321. Available at: [Link]

  • Larock, R. C., & Gong, W. H. (1989). Benzofuran Synthesis Using a Sonogashira–Larock Heteroannulation Protocol. Chemtracts: Organic Chemistry, 2(5), 327-330. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira coupling for the synthesis of benzofuran 3a. Available at: [Link]

  • ChEMBL. (n.d.). Document: 7-Substituted 2-phenyl-benzofurans as ER beta selective ligands. (CHEMBL1137038). Available at: [Link]

  • Collini, M. D., et al. (2004). 7-Substituted 2-phenyl-benzofurans as ER beta selective ligands. Bioorganic & Medicinal Chemistry Letters, 14(19), 4925-4929. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2022). Anticancer therapeutic potential of benzofuran scaffolds. Journal of Applied Pharmaceutical Science, 12(11), 017-033. Available at: [Link]

  • Mak, P., et al. (2002). Solid-phase synthesis and investigation of benzofurans as selective estrogen receptor modulators. Bioorganic & Medicinal Chemistry Letters, 12(20), 2879-2882. Available at: [Link]

  • Cakir, B., et al. (2014). Synthesis of Benzofuran Derivatives via Different Methods. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(7-8), 1084-1099. Available at: [Link]

  • Jha, A., et al. (2022). Benzofuran Derivatives as a Potential Agent for Alzheimer’s Disease: A Review. Current Drug Therapy, 17(2), 140-155. Available at: [Link]

  • Wójcik, M., et al. (2018). Evaluation of the effect of 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d][1][3]thiazin-4-one on colon cells and its anticancer potential. Pharmacological Reports, 70(3), 549-555. Available at: [Link]

  • Yilmaz, A., et al. (2023). Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells. Cancer Drug Resistance, 6(1), 103-114. Available at: [Link]

  • Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 29336-29352. Available at: [Link]

  • Google Patents. (1988). Preparation of 2-alkyl-3-(4-hydroxybenzoyl)benzofuran. US4766223A.
  • Zhang, N., et al. (2010). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules, 15(12), 8736-8746. Available at: [Link]

  • Chemtracts. (2013). Synthesis of Benzo[b]furans Using 2-(2-Hydroxyphenyl)acetonitriles. Available at: [Link]

  • ResearchGate. (n.d.). Benzofuran derivative with anticancer activity. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Hydroxy-phenyl)benzofuran-5-OL. Available at: [Link]

  • Nanyang Technological University. (n.d.). Furan-based materials for organic electronics. Available at: [Link]

  • Kuiper, G. G., et al. (1997). Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta. Endocrinology, 138(3), 863-870. Available at: [Link]

  • ResearchGate. (2022). Discovery of two novel (4-hydroxyphenyl) substituted polycyclic carbocycles as potent and selective estrogen receptor beta agonists. Available at: [Link]

Sources

Application Note: Pharmacological Inhibition of Coenzyme Q Biosynthesis using 4-Nitrobenzoate (4-NB)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Coenzyme Q (CoQ, ubiquinone) is a critical lipophilic electron carrier in the mitochondrial respiratory chain and a potent membrane antioxidant. Genetic defects in CoQ biosynthesis lead to primary CoQ deficiency, a heterogeneous group of mitochondrial diseases. Historically, studying these pathologies relied on genetic knockouts, which often introduce confounding compensatory mechanisms and irreversible phenotypes.

The discovery of 4-nitrobenzoate (4-NB) as a competitive, dose-dependent inhibitor of CoQ biosynthesis has revolutionized both mitochondrial disease modeling and targeted drug development[1]. By acting as a structural analog to the natural precursor 4-hydroxybenzoate (4-HB), 4-NB allows researchers to titrate intracellular CoQ levels without directly inducing oxidative stress or off-target respiratory impairment[1]. This application note provides authoritative guidance on utilizing 4-NB for two primary workflows: (1) establishing tunable in vitro models of CoQ deficiency in mammalian cells , and (2) exploiting CoQ starvation to potentiate antimalarial therapeutics .

Mechanistic Grounding: The Role of COQ2 and 4-NB

The biosynthesis of CoQ occurs at the inner mitochondrial membrane in eukaryotes. The critical committed step is the condensation of a polyprenyl pyrophosphate (the hydrophobic tail) with 4-hydroxybenzoate (the aromatic ring precursor). This prenylation reaction is catalyzed by 4-hydroxybenzoate:polyprenyl transferase (COQ2 in mammals, UbiA in bacteria, PfCOQ2 in Plasmodium) [2],[3].

4-NB acts as a direct competitive inhibitor of COQ2. Because its structure closely mimics 4-HB but features an electron-withdrawing nitro group at the para position, it binds the COQ2 active site but cannot undergo subsequent prenylation[3]. This effectively bottlenecks the pathway, leading to a time- and dose-dependent depletion of the cellular CoQ pool without the accumulation of toxic intermediate quinones[1].

CoQ_Pathway FPP Farnesyl-PP (FPP) PPP Polyprenyl-PP (PPP) FPP->PPP PDSS1/2 IPP Isopentenyl-PP (IPP) IPP->PPP COQ2 COQ2 / PfCOQ2 (Prenyltransferase) PPP->COQ2 HB4 4-Hydroxybenzoate (4-HB) HB4->COQ2 Natural Substrate NB4 4-Nitrobenzoate (4-NB) NB4->COQ2 Competitive Inhibition PreCoQ Polyprenyl-4-HB COQ2->PreCoQ Condensation CoQ10 Coenzyme Q10 PreCoQ->CoQ10 Methylation & Hydroxylation

Figure 1: Mechanism of 4-NB competitive inhibition at the COQ2 prenylation step in CoQ biosynthesis.

Application I: Modeling Primary CoQ10 Deficiency in Mammalian Cells

A major challenge in mitochondrial biology is understanding the non-linear relationship between CoQ depletion and cellular dysfunction. Research demonstrates a unimodal distribution of reactive oxygen species (ROS) production relative to CoQ deficiency[2]. 4-NB is uniquely suited for this research because it allows scientists to precisely dial down CoQ levels in a uniform genetic background.

Phenotypic Dose-Response Summary

The following table synthesizes the quantitative cellular phenotypes observed in human fibroblasts treated with varying concentrations of 4-NB[2].

4-NB ConcentrationResidual CoQ10 LevelATP Synthesis ImpairmentROS Production / Oxidative StressCellular Viability
0 mM (Control) 100%NoneBaselineNormal (>95%)
0.5 – 1.0 mM ~70%MildNormalNormal
2.0 – 4.0 mM 40% – 50%Moderate to SevereMaximal (Peak ROS) Reduced
> 4.0 mM < 40% (Plateau)SevereLow (Insufficient electron flow)High Toxicity

Scientific Insight: Why does ROS peak at 40-50% residual CoQ10? At this threshold, there is enough CoQ to sustain electron flow into Complex III, but insufficient CoQ to efficiently shuttle all electrons, leading to electron leak and superoxide generation. Below 20%, electron transport halts entirely, preventing ROS generation but causing severe bioenergetic failure[2].

Protocol: Tunable CoQ10 Depletion in Human Fibroblasts

Objective: Establish a self-validating in vitro model of CoQ deficiency exhibiting maximal oxidative stress.

Phase 1: Cell Culture and 4-NB Treatment

  • Seeding: Seed primary human skin fibroblasts at a density of 1×104 cells/cm² in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and 50 µg/mL uridine.

    • Causality: Uridine is supplemented to support pyrimidine biosynthesis, which is coupled to the respiratory chain via dihydroorotate dehydrogenase (DHODH), preventing premature cell death before CoQ depletion takes effect.

  • Treatment: After 24 hours (ensuring cells are in the logarithmic growth phase where active CoQ biosynthesis occurs), replace media with fresh DMEM containing 2.0 mM to 4.0 mM 4-NB .

  • Incubation: Incubate for 5 to 7 days. Replenish the 4-NB-containing media every 48 hours to maintain competitive pressure against endogenous 4-HB[2],[3].

Phase 2: System Validation (HPLC-ECD) Crucial Step: Never proceed to phenotypic assays without validating the biochemical endpoint.

  • Extraction: Harvest 1×106 cells. Extract lipids using a 1-propanol/water (50:50, v/v) mixture to precipitate proteins while solubilizing lipophilic quinones.

  • Quantification: Analyze the lipid extract via High-Performance Liquid Chromatography coupled with Electrochemical Detection (HPLC-ECD).

  • Validation Criteria: Confirm that the CoQ10 peak area is reduced to 40-50% relative to vehicle-treated controls.

Phase 3: Phenotypic Assays

  • ROS Quantification: Stain validated cells with 5 µM MitoSOX Red for 30 minutes. Analyze via flow cytometry to quantify mitochondrial superoxide production[2].

  • Bioenergetics: Measure the ATP/ADP ratio using a bioluminescence assay. A drop in the ATP/ADP ratio confirms that the structural depletion of CoQ has successfully translated into a functional bioenergetic defect[2].

Application II: Synergistic Antimalarial Drug Development

Beyond human disease modeling, 4-NB has emerged as a powerful tool in infectious disease pharmacology. Plasmodium falciparum, the parasite responsible for severe malaria, relies heavily on its de novo ubiquinone (UQ) biosynthesis pathway[4],[5].

The antimalarial drug Atovaquone (AV) targets the parasite's cytochrome bc1 complex by competing with ubiquinol (UQH2). However, clinical resistance to AV is rising. By co-administering 4-NB to inhibit PfCOQ2, researchers can starve the parasite of UQ. This substrate starvation significantly lowers the IC50 of AV, restoring its efficacy and creating a lethal synergistic trap for the parasite[4],[5].

Antimalarial_Synergy NB4 4-Nitrobenzoate (4-NB) PfCOQ2 PfCOQ2 (4-HPT) NB4->PfCOQ2 Competitive Inhibition AV Atovaquone (AV) BC1 Cytochrome bc1 Complex AV->BC1 Competitive Inhibition UQ Ubiquinone (UQ) Pool PfCOQ2->UQ Depletes Pool UQ->BC1 Substrate Starvation ETC Electron Transport Chain Arrest & Parasite Death BC1->ETC Synergistic Bioenergetic Failure

Figure 2: Synergistic logical relationship between 4-NB and Atovaquone in the Plasmodium electron transport chain.

Protocol: In Vitro Plasmodium falciparum Synergy Assay

Objective: Quantify the synergistic potentiation of Atovaquone by 4-NB using an isobologram analysis.

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., 3D7 or AV-resistant strains) in human erythrocytes at 2% hematocrit in RPMI 1640 supplemented with 0.5% Albumax II.

    • Causality: Asynchronous cultures are used to ensure the drug combination is tested across all intraerythrocytic developmental stages, providing a robust assessment of total parasiticidal activity.

  • Checkerboard Matrix Setup: In a 96-well plate, perform a two-dimensional serial dilution.

    • X-axis: Atovaquone (ranging from 0.1 nM to 100 nM).

    • Y-axis: 4-NB (ranging from 1 µM to 500 µM).

  • Incubation: Inoculate the plates with parasites at 0.5% initial parasitemia. Incubate for 72 hours under standard microaerophilic conditions (5% O2, 5% CO2, 90% N2) at 37°C.

  • Viability Readout (SYBR Green I): Lysis the erythrocytes and stain the parasitic DNA with SYBR Green I. Measure fluorescence (Ex: 485 nm, Em: 530 nm).

    • Causality: Because mature human erythrocytes lack a nucleus, SYBR Green fluorescence is strictly proportional to parasite DNA replication, serving as a highly specific, self-validating readout of parasite survival.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration Index (FICI). An FICI < 0.5 mathematically validates a synergistic interaction, proving that 4-NB-induced UQ depletion sensitizes the bc1 complex to AV[4],[5].

References

  • Effects of Inhibiting CoQ10 Biosynthesis with 4-nitrobenzoate in Human Fibroblasts. PLoS ONE (2012). 2

  • Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis: From Inhibition to Bypass of Coenzyme Q Deficiency. Frontiers in Cell and Developmental Biology (2017).3

  • 4-Nitrobenzoate inhibits coenzyme Q biosynthesis in mammalian cell cultures. Nature Chemical Biology / NIH (2010).1

  • 4-nitrobenzoate inhibits 4-hydroxybenzoate polyprenyltransferase in malaria parasites and enhances atovaquone efficacy. Severe Malaria Observatory / bioRxiv (2024/2025). 4

Sources

synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate as an enzyme inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Enzymatic Evaluation of Tyrosol Gallate (2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate) as a Dual-Action Tyrosinase Inhibitor

Executive Overview & Mechanistic Rationale

The development of targeted depigmentation agents and antioxidants frequently leverages naturally occurring phenolic scaffolds. Tyrosol, a phenolic compound abundant in Rhodiola rosea and olives, possesses baseline antioxidant properties but suffers from low lipophilicity, which limits its interaction with lipid-rich biological environments. To overcome this, lipophilic modification via esterification with gallic acid yields tyrosol gallate (2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate).

This synthesized derivative acts as a highly potent, dual-action inhibitor of tyrosinase (EC 1.14.18.1) . Tyrosinase is the rate-limiting metalloenzyme in melanogenesis, responsible for the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to o-dopaquinone (diphenolase activity). Tyrosol gallate interrupts this cascade through two distinct mechanisms: direct competitive inhibition of the tyrosinase active site, and robust scavenging of reactive oxygen species (ROS), which prevents the oxidative polymerization of dopaquinone into melanin.

TyrosinaseInhibition Enzyme Tyrosinase Enzyme (EC 1.14.18.1) LTyr L-Tyrosine Enzyme->LTyr Monophenolase LDopa L-DOPA Enzyme->LDopa Diphenolase Inhibitor Tyrosol Gallate (Inhibitor) Inhibitor->Enzyme Competitive Inhibition Quinone o-Dopaquinone Inhibitor->Quinone ROS Scavenging (Reduction) LTyr->LDopa Hydroxylation LDopa->Quinone Oxidation Melanin Melanin Polymer Quinone->Melanin Polymerization

Fig 1. Dual-action inhibition of tyrosinase-mediated melanogenesis by tyrosol gallate.

Chemical Synthesis Workflow

Causality of Reagent Selection

The esterification of tyrosol with gallic acid presents a chemoselectivity challenge due to the presence of multiple phenolic hydroxyl groups on both the gallic acid and tyrosol aromatic rings. Traditional Steglich esterification employs N,N′-Dicyclohexylcarbodiimide (DCC) alongside 4-Dimethylaminopyridine (DMAP) as a catalyst. However, as demonstrated in [1], the inclusion of DMAP in this specific reaction induces significant side reactions with the unprotected phenolic hydroxyls, leading to complex mixtures and diminished yields.

To circumvent this, our protocol relies solely on DCC in a mixed solvent system of Tetrahydrofuran (THF) and Dichloromethane (CH₂Cl₂). While omitting DMAP and avoiding protecting groups limits the absolute yield (~31.3%), it enables a rapid, one-pot synthesis that selectively targets the primary aliphatic alcohol of tyrosol, drastically reducing the time and cost associated with multi-step protection/deprotection workflows.

SynthesisWorkflow Tyrosol Tyrosol (Aliphatic OH) Coupling DCC Coupling (THF/CH2Cl2, RT) Tyrosol->Coupling Gallic Gallic Acid (Phenolic OH) Gallic->Coupling Purification Silica Gel Chromatography Coupling->Purification Crude Extract Product Tyrosol Gallate (Yield: 31.3%) Purification->Product Hexane:EtOAc

Fig 2. One-pot DCC-mediated esterification workflow for tyrosol gallate synthesis.

Step-by-Step Synthesis Protocol
  • Preparation: Dissolve 1.0 eq of gallic acid and 1.0 eq of tyrosol (4-hydroxyphenethyl alcohol) in a 1:1 mixture of anhydrous THF and CH₂Cl₂ under an inert nitrogen atmosphere.

  • Activation: Add 1.1 eq of DCC dropwise to the solution at 0 °C. The low initial temperature controls the exothermic formation of the O-acylisourea intermediate.

  • Coupling: Allow the reaction mixture to warm to room temperature (25 °C) and stir continuously for 12–24 hours.

  • Self-Validation Check (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexane:Ethyl Acetate mobile phase. The reaction is validated as complete when the starting tyrosol spot disappears and a new, distinct UV-active spot (Rf ~0.4) emerges.

  • Filtration: Filter the mixture through a Celite pad to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel column chromatography (eluting with an Ethyl Acetate/n-Hexane gradient) to isolate 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate as an off-white powder.

Biological Evaluation Protocols

To validate the efficacy of the synthesized tyrosol gallate, two distinct self-validating biochemical assays must be performed, as established by [2].

Protocol A: Cell-Free Tyrosinase Inhibition Assay

Causality: This assay directly measures the diphenolase activity of tyrosinase by tracking the conversion of L-DOPA to dopaquinone, isolating the enzyme's kinetics from cellular uptake variables.

  • Prepare a homogenization buffer containing 80 mM Phosphate Buffer (pH 6.8).

  • In a 96-well microplate, combine 100 µL of the buffer, 20 µL of mushroom tyrosinase (or melan-a cell lysate), and 20 µL of tyrosol gallate dissolved in DMSO (at varying concentrations: 1–50 µM).

  • Incubation: Incubate at 37 °C for 10 minutes to allow inhibitor-enzyme pre-binding.

  • Substrate Addition: Add 40 µL of 0.8 mM L-DOPA to initiate the reaction. Incubate for 1 hour at 37 °C.

  • Quantification: Measure the absorbance at 475 nm using an ELISA microplate reader.

  • Self-Validation Check: Include Arbutin as a positive control. The assay is only valid if Arbutin yields an IC₅₀ in the expected range (~30 µM).

Protocol B: DPPH Radical Scavenging Assay

Causality: Because melanogenesis relies on oxidative steps, measuring direct antioxidant capacity correlates strongly with anti-melanogenic potential.

  • Prepare a 60 µM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in absolute ethanol.

  • Mix 100 µL of the DPPH solution with 100 µL of tyrosol gallate at varying concentrations in a 96-well plate.

  • Incubate in the dark at room temperature for 30 minutes.

  • Self-Validation Check (Colorimetric): A successful scavenging reaction will exhibit a visible color shift from deep purple to pale yellow. If the positive control (Vitamin C) fails to induce this shift, the DPPH reagent has degraded and the assay must be discarded.

  • Quantification: Record absorbance at 520 nm.

Quantitative Data & Pharmacological Profiling

The structural configuration of tyrosol gallate (specifically the para-configuration of the hydroxyl group on the tyrosol ring) contributes to exceptional cell-free tyrosinase inhibition. However, drug development professionals must note a critical caveat: while enzymatically potent, the compound exhibits cytotoxicity in melan-a cells at concentrations >10 µM, which masks its intracellular melanin inhibition capabilities [2].

Table 1: Comparative Inhibitory and Antioxidant Profiling

CompoundTyrosinase Inhibition IC₅₀ (µM)DPPH Scavenging IC₅₀ (µM)Cellular Melanin Inhibition IC₅₀Cytotoxicity Threshold
Tyrosol Gallate 4.93 7.52 N/A (Limited by toxicity)> 10 µM
Arbutin (Standard)30.26> 100.00118.05 µM> 50 µM
Vitamin C (Standard)N/A13.60N/A> 50 µM

Data Interpretation: Tyrosol gallate is approximately 6 times more potent than the industry standard Arbutin against isolated tyrosinase, and nearly twice as potent as Vitamin C in radical scavenging. Consequently, it serves as an excellent highly-active benchmark for in vitro screening, though further liposomal encapsulation or structural modification is required to lower cytotoxicity for in vivo dermatological applications.

References

  • Zang, Y., et al. "Tyrosol Modifications for Improved Functionality: A Review of Hydrophilic and Lipophilic Pathways and Their Potential Applications." Journal of Agricultural and Food Chemistry (2023).[Link]

  • Lee, J., et al. "Synthetic tyrosyl gallate derivatives as potent melanin formation inhibitors." Bioorganic & Medicinal Chemistry Letters (2007).[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling Involving Nitroarenes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique mechanistic challenges of performing Suzuki-Miyaura couplings in the presence of nitro groups.

Historically, nitro groups were either treated as sensitive spectator substituents or avoided entirely due to their propensity to poison palladium catalysts. However, recent breakthroughs have established denitrative Suzuki-Miyaura coupling , where the nitroarene itself acts as the electrophile via C–NO₂ bond cleavage. This guide is bifurcated to address both paradigms: troubleshooting denitrative couplings and managing nitro-substituted aryl halides.

Diagnostic Workflow & Mechanistic Pathways

Before adjusting your reaction parameters, it is critical to identify the specific failure mode in your catalytic cycle. The diagnostic flowchart below outlines the primary bottlenecks based on the role of the nitro group in your substrate.

NitroareneTroubleshooting Start Low Yield in Suzuki Coupling Involving Nitroarenes CheckRole Identify the Electrophile Role Start->CheckRole Electrophile Nitroarene as Electrophile (Denitrative C-N Cleavage) CheckRole->Electrophile Ar-NO2 + Ar-B(OH)2 Substituent Nitroaryl Halide (C-X Cleavage, -NO2 as substituent) CheckRole->Substituent X-Ar-NO2 + Ar-B(OH)2 Issue1 Incomplete C-NO2 Activation (High Activation Barrier) Electrophile->Issue1 Issue2 Protodeboronation of Boronic Acid Partner Electrophile->Issue2 Secondary Issue Substituent->Issue2 Issue3 Catalyst Poisoning / Nitro Reduction Substituent->Issue3 Sol1 Use bulky, electron-rich ligands (e.g., BrettPhos, NHC) Add 18-crown-6 & K3PO4 Issue1->Sol1 Sol2 Lower temperature, use anhydrous 1,4-dioxane, or MIDA boronates Issue2->Sol2 Sol3 Optimize Pd loading, ensure rigorous degassing Issue3->Sol3

Diagnostic workflow for troubleshooting Suzuki coupling involving nitroarenes.

Frequently Asked Questions (FAQs)

Scenario A: Nitroarenes as the Primary Electrophile (Denitrative Coupling)

Q1: My denitrative Suzuki coupling shows mostly unreacted nitroarene. How do I overcome the C–NO₂ activation barrier? Causality: The C–NO₂ bond is significantly stronger and less reactive toward oxidative addition than traditional C–I or C–Br bonds. Standard palladium catalysts (like Pd(PPh₃)₄) fail because they cannot achieve the necessary electron density to insert into the Ar–NO₂ bond. Solution: You must utilize highly electron-rich, sterically demanding ligands. The seminal work by Nakao and Sakaki demonstrated that1 [1]. Alternatively,2 have also proven highly effective for C–N bond activation [3]. Ensure your reaction is heated to at least 130 °C in 1,4-dioxane.

Q2: I am using BrettPhos and Pd(acac)₂, but my yield is still low. What role does 18-crown-6 play? Causality: In denitrative coupling, transmetalation is often the rate-limiting step following a sluggish oxidative addition. K₃PO₄ is required to activate the boronic acid, but it has poor solubility in 1,4-dioxane. Solution: 18-crown-6 coordinates the potassium cation, solubilizing the base and generating a "naked," highly reactive phosphate anion. This anion accelerates the formation of the reactive boronate complex, driving the catalytic cycle forward [1].

Scenario B: Nitroaryl Halides as Substrates (C–X Cleavage)

Q3: When using a nitro-substituted aryl halide, my boronic acid degrades into a simple arene (Ar-H) before the product forms. How do I prevent this? Causality: You are observing3, a base-catalyzed side reaction where the C–B bond is cleaved and replaced by a proton [4]. The strongly electron-withdrawing nitro group on your aryl halide can slow down oxidative addition or transmetalation, giving the activated boronate anion ([ArB(OH)₃]⁻) ample time to decompose in the basic medium. Solution: Shift the kinetic balance. Use anhydrous solvents to eliminate the proton source. If water is strictly required, lower the reaction temperature or switch to a "slow-release" strategy using MIDA boronates or potassium trifluoroborates to keep the concentration of the reactive boronate anion low at any given time.

Quantitative Data: Ligand & Condition Optimization

The following table summarizes the field-validated parameters for optimizing Suzuki couplings involving nitroarenes. Use this to benchmark your current conditions against established baselines.

Catalyst / Ligand SystemSolvent & BaseAdditiveTarget Cleavage BondExpected Yield RangePrimary Failure Mode
Pd(acac)₂ / BrettPhos 1,4-Dioxane, K₃PO₄18-crown-6C–NO₂ (Denitrative)70–95%Incomplete activation if water is present or T < 130°C.
[Pd(cin)Cl]₂ / Bulky NHC Toluene, K₃PO₄NoneC–NO₂ (Denitrative)65–86%Steric hindrance at the ortho-position of the nitroarene.
Pd(PPh₃)₄ THF/H₂O, Na₂CO₃NoneC–X (Nitro as substituent)80–95%Protodeboronation of the partner boronic acid.
Pd₂(dba)₃ / XPhos 1,4-Dioxane, Cs₂CO₃NoneC–X (Nitro as substituent)75–90%Homocoupling of boronic acid due to poor degassing.

Self-Validating Experimental Protocol: Denitrative Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, this protocol incorporates a self-validating internal standard system . By tracking the mass balance via NMR, you can definitively identify whether a low yield is due to failed oxidative addition, protodeboronation, or catalyst decomposition.

Reagents Required:

  • Nitroarene (1.0 equiv, 0.5 mmol)

  • Arylboronic acid (1.5 equiv, 0.75 mmol)

  • Pd(acac)₂ (5 mol%)

  • BrettPhos (10 mol%)

  • K₃PO₄ (anhydrous, 2.0 equiv, 1.0 mmol)

  • 18-crown-6 (0.1 equiv, 0.05 mmol)

  • 1,3,5-Trimethoxybenzene (0.5 equiv, internal standard)

  • Anhydrous 1,4-dioxane (2.0 mL)

Step-by-Step Methodology:

  • Glovebox Assembly (Critical): The active Pd(0)-BrettPhos complex is highly sensitive to oxidation. Inside an argon-filled glovebox, add Pd(acac)₂, BrettPhos, K₃PO₄, 18-crown-6, and the internal standard (1,3,5-trimethoxybenzene) to an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar.

  • Substrate Addition: Add the nitroarene and arylboronic acid. If either substrate is a liquid, add it in Step 3 via a microsyringe.

  • Solvent Introduction: Add 2.0 mL of anhydrous, thoroughly degassed 1,4-dioxane. Seal the tube tightly with a Teflon screw cap.

  • Thermal Activation: Remove the sealed tube from the glovebox and place it in a pre-heated oil block at 130 °C . Stir vigorously (800 rpm). Causality: The high temperature is strictly required to overcome the ~70 kcal/mol barrier of the C–NO₂ bond.

  • Kinetic Aliquot Analysis (The Validation Step): After 2 hours, cool the reaction briefly, open under positive argon pressure, and extract a 50 µL aliquot. Dilute with CDCl₃, filter through a short Celite plug, and analyze via ¹H NMR.

    • Diagnostic A: If nitroarene is intact but boronic acid is depleted → Protodeboronation is occurring. (Action: Check solvent for trace water).

    • Diagnostic B: If both starting materials are intact → Failed Oxidative Addition . (Action: Verify BrettPhos integrity and Pd loading).

  • Workup: After 24 hours, cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash column chromatography.

References

  • Organic Chemistry Portal (Originally published in J. Am. Chem. Soc. 2017)
  • Accounts of Chemical Research (2021)
  • Synfacts / Org. Lett. (2022)
  • Benchchem (2025)

Sources

purification challenges of polar nitro-substituted carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Polar Nitro-Substituted Carboxylic Acids

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the purification of highly functionalized building blocks. Polar nitro-substituted carboxylic acids present a "perfect storm" of chromatographic challenges. The strongly electron-withdrawing nitro group drastically lowers the pKa of the carboxylic acid, rendering it highly ionized even at mildly acidic pH. This results in poor retention on reverse-phase (RP) columns, irreversible chemisorption on normal-phase silica, and stubborn partitioning into aqueous waste during liquid-liquid extraction (LLE).

This guide provides field-proven, causality-driven troubleshooting protocols to help you overcome these bottlenecks and establish self-validating purification systems.

Purification Strategy Workflow

PurificationDecisionTree Start Crude Nitro-Carboxylic Acid CheckSol Assess Aqueous Solubility Start->CheckSol LLE Liquid-Liquid Extraction (pH < 2 + Salting Out) CheckSol->LLE Low/Moderate Sol. SPE Anion-Exchange SPE (DOWEX Formate Resin) CheckSol->SPE High Sol. / Trace Amt. Scale Preparative Scale? LLE->Scale SPE->Scale RPHPLC RP-HPLC (C18) + 0.1% TFA Scale->RPHPLC Analytical / < 1g Cryst Recrystallization (Solvent/Antisolvent) Scale->Cryst Bulk / > 1g

Decision tree for selecting purification workflows for polar nitro-carboxylic acids.

Section 1: Reverse-Phase HPLC (RP-HPLC) & Ion Suppression

FAQ 1: Why does my nitro-carboxylic acid elute in the void volume or show severe peak tailing on a standard C18 column? Causality: At neutral pH, the carboxylic acid exists as a deprotonated carboxylate anion. This highly polar, charged species cannot partition effectively into the hydrophobic C18 stationary phase[1]. Furthermore, the polarizable nitro group can interact with residual silanols on the silica support via secondary interactions, causing severe peak tailing. Solution: Implement strict ion suppression. You must lower the mobile phase pH to at least 2 units below the compound's pKa to ensure it remains fully protonated. For strongly acidic nitro-substituted acids, a robust acidic modifier like Trifluoroacetic Acid (TFA) is required[2].

Protocol: Preparative RP-HPLC Method Development This self-validating protocol ensures baseline resolution while preventing on-column degradation.

  • Mobile Phase Preparation: Prepare Mobile Phase A (Milli-Q Water + 0.1% v/v TFA) and Mobile Phase B (Acetonitrile + 0.1% v/v TFA).

  • Column Equilibration: Flush a C-18 reversed-phase column (e.g., RediSep) with 7 column volumes of 5% B to ensure complete saturation of the stationary phase with the ion-pairing agent[1].

  • Sample Loading: Dissolve the crude sample in a minimum volume of Mobile Phase A or DMSO. Avoid using pure organic solvents for injection to prevent breakthrough.

  • Gradient Elution: Execute a shallow gradient (e.g., 5% to 50% B over 20 minutes) at a flow rate appropriate for the column diameter.

  • Recovery: Lyophilize the collected fractions immediately. Prolonged exposure to TFA during rotary evaporation can cause acid-catalyzed degradation.

Data Presentation: Comparison of Acidic Modifiers for RP-HPLC

ModifierConcentrationpH RangeVolatilityBest Use Case
Trifluoroacetic Acid (TFA) 0.05% - 0.1%~2.0HighStrong ion suppression for low-pKa nitro-acids; excellent peak shape[2].
Formic Acid (FA) 0.1% - 0.5%~2.7Very HighLC-MS applications where TFA causes signal suppression.
Acetic Acid (AcOH) 0.1% - 1.0%~3.0ModerateWeak acids; less effective for nitro-substituted variants[3].

Section 2: Liquid-Liquid Extraction (LLE) & Phase Partitioning

FAQ 2: During aqueous workup, my product remains in the aqueous layer even after acidification. How can I extract it? Causality: Nitro-carboxylic acids possess exceptional hydrogen-bonding capacity. Even when fully protonated, they remain highly solvated in water. Standard non-polar solvents (like dichloromethane or hexanes) lack the hydrogen-bond accepting capability to outcompete water's solvation shell. Solution: Utilize highly polar, low-boiling organic solvents (e.g., ethyl acetate) combined with "salting out" techniques to mechanically drive the equilibrium toward the organic phase[4].

Protocol: Optimized Acid-Base Extraction This workflow isolates the target acid from neutral/basic impurities and unreacted starting materials[5].

  • Dissolution & Basification: Dilute the crude mixture in water. Adjust the pH to 8-9 using saturated aqueous NaHCO3. The target compound is now a highly water-soluble sodium carboxylate.

  • Organic Wash: Wash the aqueous layer 2x with diethyl ether. Discard the organic layer (contains neutral impurities/unreacted nitroarenes)[5].

  • Acidification: Carefully acidify the aqueous layer to pH 1-2 using 6M HCl in an ice bath (to control the exothermic neutralization).

  • Salting Out: Saturate the acidic aqueous layer with solid NaCl until no more dissolves. This maximizes the ionic strength of the aqueous layer, drastically reducing the solubility of the organic acid.

  • Extraction: Extract 3-4 times with Ethyl Acetate or a 9:1 Ethyl Acetate/Isopropanol mixture.

  • Drying & Concentration: Dry the combined organic extracts over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude solid.

Section 3: Solid-Phase Extraction (SPE) & Normal Phase Alternatives

FAQ 3: Normal phase silica gel chromatography results in irreversible binding. Are there alternative matrix-supported purifications? Causality: Bare silica gel contains acidic silanol groups. Polar carboxylic acids hydrogen-bond strongly to these sites. When combined with the polar nitro group, this leads to irreversible chemisorption or severe streaking across the column. Solution: Transition to Anion-Exchange Solid Phase Extraction (SPE). By utilizing a resin like DOWEX 1x8-400 (formate form), you actively exploit the carboxylic acid's charge for purification rather than fighting its polarity[6].

Protocol: Anion-Exchange SPE Workflow

  • Resin Swelling: Pre-swell DOWEX 1x8-400 formate anion exchange resin in a polar protic solvent (e.g., methanol or water) to maximize surface area and exchange efficiency[6].

  • Loading: Dissolve the crude mixture in methanol and load it onto the resin. The carboxylate selectively binds to the quaternary ammonium sites, displacing formate.

  • Washing: Wash the resin bed extensively with methanol and dichloromethane to elute all neutral and basic impurities.

  • Elution: Elute the target nitro-carboxylic acid using a strongly acidic cocktail (e.g., 95:5 Methanol/TFA or 95:5 Methanol/Formic Acid)[6]. The strong acid protonates the carboxylate, releasing it from the resin.

  • Isolation: Centrifugally evaporate the filtrate to yield the high-purity product[6].

Sources

resolving peak tailing in HPLC analysis of aromatic compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Aromatic Compounds

Welcome to the Technical Support Center. Aromatic compounds—particularly those bearing basic amines (e.g., pyridines, anilines) or acidic moieties (e.g., phenols)—are notoriously prone to peak tailing during High-Performance Liquid Chromatography (HPLC). Peak tailing compromises resolution, reduces sensitivity, and leads to inaccurate integration. This guide provides a mechanistic understanding of peak distortion and delivers self-validating troubleshooting protocols to restore peak symmetry.

The Causality of Peak Tailing in Aromatics

To permanently resolve peak tailing, we must first understand the physics and chemistry occurring inside the column:

  • Secondary Silanol Interactions (Mixed-Mode Retention): Silica-based stationary phases contain residual silanol groups (-SiOH). At a mid-to-high pH, these groups ionize to form negatively charged -SiO⁻ sites. Basic aromatic compounds become protonated and undergo strong ion-exchange interactions with these sites. This creates a secondary retention mechanism that competes with primary hydrophobic partitioning, causing the trailing edge of the peak to drag[1].

  • Pi-Pi Stacking Overload: When analyzing aromatics on phenyl-hexyl or pentafluorophenyl (PFP) columns, excessive π−π interactions between the electron-rich aromatic analyte and the aromatic stationary phase can cause tailing if the mobile phase lacks sufficient organic modifier to disrupt these bonds[2].

  • Dynamic Ionization States: If the mobile phase pH is within ±2 units of the aromatic analyte's pKa, the compound exists in a dynamic equilibrium of ionized and non-ionized states. Because these two states possess different hydrophobicities, they travel through the column at slightly different velocities, smearing the peak[3].

Diagnostic Workflow

Use the following self-validating logic tree to isolate the root cause of your peak shape issues.

HPLC_Troubleshooting Start Observe Peak Tailing in Aromatic Compounds CheckAll Are all peaks tailing? Start->CheckAll SystemIssue System/Hardware Issue (Extra-column volume, blocked frit) CheckAll->SystemIssue Yes ChemistryIssue Chemical Interaction (Silanol, Pi-Pi, pH) CheckAll->ChemistryIssue No FixHardware Flush column, replace frit, reduce tubing length SystemIssue->FixHardware CheckPH Is mobile phase pH optimized? (±2 units from pKa) ChemistryIssue->CheckPH Success Symmetrical Peak (Tailing Factor 0.9 - 1.2) FixHardware->Success AdjustPH Adjust pH & increase buffer concentration CheckPH->AdjustPH No CheckSilanol Secondary Silanol Interactions? CheckPH->CheckSilanol Yes AdjustPH->Success FixSilanol Use end-capped column or add TEA (masking) CheckSilanol->FixSilanol Yes FixSilanol->Success

HPLC peak tailing diagnostic workflow for aromatic compounds.

Troubleshooting Guides (FAQs)

Q: All peaks in my chromatogram are tailing, not just my aromatic target. What is the root cause? A: Uniform tailing across all peaks points to a physical or system-wide hardware issue rather than a chemical interaction. The most common causes are a partially blocked column inlet frit, a void at the head of the column, or extra-column dead volume caused by poorly seated tubing fittings[4]. Action: Reverse-flush the column (if permitted by the manufacturer) or replace the inlet frit.

Q: Only my basic aromatic compound is tailing. How do I suppress silanol interactions? A: You must either neutralize the silanols or mask them.

  • Neutralization: Lower the mobile phase pH (e.g., pH 2.5–3.0) using formic or phosphoric acid. This protonates the silanols (forming neutral -SiOH), effectively shutting down the ion-exchange mechanism[1].

  • Masking: Add a competitive base like Triethylamine (TEA) to the mobile phase. TEA binds aggressively to active silanol sites, "masking" them from your analyte[5].

  • Column Selection: Switch to a high-purity, exhaustively end-capped "Type B" silica column, which chemically blocks residual silanols[4].

Q: How do I determine if my column is overloaded versus experiencing chemical tailing? A: Column overload (mass or volume) causes a characteristic "shark fin" tailing or fronting. To diagnose, perform a simple dilution test. Inject your sample at its current concentration, then inject a 1:10 dilution. If the Tailing Factor (Tf) improves significantly upon dilution, the column was overloaded[5]. If the tailing persists proportionally, the issue is chemical (e.g., silanol interactions).

Experimental Protocols

Protocol 1: The Self-Validating pH & Buffer Optimization Test Objective: To systematically eliminate secondary interactions and identify the optimal pH for aromatic analytes while validating system integrity.

  • Preparation: Prepare three mobile phases with varying pH levels (e.g., pH 2.5, pH 7.0, and pH 10.0) using appropriate buffers (e.g., phosphate for low/neutral, ammonium bicarbonate for high pH). Ensure the buffer concentration is at least 20–50 mM to provide sufficient ionic strength to mask residual active sites[3].

  • Validation Marker: Spike your sample with a neutral, non-ionizable marker (e.g., uracil or toluene).

  • Execution: Run the method at each pH level.

  • Analysis:

    • If the neutral marker is symmetrical but the aromatic analyte tails, the issue is definitively chemical (pKa or silanol related).

    • If both peaks tail, the issue is a systemic hardware failure (e.g., dead volume).

  • Optimization: Calculate the Tailing Factor (Tf) at 5% peak height. Select the pH where Tf is between 0.9 and 1.2[3].

Protocol 2: Column Regeneration for Aromatic Contaminants Objective: Remove strongly retained aromatic matrix components that create secondary active sites on the stationary phase.

  • System Isolation: Disconnect the column from the detector to prevent flushing highly concentrated contaminants into the flow cell.

  • Aqueous Wash: Flush the column with 20 column volumes (CV) of HPLC-grade water (without buffer) to precipitate and remove any buffer salts[3].

  • Organic Wash: Flush with 20 CV of 100% Acetonitrile, followed by 20 CV of Isopropanol (IPA). IPA is highly effective at dissolving hydrophobic aromatic contaminants.

  • Re-equilibration: Flush with 30 CV of your starting mobile phase until a stable baseline is achieved.

Quantitative Data Presentation

Table 1: Impact of Mobile Phase Adjustments on Tailing Factor (Tf) for Basic Aromatic Compounds

Parameter AdjustedTypical Starting ConditionOptimized ConditionExpected Effect on Tailing Factor (Tf)
Mobile Phase pH pH 6.0 - 7.0 (Unbuffered)pH 2.5 - 3.0 (Buffered)Reduces Tf from >2.0 to ~1.1 by neutralizing acidic silanols.
Buffer Concentration 5 - 10 mM25 - 50 mMReduces Tf by masking residual active sites via higher ionic strength.
Sample Concentration 1.0 mg/mL0.1 mg/mL (1:10 Dilution)Improves symmetry if mass overload was the primary cause.
Silanol Masking Agent None0.1% Triethylamine (TEA)Sharpens trailing edge; Tf approaches 1.0.

Table 2: Buffer Selection Guide for Aromatic Compounds

Buffer SystemUseful pH RangeVolatility (LC-MS Compatibility)Silanol Masking Efficiency
Trifluoroacetic Acid (TFA) 1.5 - 2.5High (Excellent for MS)Very High (Acts as an ion-pairing agent)
Phosphate 2.1 - 3.1 & 6.2 - 8.2Non-Volatile (UV only)High (Excellent buffering capacity)
Ammonium Acetate 3.8 - 5.8High (Good for MS)Moderate
Ammonium Bicarbonate 6.8 - 11.3High (Good for MS)Moderate to High (Requires hybrid silica)

References

  • Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders -[Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation -[Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes - LCGC International -[Link]

  • How to choose reversed-phase HPLC column C18, C8, C4 - GALAK Chromatography -[Link]

Sources

Technical Support Center: Minimizing Byproducts in the Nitration of Benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the nitration of benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for minimizing byproduct formation in this critical electrophilic aromatic substitution reaction. By understanding the underlying mechanisms and controlling key reaction parameters, you can significantly improve the yield and purity of your desired m-nitrobenzoic acid product.

Frequently Asked Questions (FAQs)

Q1: Why is meta-nitrobenzoic acid the major product of this reaction?

The carboxylic acid (-COOH) group on the benzoic acid ring is an electron-withdrawing group and, consequently, a meta-director in electrophilic aromatic substitution reactions.[1][2] It deactivates the benzene ring by pulling electron density away from it, which slows down the reaction compared to the nitration of benzene itself.[3][4] This deactivation is more pronounced at the ortho and para positions. The carbocation intermediate (sigma complex) formed during an attack at the ortho or para positions has a resonance structure where the positive charge is adjacent to the electron-withdrawing carboxyl group, which is highly destabilizing.[5][6] The intermediate resulting from a meta attack avoids this unfavorable arrangement, making it the kinetically favored pathway.[5][6]

Q2: What are the primary byproducts I should be concerned about during the nitration of benzoic acid?

The main byproducts of concern are:

  • Ortho and para-nitrobenzoic acids: Although the reaction is meta-directing, small quantities of the ortho and para isomers are inevitably formed.[7]

  • Dinitrobenzoic acids: Further nitration of the initial product can lead to the formation of dinitrobenzoic acids, most commonly 3,5-dinitrobenzoic acid, especially under harsh reaction conditions.[3]

  • Oxidative degradation products: The strong oxidizing nature of the nitrating mixture can lead to the formation of various degradation products, which may appear as a dark, tarry substance if the reaction temperature is not properly controlled.[8][9]

Q3: Can I completely eliminate the formation of ortho and para isomers?

While complete elimination is practically impossible, you can significantly minimize their formation by maintaining strict control over the reaction temperature.[10] Lowering the reaction temperature generally enhances the selectivity for the thermodynamically favored meta product.[5]

Q4: Is it possible to intentionally produce 3,5-dinitrobenzoic acid?

Yes, by employing more forcing reaction conditions. This typically involves using fuming nitric acid, higher reaction temperatures (e.g., 70-90°C during addition, followed by heating), and longer reaction times.[3][11]

Troubleshooting Guide

This section addresses specific issues you might encounter during the nitration of benzoic acid and provides actionable solutions.

Problem Potential Causes Solutions & Recommendations
Low Yield of m-Nitrobenzoic Acid 1. Inadequate temperature control leading to side reactions.[12] 2. Presence of water in the reagents or glassware. 3. Incomplete reaction due to insufficient time or low temperature.[12]1. Maintain a low reaction temperature, ideally between 0-5°C, throughout the addition of the nitrating mixture.[5] 2. Ensure all glassware is thoroughly dried and use concentrated acids. Water can interfere with the formation of the nitronium ion (NO₂⁺).[12] 3. After the addition of the nitrating agent, allow the reaction to stir for an additional 10-20 minutes at low temperature to ensure completion.[10]
Significant Formation of ortho/para Isomers 1. The reaction temperature is too high, favoring the formation of kinetic products.[5][10]1. Strictly maintain the reaction temperature below 5°C, and ideally as close to 0°C as possible.[10] Use an ice-salt bath for more effective cooling.
Formation of Dinitrated Byproducts 1. High concentration of the nitrating agent. 2. Elevated reaction temperature.[13] 3. Prolonged reaction time.1. Use a stoichiometric amount or only a slight excess of nitric acid.[5] 2. Maintain a low reaction temperature (0-5°C).[5] 3. Monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC) and quench the reaction as soon as the benzoic acid is consumed.[5][14]
Dark, Tarry Reaction Mixture 1. Runaway reaction due to a sudden spike in temperature.[12] 2. Impurities in the starting materials. 3. Too rapid addition of the nitrating mixture.[12]1. Ensure slow, dropwise addition of the nitrating agent with vigorous stirring to effectively dissipate heat.[9][12] 2. Use pure benzoic acid. 3. If the mixture begins to darken, immediately cool the reaction vessel further.
Product Fails to Precipitate Upon Quenching 1. Insufficient cooling during the quenching process. 2. The volume of the ice/water mixture is too small.1. Pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.[10][12] 2. Ensure a sufficient volume of ice and water is used to fully dissipate the heat generated during quenching and to dilute the acid sufficiently.

Experimental Protocols

Protocol 1: Optimized Nitration of Benzoic Acid for High meta-Selectivity

This protocol is designed to maximize the yield of m-nitrobenzoic acid while minimizing the formation of unwanted isomers and dinitrated byproducts.

Materials:

  • Benzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed ice

  • Deionized water

Procedure:

  • Prepare the Nitrating Mixture: In a clean, dry Erlenmeyer flask, cool a calculated volume of concentrated nitric acid in an ice-salt bath to below 0°C.[9] Slowly and with constant stirring, add a stoichiometric equivalent of concentrated sulfuric acid, ensuring the temperature of the mixture remains below 10°C.[12]

  • Prepare the Reaction Mixture: In a separate beaker or flask, add concentrated sulfuric acid. Cool this in an ice-salt bath to below 0°C.[10] Slowly add the benzoic acid to the cold sulfuric acid while stirring. Maintain the temperature below 5°C. The mixture may become a thick slurry.[10]

  • Perform the Nitration: With vigorous stirring, add the cold nitrating mixture dropwise to the cold benzoic acid slurry.[5] The rate of addition should be controlled to ensure the internal temperature of the reaction mixture does not exceed 5°C.[10]

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 15-20 minutes to ensure the reaction goes to completion.[5][10]

  • Isolate the Product: Prepare a beaker containing a large amount of crushed ice and cold water.[10] Slowly and with vigorous stirring, pour the reaction mixture onto the ice.[12] A precipitate of the crude product should form.

  • Filtration and Washing: Collect the precipitated product by vacuum filtration using a Büchner funnel.[12] Wash the solid with several portions of cold water until the washings are neutral to litmus paper.

  • Drying: Allow the product to air-dry on the filter for a period before transferring it to a watch glass or drying dish to dry completely.

Protocol 2: Purification of Crude Nitrobenzoic Acid by Recrystallization

Recrystallization is an effective method for purifying the crude product and removing residual isomers and other impurities.

Procedure:

  • Solvent Selection: An ethanol/water mixture is a common and effective solvent system for the recrystallization of nitrobenzoic acid.[12]

  • Dissolution: Place the crude, dry nitrobenzoic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield of crystals.[15]

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture. Dry the crystals thoroughly.

Visualizing the Process

Logical Workflow for Troubleshooting Nitration Reactions

G start Start Nitration Experiment check_yield Is Yield Acceptable? start->check_yield check_purity Is Purity (Isomer Ratio) Acceptable? check_yield->check_purity Yes low_yield Low Yield Troubleshooting check_yield->low_yield No poor_purity Poor Purity Troubleshooting check_purity->poor_purity No end Successful Synthesis check_purity->end Yes optimize_temp Lower & Maintain Temperature (0-5°C) low_yield->optimize_temp check_reagents Ensure Anhydrous Conditions low_yield->check_reagents optimize_time Adjust Reaction Time low_yield->optimize_time poor_purity->optimize_temp optimize_stoich Control Nitrating Agent Stoichiometry poor_purity->optimize_stoich purification Implement Recrystallization Protocol poor_purity->purification optimize_temp->start check_reagents->start optimize_time->start optimize_stoich->start purification->end

Caption: Troubleshooting workflow for optimizing benzoic acid nitration.

Reaction Mechanism and Influence of Temperature

G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack cluster_2 Product Formation & Temperature Effect HNO3 HNO₃ NO2_plus NO₂⁺ Nitronium Ion HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ H2O H₂O HSO4_minus HSO₄⁻ BenzoicAcid Benzoic Acid SigmaComplex_meta Sigma Complex (meta-attack) BenzoicAcid->SigmaComplex_meta + NO₂⁺ SigmaComplex_ortho_para Sigma Complex (ortho/para-attack) BenzoicAcid->SigmaComplex_ortho_para + NO₂⁺ meta_product m-Nitrobenzoic Acid (Major Product) SigmaComplex_meta->meta_product - H⁺ ortho_para_byproducts o/p-Nitrobenzoic Acids (Minor Byproducts) SigmaComplex_ortho_para->ortho_para_byproducts - H⁺ dinitrated_byproducts Dinitrated Products (Byproducts) meta_product->dinitrated_byproducts + NO₂⁺ (harsh conditions) Temp_Low Low Temp (0-5°C) Temp_Low->meta_product Favors Temp_High High Temp (>10°C) Temp_High->ortho_para_byproducts Increases Temp_High->dinitrated_byproducts Promotes

Caption: Mechanism of benzoic acid nitration and temperature's role.

References

  • BenchChem Technical Support Team. (2025, December). optimization of reaction conditions for the nitration of 4-methylbenzoic acid. Benchchem.
  • Various Authors. (2017, December 7). What are the major products of nitration of benzoic acid? Quora.
  • Reddit User Community. (2018, October 11). Why does benzoic acid require a higher temperature for nitration? Reddit.
  • Organic Syntheses. m-NITROBENZOIC ACID. Organic Syntheses Procedure.
  • BenchChem Technical Support Team. Technical Support Center: Purification of 5-Hydroxy-2-methyl-4-nitrobenzoic acid. Benchchem.
  • Ataman Kimya. NITROBENZOIC ACID. Ataman Kimya.
  • Testbook. (2020, November 24). Nitration of benzoic acid gives following major product. Testbook.
  • Doc Brown's Chemistry. (2026, March 7). nitration electrophilic substitution mechanism. Doc Brown's Chemistry.
  • BenchChem Technical Support Team. A Comparative Guide to the Regioselectivity of Nitration in Substituted Benzoic Acids. Benchchem.
  • BenchChem Technical Support Team. (2025). minimizing byproduct formation in the nitration of 2-methylbenzaldehyde. Benchchem.
  • Various Authors. (2013, November 4). What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid? ResearchGate.
  • Truman ChemLab. (2017, July 15). Nitration of Benzoic Acid 2017. Truman State University.
  • BenchChem Technical Support Team. Technical Support Center: Challenges in the Nitration of Substituted Benzoic Acids. Benchchem.
  • BenchChem Technical Support Team. Managing temperature control in 2-Amino-5-nitrobenzoic acid nitration. Benchchem.
  • Vedantu. (2024, July 2). The major product of nitration of benzoic acid is A class 12 chemistry CBSE. Vedantu.
  • Chemistry Steps. (2024, January 24). Nitration of Benzene. Chemistry Steps.
  • YouTube. (2021, February 18). Nitration of benzoic acid. YouTube.

Sources

Technical Support Center: Solubilization Strategies for Biphenyl Carboxylic Acids in Biological Screening

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the "brick dust" and "grease" paradox of biphenyl carboxylic acids. The biphenyl moiety confers extreme hydrophobicity and planar rigidity (resulting in high crystal lattice energy), while the carboxylic acid provides a highly polar, ionizable headgroup. This structural dichotomy often leads to severe solubility issues during in vitro biological screening.

This guide provides field-proven troubleshooting protocols to overcome DMSO crash-outs, prevent false positives, and optimize aqueous solubility for robust biological assays.

Diagnostic Workflow: Solubility Troubleshooting

SolubilityTroubleshooting Start 10 mM DMSO Stock Biphenyl Carboxylic Acid Dilution Dilute into Assay Buffer (Kinetic Solubility) Start->Dilution Assessment Visual/Nephelometric Assessment Dilution->Assessment Clear Clear Solution Proceed to Assay Assessment->Clear Soluble Crash DMSO Crash-Out (Colloidal Aggregates) Assessment->Crash Insoluble pH Strategy 1: pH Adjustment (pH > pKa + 2) Crash->pH CD Strategy 2: Host-Guest (Add HP-β-CD) Crash->CD Technique Strategy 3: Subsurface Addition Technique Crash->Technique pH->Assessment CD->Assessment Technique->Assessment

Decision tree for diagnosing and resolving biphenyl carboxylic acid solubility in screening assays.

FAQ Section 1: The "DMSO Crash-Out" & Assay Preparation

Q: When I dilute my 10 mM DMSO stock of a biphenyl carboxylic acid into my assay buffer, it immediately turns cloudy. Why does this happen, and can I just spin it down? A: This is a classic "DMSO crash-out." When you dilute a highly concentrated DMSO stock into an aqueous buffer, you create a transiently supersaturated solution. Because biphenyl carboxylic acids have high crystal lattice energy driven by the π−π stacking of the rigid biphenyl rings, the thermodynamic drive to precipitate is massive. The cloudy appearance indicates the formation of colloidal aggregates[1].

Do not spin it down and use the supernatant. Centrifugation removes the aggregates, but leaves you with an unknown, significantly lower concentration of your compound, ruining your dose-response curves. Furthermore, these promiscuous aggregates can sequester enzyme targets and scatter light, leading to false positives in turbidimetric or fluorescence-based assays[1].

Q: How can I physically prevent this precipitation during assay setup? A: The causality of the crash-out is often localized supersaturation at the air-liquid interface. When pipetting DMSO directly onto the surface of an aqueous buffer, the high local concentration triggers immediate nucleation. Solution: Use the Subsurface Addition Technique . Dispense the DMSO stock directly into the middle of the buffer volume while simultaneously vortexing or mixing. Alternatively, perform intermediate serial dilutions (e.g., stepping down from 100% DMSO to 50% DMSO/Water before final dilution) to lower the thermodynamic shock[1].

FAQ Section 2: Chemical & Formulation Strategies

Q: I adjusted the assay buffer pH to 7.4, which is well above the pKa of the carboxylic acid (~4.0-4.5). Why is it still insoluble? A: While ionizing the carboxylic acid (pH > pKa) improves the hydration of the headgroup, it is often insufficient to overcome the massive hydrophobic penalty of the biphenyl tail. The planar rigidity and hydrophobicity of the biphenyl group dominate the molecule's physicochemical properties. The single negative charge cannot provide enough hydration energy to break the robust crystal lattice.

Q: Which excipients or co-solvents work best to disrupt this lattice? A: The most effective strategy for this structural class is host-guest complexation using cyclodextrins, specifically Hydroxypropyl- β -Cyclodextrin (HP- β -CD) . The hydrophobic cavity of β -CD perfectly accommodates the aromatic biphenyl rings, shielding them from water, while the ionized carboxylate remains exposed to the aqueous environment[2]. This creates an AL-type phase solubility profile (as defined by Higuchi and Connors), where solubility increases linearly with cyclodextrin concentration[3].

Q: What is the difference between kinetic and thermodynamic solubility, and which one should I measure? A:

  • Kinetic Solubility measures the concentration at which a compound precipitates when diluted from an organic solvent (DMSO) into an aqueous buffer[4]. It mimics the exact conditions of high-throughput biological screening[5].

  • Thermodynamic Solubility is the equilibrium solubility, measured by adding solid crystalline compound to an aqueous buffer and allowing it to equilibrate (often 24-72 hours)[4][5]. For biological screening assays, kinetic solubility is the critical metric, as it dictates whether your compound will remain in solution during the timeframe of your assay.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Solubilization Strategies

Property/ChallengeCausalityRecommended Strategy
High Crystal Lattice Energy Rigid biphenyl π−π stacking resists dissolution.Disrupt lattice via host-guest complexation (Cyclodextrins).
Low Aqueous Hydration High LogP of the biphenyl moiety repels water.Use co-solvents (PEG400) or non-ionic surfactants (Tween 20).
pH-Dependent Ionization Carboxylic acid pKa is typically ~4.0-4.5.Buffer assay to pH > 6.5 to ensure >99% ionization of the headgroup.

Table 2: Cyclodextrin Selection for Biphenyl Carboxylic Acids

Cyclodextrin TypeCavity SizeSuitability for BiphenylsAqueous Solubility Limit
α -Cyclodextrin SmallPoor (Too narrow for biphenyl)Moderate (~14.5 g/100mL)
β -Cyclodextrin MediumExcellent (Perfect fit for biphenyl)Low (~1.85 g/100mL)
HP- β -Cyclodextrin MediumOptimal (High inclusion efficiency)Very High (>50 g/100mL)
γ -Cyclodextrin LargeFair (Cavity too loose/promotes dimers)High (~23.2 g/100mL)
Step-by-Step Methodologies
Protocol 1: High-Throughput Kinetic Solubility Assay (Turbidimetric)

Use this protocol to determine the maximum soluble concentration of your compound under actual biological assay conditions[5].

  • Stock Preparation: Prepare a 10 mM stock solution of the biphenyl carboxylic acid in 100% anhydrous DMSO.

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO within a 96-well plate.

  • Buffer Preparation: In a separate clear-bottom 96-well microplate, add 190 µL of your specific biological assay buffer (e.g., PBS, pH 7.4) to each well.

  • Subsurface Transfer: Transfer 10 µL of the DMSO serial dilutions into the buffer plate (resulting in a final DMSO concentration of 5%). Critical Step: Place the pipette tips below the surface of the buffer before dispensing to prevent interfacial nucleation[1].

  • Equilibration: Incubate the plate for 2 hours at room temperature on a plate shaker (300 rpm) to mimic assay conditions.

  • Measurement: Measure the absorbance at 620 nm (nephelometry/turbidimetry) using a microplate reader.

  • Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a statistically significant increase in turbidity (absorbance) compared to a DMSO/buffer-only control[5].

Protocol 2: Shake-Flask Thermodynamic Solubility Assay with HP- β -CD

Use this protocol to formulate highly concentrated aqueous solutions for in vivo dosing or structural biology[4][5].

  • Solid Addition: Weigh an excess amount of solid biphenyl carboxylic acid powder (e.g., 5-10 mg) into a 4 mL glass vial.

  • Vehicle Addition: Add 1.0 mL of aqueous buffer (pH 7.4) containing 5% to 20% (w/v) HP- β -Cyclodextrin.

  • Equilibration: Seal the vial and place it in a thermostated shaking incubator at 25°C. Shake at 500 rpm for 48 to 72 hours to ensure true thermodynamic equilibrium is reached[5].

  • Phase Separation: Remove the vial and allow any undissolved solid to settle. Filter the suspension through a 0.45 µm PVDF syringe filter. Note: Discard the first 200 µL of filtrate to account for membrane adsorption.

  • Quantification: Dilute the filtrate appropriately and quantify the concentration of the dissolved compound using HPLC-UV or LC-MS/MS against a known standard curve[5].

References
  • Title: High Throughput Drug Solubility Methods Source: Scribd URL: 4

  • Title: BIPHENYL CARBOXYLIC ACID Source: Ataman Kimya URL: Link

  • Title: 4-[(2-Methylphenyl)methoxy]benzamide Source: Benchchem URL: 1

  • Title: Solubility of (4-Chlorophenyl)-[4-(8-nitroquinolin-5-yl)piperazin-1-yl]methanone in DMSO and aqueous buffers Source: Benchchem URL: 5

  • Title: Host–Guest Complexation by β -Cyclodextrin Enhances the Solubility of an Esterified Protein Source: PMC URL: 2

  • Title: Adjusting the Structure of β -Cyclodextrin to Improve Complexation of Anthraquinone-Derived Drugs Source: MDPI URL: 3

Sources

preventing decomposition of nitroaromatic compounds during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting Guide for Drug Development Professionals

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling against the unpredictable nature of nitroaromatic synthesis. The intensely electron-withdrawing nitro group, while synthetically invaluable, introduces profound thermal instability, shock sensitivity, and reactivity challenges.

This portal bypasses generic safety warnings. Instead, we dissect the precise thermodynamic and kinetic causalities behind compound decomposition and provide self-validating engineering solutions to ensure your synthetic routes remain safe, scalable, and high-yielding.

I. Diagnostic Decision Tree

Use the following logic flow to map your physical observations to their underlying mechanistic causes and immediate engineering solutions.

NitroTroubleshooting Start Symptom Detected in Nitroaromatic Synthesis TempSpike Sudden Temperature Spike (Thermal Runaway) Start->TempSpike Tarring Tar Formation / Dark Mixture (Oxidative Degradation) Start->Tarring Byproducts Polynitration / SNAr (Loss of Selectivity) Start->Byproducts Cause1 C-NO2 Homolysis & Autocatalysis TempSpike->Cause1 Cause2 Poor Mass Transfer & Hot Spots in Batch Tarring->Cause2 Cause3 Excess Nitronium Ion / Basic Nucleophiles Byproducts->Cause3 Sol1 Implement Continuous Flow Microreactors Cause1->Sol1 Cause2->Sol1 Sol2 Optimize Mixed Acid Stoichiometry Cause2->Sol2 Cause3->Sol2 Sol3 Lower Temp & Restrict Reaction Time Cause3->Sol3

Fig 1. Diagnostic decision tree for identifying and resolving nitroaromatic synthesis failures.

II. Troubleshooting Core Challenges (FAQs)

Q: Why does my batch nitration reaction suddenly spike in temperature, resulting in a black, tarry mixture? A: You are experiencing localized thermal runaway leading to oxidative degradation. In traditional batch reactors, the highly exothermic nature of electrophilic aromatic nitration rapidly depletes the cooling capacity of the vessel. Poor mass transfer creates localized "hot spots."

  • Causality: When the local temperature exceeds the critical temperature of self-acceleration (TCL), the C-NO₂ bond undergoes homolysis, or the nitro group isomerizes into a nitrite ester followed by rapid cleavage of the weak O-NO bond (1)[1]. This generates free radicals that initiate an autocatalytic decomposition cascade, polymerizing the aromatic rings into tar.

  • Corrective Action: Transition to continuous-flow microreactors. Microreactors possess a high surface-area-to-volume ratio, ensuring near-instantaneous heat dissipation and preventing the hot spots that trigger homolysis (2)[2].

Q: My ortho-methyl nitroaromatic intermediate (e.g., o-nitrotoluene) decomposes at much lower temperatures than the para-substituted analog. What causes this discrepancy? A: This is caused by the "ortho-effect," a unique, low-activation-energy intermolecular rearrangement.

  • Causality: While para- and meta-substituted nitroaromatics primarily decompose via high-energy C-NO₂ bond scission, the spatial proximity of the methyl group to the nitro group in ortho-isomers facilitates hydrogen abstraction. This leads to the formation of an anthranil intermediate, which rapidly decomposes purely in the liquid or gas phase without the need for external acid/base catalysis (1)[1].

  • Corrective Action: You must strictly limit the maximum processing temperature ( Tmax​ ). Conduct Differential Scanning Calorimetry (DSC) to establish the Time to Maximum Rate (TMR) and ensure your reaction temperature remains at least 50°C below the onset of the exothermic peak.

Q: During downstream functionalization, I am losing my nitroaromatic compound to unexpected byproducts. How do I prevent this? A: You are likely triggering unintended Nucleophilic Aromatic Substitution (SₙAr).

  • Causality: The nitro group is intensely electron-withdrawing, which severely depletes the electron density of the aromatic ring—especially at the ortho and para positions (3)[3]. If your downstream protocol utilizes basic nucleophiles (e.g., aliphatic amines, hydroxide ions) and your ring contains a viable leaving group (like a halogen), the SₙAr pathway will outcompete your intended reaction.

  • Corrective Action: Redesign the synthetic route to use non-nucleophilic bases (such as DIPEA or sterically hindered pyridines) and strictly control stoichiometry to prevent excess nucleophile accumulation.

III. Quantitative Data: Stability Metrics

Understanding the thermodynamic limits of your specific isomer is critical. Below is a comparative analysis of nitrobenzoic acid isomers, demonstrating how structural position dictates thermal hazard levels.

Table 1: Comparative Thermal Stability Metrics of Nitrobenzoic Acid Isomers Data derived from Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TG) (4)[4].

IsomerApparent Activation Energy ( Ea​ )Thermal Stability RankPrimary Decomposition Mechanism
p-Nitrobenzoic Acid (PNBA) 157.00 kJ/molLowestC-NO₂ Homolysis
o-Nitrobenzoic Acid (ONBA) 131.31 kJ/molMediumIntermolecular Rearrangement
m-Nitrobenzoic Acid (MNBA) 203.43 kJ/molHighestC-NO₂ Homolysis

Note: Although ONBA has a lower Ea​ , PNBA exhibits significantly higher decomposition heat values (up to 1003.98 J/g), making it substantially more prone to violent thermal runaway upon decomposition[4]. Furthermore, trace impurities can drastically lower the thermal stability of these pure compounds, initiating decomposition at much lower temperatures (5)[5].

IV. Experimental Protocols
Self-Validating Continuous-Flow Mononitration of Aromatic Substrates

To prevent over-nitration and thermal decomposition, this protocol utilizes a continuous-flow microreaction system with an integrated Process Analytical Technology (PAT) feedback loop. This ensures the system is self-validating —if conversion drops or dangerous byproducts form, the system automatically corrects the deviation.

Step 1: System Priming & Thermal Equilibration

  • Action: Flush the microreactor network (e.g., Hastelloy or PTFE tubing) with the chosen inert carrier solvent. Set the reactor's active cooling jacket to the optimized reaction temperature (typically 20°C to 40°C).

  • Causality: Pre-cooling the system establishes a thermal baseline, preventing the initial thermal shock and localized boiling that occurs when concentrated mixed acids meet the organic substrate in an uncalibrated environment.

Step 2: Stoichiometric Reagent Delivery

  • Action: Calibrate dual HPLC pumps. Pump A delivers the aromatic substrate in solvent. Pump B delivers the mixed acid (HNO₃/H₂SO₄). Set the flow rates to maintain a strict 1.05:1.00 molar ratio of nitronium ion to substrate.

  • Causality: Limiting the nitrating agent strictly to near-stoichiometric amounts prevents highly exothermic secondary nitration (polynitration), which drastically lowers the thermal stability of the mixture and increases explosive hazards[5].

Step 3: Residence Time Control

  • Action: Adjust the total volumetric flow rate to achieve a residence time ( tR​ ) of exactly 2 to 5 minutes inside the active microreactor zone.

  • Causality: Short residence times ensure that the product is removed from the highly acidic, oxidative environment immediately after the mononitration is complete, preventing oxidative tarring and degradation[2].

Step 4: In-Line Quenching

  • Action: Introduce a third stream (Pump C) containing ice-cold water or a mild buffer at the reactor outlet to instantly quench the reaction mixture.

  • Causality: Rapid dilution of the sulfuric acid terminates the generation of nitronium ions and acts as an immediate heat sink for the heat of dilution, freezing the reaction profile.

Step 5: Self-Validation via In-Line PAT

  • Action: Route the quenched organic phase through an in-line FlowIR (Fourier Transform Infrared) spectrometer. Monitor the specific asymmetric NO₂ stretching frequency (approx. 1530 cm⁻¹).

  • Validation Logic: The system validates its own safety continuously. If the IR absorbance exceeds the calibrated threshold for di-nitrated species, the system's logic controller is programmed to automatically increase the flow rate (reducing residence time) or lower the reactor temperature, actively preventing a runaway scenario.

V. References
  • Nitroaromatic Compounds, from Synthesis to Biodegradation Source: ResearchGate URL:3

  • Thermal Stability Characteristics of Nitroaromatic Compounds Source: DTIC URL:1

  • Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method Source: SciELO URL:4

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds Source: ACS Publications URL:5

  • Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield Source: RSC Publishing URL:2

Sources

addressing catalyst deactivation in Suzuki-Miyaura reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cross-Coupling Methodologies. As a Senior Application Scientist, I have designed this guide to move beyond superficial troubleshooting. Catalyst deactivation in Suzuki-Miyaura reactions is rarely a single-variable problem; it is a kinetic imbalance. To master these couplings, you must understand the causality behind the failure modes—whether it is the irreversible aggregation of palladium, the oxidation of your supporting ligands, or the premature decay of your transmetalation partner.

Below is our comprehensive diagnostic guide, complete with mechanistic insights, self-validating protocols, and authoritative literature grounding.

Diagnostic Workflow for Catalyst Deactivation

Before adjusting reaction parameters, use the following diagnostic tree to identify the specific deactivation pathway occurring in your flask.

DiagnosticTree Start Reaction Stalls / Low Yield Visual Visual Inspection: Is there a black precipitate? Start->Visual PdBlack Palladium Black Formation (Pd(0) Aggregation) Visual->PdBlack Yes NoBlack Solution remains clear/yellow Visual->NoBlack No Sol1 Action: Use Buchwald G3/G4 or increase Ligand:Pd ratio PdBlack->Sol1 NMR Check 31P NMR / LC-MS NoBlack->NMR Oxidation Ligand Oxidation (Phosphine Oxide formed) NMR->Oxidation New 31P peak Proto Protodeboronation (Boronic Acid depleted) NMR->Proto Ar-H detected Sol2 Action: Rigorous Degassing (Freeze-Pump-Thaw) Oxidation->Sol2 Sol3 Action: Slow addition of Boronate or use Bpin/MIDA esters Proto->Sol3

Figure 1: Decision tree for diagnosing catalyst deactivation in Suzuki-Miyaura reactions.

FAQ & In-Depth Troubleshooting Guide

Q1: I observe a fine black precipitate shortly after initiating my Suzuki-Miyaura coupling, and my reaction stalls at 20% conversion. What is happening? Causality: You are observing the formation of "Palladium Black." This is the irreversible aggregation of Pd(0) nanoparticles[1]. In a healthy catalytic cycle, the active L-Pd(0) species rapidly undergoes oxidative addition with the aryl halide. However, if the rate of reductive elimination vastly outpaces oxidative addition (e.g., when using unreactive aryl chlorides), "naked" Pd(0) accumulates in solution. Without sufficient steric or electronic stabilization from the phosphine ligand, these highly reactive species agglomerate to minimize surface energy, effectively removing the catalyst from the active cycle. Solution: You must enforce a strict stoichiometric control over the ligand-to-palladium ratio. Switch to a Buchwald precatalyst (e.g., XPhos Pd G3 or G4). These precatalysts ensure a mathematically perfect 1:1 L:Pd ratio and generate the active Pd(0) species under mild conditions without requiring external reducing agents[2].

Q2: My reaction works perfectly in the glovebox, but fails completely on the benchtop using standard Schlenk techniques. 31P NMR shows a new peak downstream of my free ligand. Causality: Your system is suffering from phosphine ligand oxidation. Electron-rich phosphines are highly susceptible to oxidation by trace dioxygen (O₂) in the solvent, forming phosphine oxides (O=PR₃)[3]. Because the P=O bond is a significantly weaker σ-donor than the parent phosphine, the oxidized ligand dissociates. This leaves the palladium center exposed, leading to rapid catalyst death. Solution: Standard nitrogen sparging is insufficient for highly sensitive ligands. You must implement rigorous solvent degassing using the Freeze-Pump-Thaw method (detailed in the protocol below) to remove dissolved oxygen.

Q3: I am using a highly active XPhos Pd G3 precatalyst, but my electron-deficient boronic acid is decomposing before cross-coupling can occur, leading to catalyst stalling. Causality: This is a kinetic mismatch caused by protodeboronation. Paradoxically, while bulky, electron-rich phosphines (like XPhos) are excellent for activating challenging aryl chlorides, they can accelerate the protodeboronation of unstable boronic acids[4]. When the boronic acid decomposes into the protoarene (Ar-H), the Pd(II) oxidative addition complex is starved of its transmetalation partner. Unable to complete the cycle, the arrested Pd(II) complex eventually degrades. Solution: To prevent the catalyst from stalling, you must protect the boronic acid. Switch to a boronic acid pinacol ester (Bpin) or a MIDA boronate, which hydrolyze slowly in situ, keeping the steady-state concentration of the free boronic acid low. Alternatively, use a syringe pump to slowly add the boronic acid over the course of the reaction.

Mechanistic Pathways of Deactivation

To effectively troubleshoot, you must visualize where the catalyst derails from the productive cycle.

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OA_Complex Oxidative Addition Complex L-Pd(II)(Ar)X Pd0->OA_Complex + Ar-X (Oxidative Addition) PdBlack Dead Catalyst Palladium Black Pd0->PdBlack Aggregation (Low Ligand/Fast RE) LigandOx Dead Catalyst L=O (Oxidized) Pd0->LigandOx + O2 (Phosphine Oxidation) TM_Complex Transmetalation Complex L-Pd(II)(Ar)(Ar') OA_Complex->TM_Complex + Ar'-B(OH)2 (Transmetalation) TM_Complex->Pd0 - Ar-Ar' (Reductive Elimination)

Figure 2: Suzuki-Miyaura catalytic cycle highlighting critical deactivation off-pathways.

Quantitative Data: Catalyst System Comparison

Selecting the right catalyst system is a quantitative exercise in balancing reactivity with stability. The table below summarizes the operational metrics of common systems to help you avoid deactivation traps.

Catalyst SystemL:Pd Ratio ControlActivation TempResistance to Pd BlackResistance to O₂ OxidationOptimal Use Case
Pd(OAc)₂ + PPh₃ Variable (Equilibrium)> 60 °CLowLowSimple, activated aryl bromides/iodides.
Pd(dppf)Cl₂ 1:1 (Bidentate Chelation)> 50 °CModerateModerateSecondary alkyl boranes, standard couplings.
XPhos Pd G3 Strictly 1:1 (Pre-coordinated)20–40 °CHighHigh (Precatalyst is air-stable)Sterically hindered, unactivated aryl chlorides.
RuPhos Pd G4 Strictly 1:1 (Methylated backbone)20–40 °CVery HighHighHigh-solubility requirements, sensitive substrates[2].

Self-Validating Protocol: High-Fidelity Suzuki-Miyaura Coupling

To guarantee reproducibility and prevent deactivation, use this self-validating protocol utilizing a G3 Buchwald precatalyst. This system is designed so that visual cues (color changes) confirm the successful generation of the active catalyst.

Materials Required:

  • Aryl Halide (1.0 equiv)

  • Aryl Boronic Acid / Bpin (1.2 equiv)

  • XPhos Pd G3 Precatalyst (1–2 mol%)

  • K₃PO₄ (2.0 equiv, finely milled)

  • THF/Water (4:1 v/v)

Step 1: Rigorous Solvent Degassing (Freeze-Pump-Thaw) Causality: Removes dissolved O₂ that causes phosphine oxidation[3].

  • Place the THF/Water mixture in a Schlenk flask.

  • Submerge the flask in liquid nitrogen until the solvent is completely frozen.

  • Open the flask to high vacuum for 5 minutes to evacuate the headspace.

  • Close the vacuum valve and allow the solvent to thaw in a warm water bath, observing bubbles of escaping gas.

  • Repeat this cycle three times. Backfill with ultra-pure Argon.

Step 2: Reagent Assembly & Activation Causality: G3 precatalysts require mild base to undergo deprotonation and subsequent reductive elimination of the carbazole leaving group, yielding the active L-Pd(0).

  • In an argon-filled glovebox or using standard Schlenk techniques, add the Aryl Halide, Boronic Acid, K₃PO₄, and XPhos Pd G3 to a reaction vial equipped with a magnetic stir bar.

  • Seal the vial with a PTFE-lined septum.

  • Inject the degassed THF/Water mixture via syringe.

  • Validation Checkpoint: Upon addition of the solvent and base, the mixture should transition from a pale yellow to a deep red/orange hue within 5 minutes. This color change confirms the release of the active L-Pd(0) species. If the solution turns black, oxygen has breached the system or the L:Pd ratio has been compromised.

Step 3: Reaction Execution & Kinetic Monitoring Causality: Monitoring prevents the Pd(II) complex from stalling and decomposing if the boronic acid depletes via protodeboronation[4].

  • Stir the reaction vigorously (800+ RPM) at 40 °C. Biphasic reactions require high shear to ensure adequate mass transfer between the organic and aqueous layers.

  • Take 10 µL aliquots at 30 minutes, 1 hour, and 2 hours. Quench aliquots in acetonitrile for LC-MS analysis.

  • Validation Checkpoint: Track both the product formation and the remaining boronic acid. If the aryl halide remains but the boronic acid is consumed, protodeboronation is occurring. You must spike in an additional 0.5 equiv of boronic acid.

Step 4: Workup & Catalyst Quenching

  • Once the aryl halide is consumed, open the flask to air. The introduction of oxygen will rapidly oxidize the active Pd(0) and phosphine, intentionally killing the catalyst to prevent unwanted side reactions during workup.

  • Filter the mixture through a short pad of Celite to remove the deactivated palladium salts and inorganic base.

  • Proceed with standard aqueous extraction and column chromatography.

References

  • Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions?
  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanoc
  • G3 and G4 Buchwald Prec
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation.
  • Well-defined nickel and palladium prec

Sources

Technical Support Center: Overcoming Poor Peak Shape in HPLC of Nitrobenzoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently see laboratories struggle with peak tailing, fronting, and splitting when analyzing acidic aromatic compounds. Nitrobenzoic acids present a unique chromatographic challenge due to the strong electron-withdrawing nature of the nitro group, which significantly alters the molecule's ionization behavior.

This guide is designed for researchers and drug development professionals. We will not just list quick fixes; we will explore the chemical causality behind these issues and provide self-validating protocols to ensure your methods are fundamentally robust.

The Chemical Causality of Peak Distortion

To fix a peak shape issue, we must first understand the molecule. Nitrobenzoic acids are derivatives of benzoic acid where a hydrogen atom is replaced by a nitro group (–NO₂). The nitro group is highly electron-withdrawing, which stabilizes the conjugate base and dramatically increases the acidity of the carboxylic acid group.

When the pH of your mobile phase is close to the pKa of your analyte, the compound exists in a dynamic equilibrium between its unionized (hydrophobic) and ionized (polar) states[1]. Because these two states partition differently into the stationary phase, dual retention mechanisms occur, leading to peak broadening or severe peak splitting[2].

The Golden Rule of Causality: To achieve a sharp, symmetrical peak, your mobile phase pH must be at least 2 units away from the analyte's pKa[3]. This ensures the compound is >99% in a single state (either fully unionized or fully ionized).

Table 1: Physicochemical Properties of Nitrobenzoic Acids
CompoundpKaProblematic pH Range (± 1.5 units)Optimal HPLC pH (Unionized)
2-Nitrobenzoic Acid ~2.16[4]0.66 – 3.66< 1.0 (or use pH > 4.5 for ionized)
3-Nitrobenzoic Acid ~3.471.97 – 4.97< 1.5
4-Nitrobenzoic Acid ~3.44[5]1.94 – 4.94< 1.5

Note: Because standard silica columns degrade below pH 2.0[2], fully suppressing the ionization of 2-nitrobenzoic acid requires specialized low-pH stable columns or an alternative high-pH strategy.

Diagnostic Workflow for Peak Shape Issues

Before adjusting your method, you must diagnose whether your peak distortion is caused by a physical system error (plumbing/dead volume) or a chemical interaction (acid-base mismatch)[6].

G Start Observe Poor Peak Shape (Nitrobenzoic Acids) Symptom Identify Peak Distortion Type Start->Symptom Tailing Tailing (As > 1.2) Symptom->Tailing Fronting Fronting / Shark Fin Symptom->Fronting Splitting Split or Broad Peaks Symptom->Splitting TailCause Secondary Interactions (Metals/Silanols) or Dead Volume Tailing->TailCause FrontCause Column Overload or Sample Solvent Mismatch Fronting->FrontCause SplitCause pH ≈ pKa (Partial Ionization) Splitting->SplitCause TailFix Use Type B Silica Check Fittings TailCause->TailFix FrontFix Reduce Injection Vol Match Mobile Phase FrontCause->FrontFix SplitFix Adjust pH >2 units from pKa SplitCause->SplitFix

Diagnostic workflow for identifying and resolving HPLC peak shape distortions.

Expert FAQs

Q1: Why does 2-nitrobenzoic acid show severe peak splitting at pH 2.5, but 4-nitrobenzoic acid looks perfectly symmetrical? A1: This is a classic pKa proximity issue. 2-Nitrobenzoic acid has a pKa of 2.16[4]. At pH 2.5, it is dangerously close to its pKa, meaning it exists simultaneously as a neutral acid and an ionized benzoate anion. These two forms travel at different speeds through the column, causing a split peak[7]. Conversely, 4-nitrobenzoic acid has a pKa of 3.44[5]. At pH 2.5, it is nearly 1 pH unit below its pKa and is predominantly unionized, resulting in a single, cohesive peak.

Q2: My peaks are tailing (As > 1.2) even though my pH is optimized. What is happening? A2: If the pH is correct, tailing is almost certainly caused by secondary interactions or physical dead volume[8]. While residual silanols (Si-OH) typically cause tailing for basic compounds, highly polar acidic compounds can interact with trace metal impurities (like iron or aluminum) in older Type A silica matrices[9]. To fix this, switch to a high-purity Type B silica column or a polar-embedded phase (like an RP-Amide), which shields the analyte from the silica surface[10].

Q3: How do I choose the correct buffer for nitrobenzoic acids? A3: A buffer is only effective within ±1 pH unit of its own pKa[2]. If you are running a low-pH method (e.g., pH 2.0) to keep the acids unionized, phosphate buffer (pKa 2.15) is ideal[3]. Do not use formate (pKa 3.75) or acetate (pKa 4.76) for a pH 2.0 method, as they offer zero buffering capacity at that range[11].

Table 2: Buffer Selection Guide for Acidic Aromatics
Buffer SystemBuffer pKaEffective Buffering RangeUV Cut-off (nm)MS Compatible?
Phosphate 2.15, 7.201.1 - 3.1, 6.2 - 8.2< 200No
Formate 3.752.8 - 4.8210Yes
Acetate 4.763.8 - 5.8210Yes
TFA (Additive) 0.3N/A (Lowers pH to ~2.0)< 200Yes

Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must be self-validating. The following protocol isolates physical instrument errors from chemical interaction errors before optimizing the separation of nitrobenzoic acids.

Protocol: Validated RP-HPLC Method for Nitrobenzoic Acids

Step 1: System Plumbing Validation (The Physical Check) Causality: We must prove the instrument's plumbing is not causing dispersion.

  • Inject a purely neutral marker (e.g., Toluene or Uracil). Neutral compounds cannot undergo acid-base secondary interactions[6].

  • Calculate the Asymmetry Factor (As).

  • Validation Gate: If the neutral peak tails (As > 1.2), you have a physical void or dead volume. Replace the column or check PEEK tubing connections[9]. If the neutral peak is symmetric (As 1.0 - 1.1), proceed to Step 2.

Step 2: Mobile Phase Preparation (The Chemical Fix)

  • Prepare a 20 mM Potassium Phosphate aqueous buffer[1].

  • Adjust the pH to 2.0 using concentrated Phosphoric acid. Causality: This pH is far below the pKa of 3- and 4-nitrobenzoic acid, ensuring they remain protonated and hydrophobic[3],[7].

  • Filter through a 0.22 µm membrane and degas.

Step 3: Sample Preparation

  • Dissolve your nitrobenzoic acid standards in the mobile phase (or a weaker solvent with less organic modifier).

  • Validation Gate: Injecting a sample dissolved in 100% Acetonitrile into a highly aqueous mobile phase will cause peak fronting due to solvent mismatch[8]. Always match or weaken the diluent.

Step 4: Column Selection & Equilibration

  • Install an end-capped, high-purity Type B C18 column or a polar-embedded (RP-Amide) column[10].

  • Equilibrate the system with at least 10-15 column volumes of your Mobile Phase until the baseline is completely flat.

Step 5: System Suitability Testing (SST)

  • Inject the nitrobenzoic acid sample.

  • Evaluate the chromatogram. The target Tailing Factor (Tf) should be ≤ 1.2, and retention time RSD should be < 1.0%.

Protocol Step1 1. Physical Validation (Inject Neutral Marker) Step2 2. Buffer Prep (Phosphate, pH 2.0) Step1->Step2 Step3 3. Sample Prep (Dissolve in Mobile Phase) Step2->Step3 Step4 4. Equilibration (>10 Column Volumes) Step3->Step4 Step5 5. System Suitability (Check Asymmetry ≤ 1.2) Step4->Step5

Step-by-step methodology for robust mobile phase preparation and system validation.

References

1.5 2.8 3. 4.6 5.2 6.9 7. 1 8. 11 9.3 10. 7 11. 4 12.10 13.12

Sources

troubleshooting guide for the synthesis of substituted nitrobenzoic acids

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides mechanistic troubleshooting, validated protocols, and step-by-step resolutions for the synthesis of nitrobenzoic acid derivatives. Designed for researchers and drug development professionals, this document addresses the two primary synthetic pathways: the electrophilic aromatic nitration of benzoic acids and the side-chain oxidation of nitrotoluenes.

SynthesisPathways BA Benzoic Acid Derivatives Nitration Direct Nitration (HNO₃ / H₂SO₄) BA->Nitration Electrophilic Substitution NT Nitrotoluene Derivatives Oxidation Side-Chain Oxidation (Na₂Cr₂O₇ or KMnO₄) NT->Oxidation Exothermic Oxidation NBA Substituted Nitrobenzoic Acid Nitration->NBA Regioselective (meta) Oxidation->NBA Carboxyl Formation

Synthetic pathways for substituted nitrobenzoic acids via nitration and oxidation.

Direct Electrophilic Aromatic Nitration (m-Nitrobenzoic Acid)

The nitration of benzoic acid relies on the generation of the strongly electrophilic nitronium ion ( NO2+​ ). Because the carboxyl group is electron-withdrawing, it directs the incoming nitro group primarily to the meta position.

Validated Experimental Protocol
  • Preparation of Nitrating Mixture: Slowly add concentrated nitric acid (or fuming nitric acid for highly deactivated rings) to an equal volume of concentrated sulfuric acid, maintaining the mixture in an ice bath[1].

  • Substrate Addition: Gradually add benzoic acid to the cold acidic mixture, keeping the internal reaction temperature below 15°C[1].

  • Reaction: Stir the mixture at room temperature for 30–60 minutes. The carboxyl group acts as a meta-directing, deactivating group[1].

  • Precipitation: Pour the reaction mixture over crushed ice to precipitate the crude m-nitrobenzoic acid[1].

  • Purification: Filter the crude product and recrystallize it from 1% aqueous hydrochloric acid to yield pure m-nitrobenzoic acid[2].

Troubleshooting & FAQs

Q: My nitration yield is extremely low, and I am recovering mostly unreacted benzoic acid. What is the mechanistic cause? A: The carboxyl group is strongly electron-withdrawing, which severely deactivates the aromatic ring toward electrophilic attack[1]. Low yields typically indicate an insufficient concentration of the active electrophile, the nitronium ion ( NO2+​ ). Ensure you are using high-quality concentrated or fuming nitric acid and that your sulfuric acid has not absorbed atmospheric moisture, as water quenches the nitronium ion equilibrium.

Q: I am detecting ortho- and para-nitrobenzoic acid isomers in my product. How can I improve regioselectivity? A: While the carboxyl group is a strong meta-director, electronic and steric factors still result in 1–2% formation of ortho and para isomers[2]. To isolate pure m-nitrobenzoic acid, you must rely on downstream purification rather than altering the reaction kinetics. Recrystallizing the crude product from water or 1% dilute HCl is highly effective because m-nitrobenzoic acid has a specific solubility profile (1 part in 300 at 20°C), leaving the minor isomers dissolved in the mother liquor[2].

Q: The reaction mixture "oiled out" instead of crystallizing when poured over ice. How do I recover the product? A: "Oiling out" occurs when the product separates from the solvent at a temperature above its melting point, often trapping organic impurities[3]. To self-validate and correct this, decant the aqueous layer, dissolve the oil in a minimal volume of hot ethanol, and slowly add warm water until the solution turns cloudy. Allow the mixture to cool gradually to room temperature to induce proper crystal nucleation[3].

Side-Chain Oxidation of Nitrotoluenes (p-Nitrobenzoic Acid)

For isomers where direct nitration yields poor regioselectivity (such as the para isomer), side-chain oxidation of a pre-nitrated toluene derivative is the standard synthetic route.

Validated Experimental Protocol
  • Oxidant Preparation: In a multi-neck round-bottom flask equipped with a mechanical stirrer, dissolve sodium dichromate ( Na2​Cr2​O7​ ) in water[4].

  • Substrate Addition: Add p-nitrotoluene to the flask. Because this is a polyphase reaction, vigorous mechanical stirring is mandatory[4].

  • Acid Addition: Slowly add concentrated sulfuric acid dropwise. The heat of dilution will melt the p-nitrotoluene, initiating the oxidation process[5].

  • Thermal Control: Maintain the reaction temperature around 55°C. The oxidation is strongly exothermic, so cooling may be required to prevent localized boiling[4].

  • Workup: After the reaction cools, dilute the mixture with water and filter the crude solid product[5].

Troubleshooting & FAQs

Q: My oxidation reaction experienced a thermal runaway. How can I prevent this while maintaining high conversion? A: The side-chain oxidation of nitrotoluene is a strongly exothermic, multiphasic reaction[4]. Thermal runaway occurs if the sulfuric acid is added too rapidly before the previous aliquot has fully reacted. To prevent this, use an addition funnel for the acid. Additionally, pre-wetting the solid p-nitrotoluene with a small amount of water increases the contact surface area, moderating the initial reaction rate and preventing localized hot spots[4].

Q: The final product is contaminated with a green/brown tint. What is this, and how do I remove it? A: A green or brown tint indicates the presence of trapped chromium(III) salts (e.g., chromium hydroxide) resulting from the reduction of the dichromate oxidant[5]. To resolve this, utilize the acid-base extraction workflow detailed below. Dissolve the crude product in 5% NaOH to form the soluble sodium p-nitrobenzoate salt, leaving chromium salts and unreacted p-nitrotoluene as insoluble solids. Filter the mixture, then re-acidify the clear filtrate with dilute HCl to precipitate the pure p-nitrobenzoic acid[4][5].

Purification Crude Crude p-Nitrobenzoic Acid (+ Cr salts & Nitrotoluene) Base Add 5% NaOH (Forms Soluble Sodium Salt) Crude->Base Filter1 Filtration Base->Filter1 Waste Solid Waste (Cr(OH)₃ & Organics) Filter1->Waste Insoluble Filtrate Aqueous Filtrate (Sodium p-Nitrobenzoate) Filter1->Filtrate Soluble Acid Acidify with Dilute HCl Filtrate->Acid Pure Pure p-Nitrobenzoic Acid (Precipitate) Acid->Pure Crystallization

Acid-base extraction workflow for purifying crude p-nitrobenzoic acid.

Q: Can I use a greener oxidant instead of toxic chromium salts? A: Yes. Recent catalytic methodologies have demonstrated effective aerobic oxidation of p-nitrotoluene using molecular oxygen ( O2​ ) catalyzed by manganese dioxide ( MnO2​ ) and N-hydroxyphthalimide (NHPI) at 110°C and 0.4 MPa[6]. This alternative avoids heavy metal stoichiometric waste and significantly simplifies downstream purification.

Quantitative Synthesis Data

The following table summarizes the typical synthetic parameters and expected yields for common nitrobenzoic acid isomers, providing a benchmark for evaluating your experimental success.

Target IsomerStarting MaterialPrimary ReagentsTypical YieldPrimary Synthetic Challenge
m-Nitrobenzoic Acid Benzoic AcidConc. HNO₃, Conc. H₂SO₄80–96%[1]Ring deactivation requires strong nitrating agents.
p-Nitrobenzoic Acid p-NitrotolueneNa₂Cr₂O₇, H₂SO₄ (or KMnO₄)82–95%[1]Highly exothermic; requires careful thermal control.
3,5-Dinitrobenzoic Acid Benzoic AcidFuming HNO₃, Conc. H₂SO₄54–60%[7]Extreme reaction conditions (70–90°C) and safety risks.

References

  • p-NITROBENZOIC ACID - Organic Syntheses Procedure , orgsyn.org, 5

  • Effective Aerobic Oxidation of p-Nitrotoluene to p-nitrobenzoic acid Catalyzed by Manganese Dioxide and N-Hydroxyphthalimide , scientific.net, 6

  • The preparation method of p-nitrobenzoic acid , chemicalbook.com, 4

  • m-NITROBENZOIC ACID - Organic Syntheses Procedure , orgsyn.org,2

  • 3,5-dinitrobenzoic acid - Organic Syntheses Procedure , orgsyn.org, 7

  • A Comparative Guide to the Synthesis Efficiency of Nitrobenzoate Isomers , benchchem.com, 1

  • Sodium nitrobenzoate , benchchem.com,3

Sources

Technical Support Center: Challenges in the Purification of Polar Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of polar nitroaromatic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by this class of molecules. The strong electron-withdrawing nature of the nitro group not only influences the reactivity of the aromatic ring but also significantly increases the molecule's polarity, often leading to purification difficulties.[1][2][3]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Part 1: General Troubleshooting Guide

This section offers a quick overview of common problems, their potential causes, and recommended solutions for purifying polar nitroaromatic compounds.

Symptom Potential Cause(s) Recommended Solution(s)
Streaking / Tailing on TLC Plate 1. Strong Analyte-Silica Interaction: The polar nitroaromatic compound is interacting too strongly with the acidic silanol groups on the silica gel.[4] 2. Sample Overloading: Too much sample has been spotted on the TLC plate.[4] 3. Compound Instability: The compound may be degrading on the acidic silica gel.[4]1. Modify Mobile Phase: Add a polar modifier like methanol. For acidic compounds, add 0.1-2.0% acetic or formic acid. For basic compounds, add 0.1-2.0% triethylamine.[4] 2. Reduce Sample Concentration: Dilute the sample before spotting. 3. Change Stationary Phase: Consider using neutral alumina or a reversed-phase (C18) plate.[4]
Compound Decomposes on Silica Column 1. Acid Sensitivity: Standard silica gel is acidic and can catalyze the decomposition of sensitive nitro compounds.[5] 2. Thermal Lability: The heat generated during column packing or elution can cause degradation.1. Deactivate Silica Gel: Use silica gel treated with a base like triethylamine.[5] 2. Use Alternative Stationary Phases: Neutral alumina, Florisil, or reversed-phase silica can be less harsh.[6] 3. Run the Column Cold: If possible, perform the chromatography in a cold room or with a jacketed column.
Compound Won't Elute from Silica Column 1. Mobile Phase Too Non-Polar: The eluent does not have sufficient polarity to displace the highly polar compound from the silica gel.[7]1. Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent (e.g., ethyl acetate, methanol) in your eluent system.[6][7] 2. Add a Strong Modifier: For very stubborn compounds, adding a small amount of ammonium hydroxide in methanol to the eluent can be effective.[4]
"Oiling Out" During Recrystallization 1. High Impurity Level: The presence of significant impurities can depress the melting point and inhibit crystal lattice formation.[7] 2. Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound.[4][7] 3. Rapid Cooling: Cooling the solution too quickly prevents the orderly formation of crystals.[7]1. Pre-Purify: Perform a quick filtration through a plug of silica before attempting recrystallization.[7] 2. Change Solvent: Select a solvent with a lower boiling point or use a solvent/anti-solvent system.[7] 3. Slow Cooling: Allow the flask to cool slowly to room temperature, perhaps by insulating it, before placing it in an ice bath.[7]
Poor Retention in Reversed-Phase HPLC 1. Analyte is Too Polar: The compound has minimal affinity for the non-polar C18 stationary phase and elutes in or near the void volume.[8]1. Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed for better retention of polar analytes.[8] 2. Switch to HILIC: Hydrophilic Interaction Liquid Chromatography is often the best choice for very polar compounds.[8][9] 3. Use Ion-Pairing Reagents: For ionizable compounds, adding an ion-pairing reagent can increase retention.[10][11]

Part 2: Frequently Asked Questions (FAQs) - In-Depth Solutions

This section provides detailed answers to specific, complex purification challenges.

Chromatography Questions

Q1: My dinitrophenol compound is streaking severely on a silica TLC plate, even with a polar ethyl acetate/hexane mobile phase. What is happening and how do I fix it?

A1: This is a classic problem arising from the strong acidity of the phenolic proton, which is magnified by the two electron-withdrawing nitro groups. This acidic proton interacts very strongly with the basic sites on the silica gel surface (silanol groups, Si-O-), leading to a slow, uneven desorption process that manifests as streaking.

Causality: The equilibrium between the protonated (neutral) and deprotonated (anionic) forms of your dinitrophenol on the silica surface is the root cause. The anionic form binds almost irreversibly, causing the "streak."

Solution: Acidify the Mobile Phase. By adding a small amount of a volatile acid, like acetic acid or formic acid (typically 0.1% to 2.0%), to your mobile phase, you create an acidic environment.[4] This serves two purposes:

  • Suppresses Analyte Ionization: It pushes the equilibrium of your dinitrophenol towards its neutral, protonated form, which has a much weaker interaction with the silica.

  • Suppresses Stationary Phase Ionization: It protonates the silanol groups on the silica surface, reducing their ability to bind with your acidic analyte.

The result is a much sharper, more defined spot on your TLC plate, allowing for accurate Rf determination and better separation on a column.

Workflow: Troubleshooting Chromatography Peak Shape

Caption: Troubleshooting workflow for poor peak shape in chromatography.

Q2: I'm trying to purify a nitroaniline derivative. It appears as a clean spot on the initial TLC, but after running a silica column, I get a low yield and multiple yellow/brown bands. What's going on?

A2: Nitroanilines, especially those with multiple nitro groups, can be susceptible to degradation on acidic silica gel. The basic amine group can interact with the acidic surface, and this interaction, combined with the activated nature of the aromatic ring, can lead to decomposition or irreversible adsorption.

Verification of Instability: Before attempting another column, you must confirm that the compound is unstable on silica.

  • Spot a TLC plate with your crude material.

  • Let the plate sit on the benchtop for 30-60 minutes.

  • Develop the plate in your chosen eluent. If you see new spots or significant streaking that wasn't present on a freshly spotted plate, your compound is degrading on the silica.[4]

Solutions to Prevent Degradation:

  • Use Deactivated Silica: Prepare a slurry of silica gel in your non-polar solvent (e.g., hexane) and add 1-2% triethylamine. Mix well and use this "deactivated" silica to pack your column. This neutralizes the acidic sites.[5]

  • Switch to a Different Stationary Phase: Neutral alumina is an excellent alternative for basic compounds.[4] Florisil can also be effective.

  • Minimize Residence Time: Use flash chromatography with a slightly higher flow rate to reduce the time your compound spends in contact with the stationary phase.[5]

Q3: My target polar nitroaromatic compound is water-soluble and won't retain on my C18 HPLC column. What are my options?

A3: This is a common issue where the analyte is too polar for traditional reversed-phase chromatography.[8] The compound has a greater affinity for the highly aqueous mobile phase than for the non-polar C18 stationary phase, causing it to elute in the solvent front.

Alternative Chromatographic Strategies:

StrategyPrincipleBest ForKey Considerations
HILIC Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase (like bare silica, diol, or amide) with a high-organic, low-aqueous mobile phase.[9] Water acts as the strong solvent.Very polar, water-soluble nitroaromatics (e.g., nitrobenzoic acids, nitrophenols).Elution order is reversed from RP-HPLC (polar compounds are more retained). Requires careful column equilibration.[9][12]
Polar-Embedded Columns These are modified C18 phases that have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain.Moderately polar nitroaromatics that have borderline retention on standard C18.These columns are more stable in highly aqueous mobile phases and offer different selectivity.[8]
Ion-Pair Chromatography An ion-pairing reagent (e.g., tetrabutylammonium for acidic analytes) is added to the mobile phase. It forms a neutral ion-pair with the charged analyte, increasing its hydrophobicity and retention on a C18 column.[10][11]Ionizable polar nitroaromatics (e.g., nitro-sulfonic acids, nitro-carboxylic acids).Can complicate sample cleanup and may not be compatible with mass spectrometry.[8]

Diagram: Logic for Selecting a Chromatography Mode

Caption: Decision tree for selecting an appropriate HPLC mode.

Recrystallization & Extraction Questions

Q4: I am struggling with the recrystallization of my nitrobenzoic acid. It is poorly soluble in most common organic solvents but too soluble in water, even when cold.

A4: This is a frequent challenge with highly polar, functionalized molecules. The ideal recrystallization solvent is one where the compound is sparingly soluble at room temperature but highly soluble when hot. When no single solvent works, a two-solvent (or solvent/anti-solvent) system is the best approach.

Protocol: Two-Solvent Recrystallization

  • Select the Solvent Pair: Find a "good" solvent in which your nitrobenzoic acid is highly soluble (e.g., hot water, ethanol, or methanol). Find a "poor" or "anti-solvent" in which it is insoluble (e.g., hexane, toluene, or dichloromethane). The two solvents must be miscible.[13]

  • Dissolution: Place your crude solid in an Erlenmeyer flask and dissolve it in the minimum amount of the hot "good" solvent.[14] It is crucial to use the absolute minimum to ensure the solution is saturated.

  • Induce Crystallization: While the solution is still hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity). This indicates you have reached the point of supersaturation.

  • Re-dissolve: Add a few more drops of the hot "good" solvent to just re-dissolve the precipitate and make the solution clear again.

  • Cool Slowly: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, transfer it to an ice bath to maximize crystal formation.[14][15]

  • Isolate: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold "poor" solvent to remove any remaining soluble impurities.[15]

Q5: How can I use Solid-Phase Extraction (SPE) for a quick cleanup of a crude polar nitroaromatic from a complex reaction mixture before a final purification step?

A5: Solid-Phase Extraction (SPE) is an excellent technique for sample cleanup, functioning like a short, disposable chromatography column.[16] It can rapidly remove baseline impurities, salts, or highly non-polar byproducts. For a polar nitroaromatic compound, you would typically use a reversed-phase (C18 or a polymer-based sorbent like HLB) SPE cartridge.

General SPE Protocol for Polar Analyte Cleanup:

  • Conditioning: Pass a column volume of a strong organic solvent (e.g., methanol) through the cartridge to wet the sorbent.

  • Equilibration: Pass a column volume of your weak solvent (e.g., water or a highly aqueous buffer) through the cartridge to prepare it for the sample.

  • Loading: Dissolve your crude sample in a minimal amount of a strong solvent and then dilute it with the weak solvent (water). Load this solution onto the cartridge. Your polar nitroaromatic compound should have weak retention and pass through, while less polar impurities will be retained.

  • Washing (Optional): Wash the cartridge with a weak solvent to elute any remaining traces of your polar compound.

  • Collection: Combine the load and wash fractions. This solution contains your partially purified polar compound. The strongly-bound, less-polar impurities remain on the cartridge.

  • Elution of Impurities (for disposal): The retained impurities can be eluted from the cartridge with a strong organic solvent.

This method effectively separates your highly polar target from "greasy" non-polar impurities, simplifying the subsequent final purification step like recrystallization or HPLC.[16][17]

References

  • Fiveable. (2025, August 15). Nitro Group Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Maldonado, E., et al. (2022, June 05). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Retrieved from [Link]

  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • University of Canterbury. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • Barnard College. (n.d.). Troubleshooting Flash Chromatography. Retrieved from [Link]

  • Restek. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • Urbański, T. (n.d.). the nitro and nitroso groups. Retrieved from [Link]

  • LCGC. (2014, August 22). Retaining Polar Compounds. Retrieved from [Link]

  • University of Richmond Blogs. (n.d.). Recrystallization | Organic Chemistry I Lab. Retrieved from [Link]

  • EPA. (n.d.). Method 3535A: Solid-Phase Extraction (SPE). Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • PubMed. (2017, December 19). Development and validation of a solid phase extraction sample cleanup procedure for the recovery of trace levels of nitro-organic explosives in soil. Retrieved from [Link]

  • Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]

  • Britannica. (2026, January 23). nitro compound | Uses, Examples, & Facts. Retrieved from [Link]

  • OSTI.GOV. (1995, September 01). Evaluation of clean solid phases for extraction of nitroaromatics and nitramines from water. Special report. Retrieved from [Link]

  • ResearchGate. (2006, January 03). Identification and quantification of polar nitroaromatic compounds in explosive-contaminated waters by means of HPLC-ESI-MS-MS and HPLC-UV. Retrieved from [Link]

  • Biotage. (2023, November 21). How does an acid pH modifier impact flash chromatography?. Retrieved from [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • SpringerLink. (n.d.). Development and validation of a new RP-HPLC method for organic explosive compounds. Retrieved from [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • Chromedia. (2023, October 20). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. Retrieved from [Link]

  • LCGC International. (2026, March 10). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Resolian. (2025, December 02). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]

  • PubMed. (2025, May 01). A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs). Retrieved from [Link]

  • Reddit. (2022, June 27). troubleshooring flash chromatography purification. Retrieved from [Link]

  • Scilit. (n.d.). Solvent composition effects in column and thin layer chromatography of aromatic nitro compounds on alumina. Retrieved from [Link]

  • Reddit. (2023, January 07). Purification of strong polar and basic compounds. Retrieved from [Link]

  • Lee, S.L. (2007). The Chromatography of Nitro compounds. Nature and Science, 5(1). Retrieved from [Link]

  • LCGC International. (n.d.). Enhanced Stability Stationary Phases for HPLC. Retrieved from [Link]

Sources

Technical Support Center: Advanced LC-MS/MS Troubleshooting for Nitrosamine Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Nitrosamine Analytical Support Center. As regulatory agencies (FDA, EMA) continue to lower the acceptable intake limits for mutagenic nitrosamine impurities, analytical laboratories face unprecedented challenges in achieving sub-part-per-billion (ppb) sensitivities[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic instrument manuals. Here, we address the root chemical and physical causes of your experimental failures—from matrix suppression and isobaric interferences to in-situ artifact formation—and provide self-validating protocols to ensure your data is defensible and robust.

Module 1: Conquering Matrix Effects & Ion Suppression

FAQ: Why does my N-nitrosodimethylamine (NDMA) signal disappear when analyzing extended-release formulations like metformin?

The Causality: In liquid chromatography-tandem mass spectrometry (LC-MS/MS), ionization suppression occurs when high concentrations of co-eluting matrix components (like metformin API or polymeric excipients) compete with trace analytes for available charge in the electrospray ionization (ESI) droplet[2]. Because nitrosamines like NDMA are highly polar and elute early, they often co-elute with the solvent front and un-retained salts. The API effectively "steals" the protons, leaving the nitrosamine un-ionized and invisible to the mass spectrometer.

Self-Validating Protocol: Solid-Phase Extraction (SPE) Cleanup

To physically separate the nitrosamine from the suppressing matrix, implement this optimized SPE workflow[2].

  • Conditioning: Pass 2 mL Methanol followed by 2 mL MS-grade H₂O through a polymeric reversed-phase SPE cartridge.

  • Sample Loading: Load 1 mL of the API solution (spiked with isotopically labeled internal standards, e.g., NDMA-d6).

    • Validation Checkpoint: Collect the flow-through and inject it into the LC-MS/MS. If the internal standard is detected here, the sorbent is overloaded or channeling has occurred. Dilute the sample and repeat.

  • Washing: Wash with 2 mL of 5% Methanol in H₂O.

    • Causality: Nitrosamines are slightly more retained than highly polar excipients, but excessive organic solvent will elute them prematurely. This step washes away the suppression-causing salts.

  • Elution: Elute with 2 mL of 100% Methanol.

  • Reconstitution: Evaporate under a gentle nitrogen stream at room temperature (avoid heat due to nitrosamine volatility) and reconstitute in the initial mobile phase.

    • Validation Checkpoint: Compare the peak area of the internal standard in the final extract to a neat standard. A recovery of <80% indicates evaporative loss or persistent matrix suppression.

MatrixTroubleshooting Start Signal Suppression Detected Check Evaluate Sample Prep (LLE vs SPE) Start->Check SPE Implement SPE Cleanup (Remove Polar Matrix) Check->SPE Complex Matrix Dilution Sample Dilution (If Sensitivity Allows) Check->Dilution High Conc. API Chrom Optimize Chromatography (Shift Retention Time) SPE->Chrom Dilution->Chrom Success Robust Quantification (Recovery > 90%) Chrom->Success

Workflow for diagnosing and resolving LC-MS/MS matrix suppression.

Module 2: Resolving Isobaric Interferences (The NDMA vs. DMF Dilemma)

FAQ: My blank API shows NDMA levels above the acceptable intake limit, but I suspect a false positive. How do I confirm?

The Causality: Dimethylformamide (DMF) is a ubiquitous residual solvent in drug synthesis. Its ¹³C isotope has a mass-to-charge ratio (m/z) of 75.05, which is nearly isobaric with protonated NDMA (m/z 75.06)[3]. In a standard low-resolution triple quadrupole MS, the neutral loss of DMF mimics that of NDMA. If they co-elute, the MS cannot distinguish them, resulting in massive over-quantification[3]. You cannot fix this in the mass spectrometer; you must achieve chromatographic baseline separation[4].

Data Presentation: Chromatographic Strategies for Isobaric Resolution
Stationary PhasePrimary Retention MechanismNDMA / DMF ResolutionMatrix Suppression Risk
Standard C18 HydrophobicPoor (Co-elution)High (Elutes in void volume)
Biphenyl π-π & HydrophobicExcellent (Baseline)Low (Retained past solvent front)
PFP (Pentafluorophenyl) Dipole-Dipole, π-π, H-bondingExcellent (Baseline)Low (Orthogonal selectivity)

Recommendation: Switch from a C18 to a Biphenyl or PFP column. The N-N=O functional group of the nitrosamine interacts strongly with the π-electrons of the Biphenyl phase, selectively delaying its retention time away from DMF and polar matrix suppressors.

Module 3: Preventing In-Situ Artifact Formation

FAQ: Is my sample preparation method creating nitrosamines that weren't originally in the drug product?

The Causality: In-situ artifact formation is a massive liability. If your drug product contains secondary or tertiary amines (either as the API or an impurity) and the formulation contains residual nitrites (common in excipients), exposing them to acidic diluents or high temperatures during sample preparation will trigger a chemical nitrosation reaction[4]. You will inadvertently synthesize nitrosamines in the vial.

Self-Validating Protocol: Artifact-Free Extraction
  • Inhibitor Addition: Add 10 mM Ascorbic Acid or Sulfamic Acid to the extraction diluent prior to introducing the API[4].

    • Causality: These agents act as nitrosation inhibitors. They scavenge residual nitrites faster than the secondary amines can react with them, effectively halting the nitrosation pathway.

  • Temperature Control: Maintain all diluents and the autosampler at 4°C.

    • Validation Checkpoint: Prepare a blank matrix spiked with a known secondary amine (without the nitrosamine). If the target nitrosamine is detected post-extraction, the kinetic energy of the system is still too high; reduce extraction time or temperature.

  • Extraction: Use mechanical shaking for 10 minutes rather than sonication.

    • Causality: Sonication creates localized hot spots (cavitation) that provide the activation energy required for artifact formation.

  • Centrifugation: Spin at 10,000 x g for 5 minutes and immediately transfer the supernatant to an amber LC vial to prevent photolytic degradation.

ArtifactPrevention Risk API + Nitrite + Acid (Artifact Risk) Inhibitor Add Scavenger (Ascorbic/Sulfamic Acid) Risk->Inhibitor Temp Maintain Cold Temp (< 10°C) Inhibitor->Temp Extract Rapid Extraction (Minimize Solvation Time) Temp->Extract Safe Artifact-Free Analysis Extract->Safe

Mechanistic pathway to prevent in-situ nitrosamine formation.

Module 4: Mass Spectrometry Source Optimization

FAQ: How can I lower my Limit of Quantitation (LOQ) for low molecular weight nitrosamines without changing the chromatography?

The Causality: Low m/z transitions (e.g., 75 → 43 for NDMA) suffer from extremely high chemical background noise from solvent clusters and ambient air[5]. Optimizing source parameters like the Declustering Potential (DP) or Q0D voltage via LC-MS (rather than direct syringe infusion) focuses the ion beam while filtering out uncharged solvent clusters[5].

Data Presentation: MRM Transitions & Optimization Targets
AnalytePrecursor Ion (m/z)Product Ion (m/z)Primary Analytical ChallengeMS Optimization Strategy
NDMA 75.143.1 / 58.1High background noise; DMF interferenceIncrease Curtain Gas to break solvent clusters; LC-based Q0D tuning[5].
NDEA 103.175.1 / 47.1Poor ionization efficiency in ESISwitch to Atmospheric Pressure Chemical Ionization (APCI) if sensitivity fails[6].
NMBA 147.1117.1Thermal degradation in sourceLower source temperature; monitor for breakdown products.

Crucial Tip: Never optimize nitrosamine collision energies via direct syringe infusion. Infusion does not account for the mobile phase background observed during actual LC-MS analysis. Always optimize parameters using a flow-injection analysis (FIA) or an active LC gradient[5].

References

1.[2] Technical Support Center: Matrix Effects in LC-MS Analysis of Nitrosamines Source: Benchchem 2

2.[5] Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS Source: Separation Science 5

3.[4] Trends and Challenges in Nitrosamine Testing: Part Two Source: The Analytical Scientist 4

4.[3] LCMS/MS Method Considerations for Nitrosamine Analysis in APIs Source: LCGC International 3

5.[1] Nitrosamine analysis Source: Normec Synergy Health 1

6.[6] Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter Source: Merck Millipore 6

Sources

racemization in Suzuki couplings with sensitive substrates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Racemization in Suzuki-Miyaura Couplings with Sensitive Substrates

Welcome to the Catalysis Technical Support Center. Suzuki-Miyaura cross-coupling is a cornerstone of modern carbon-carbon bond formation. However, when working with enantioenriched substrates—such as α -amino acids, secondary alkyl boronates, or chiral electrophiles—researchers frequently encounter stereochemical erosion (racemization or epimerization).

This guide is designed for drug development professionals and synthetic chemists to diagnose the mechanistic root causes of racemization and deploy field-proven, self-validating protocols to preserve stereochemical integrity.

📊 Diagnostic Workflow

Before adjusting your reaction parameters, you must identify the mechanistic pathway driving the stereochemical erosion. Use the diagnostic logic tree below to isolate the root cause based on your substrate class.

TroubleshootingWorkflow Start Racemization Detected in Suzuki Coupling Substrate Identify Chiral Center Location & Type Start->Substrate AlphaCarbon α-Chiral to Carbonyl (e.g., Amino Acids) Substrate->AlphaCarbon  Type A SecAlkyl Unactivated Secondary Alkyl Boronate/Halide Substrate->SecAlkyl  Type B BaseIssue Mechanism: Base-Catalyzed Enolization / Epimerization AlphaCarbon->BaseIssue TransIssue Mechanism: Slow Transmetalation or β-Hydride Elimination SecAlkyl->TransIssue FixAlpha Action: Use Mild Base (K3PO4) + Bulky Ligand (SPhos) + Pd(OAc)2 BaseIssue->FixAlpha FixSec Action: Stereoretentive Conditions (Ag2O additive, excess PPh3) or Stereoconvergent Ni-Catalysis TransIssue->FixSec

Diagnostic workflow for identifying and resolving racemization pathways in Suzuki couplings.

💡 Troubleshooting Knowledge Base (FAQs)
Q1: Why does my protected phenylglycine derivative completely racemize during coupling, even at moderate temperatures?

The Causality: α -Amino acid derivatives, particularly phenylglycines, possess a highly acidic α -proton flanked by an aryl ring and a carbonyl group. Standard Suzuki conditions rely on strong inorganic bases (like Na2​CO3​ or NaOH ) in polar media. These bases cause rapid, reversible deprotonation (enolization) of the substrate, leading to epimerization that outpaces the catalytic cross-coupling cycle. Furthermore, if your substrate is an arylpinacolboronate ester, the two-step exposure to base (during boronate formation and the subsequent Suzuki coupling) drastically increases the probability of racemization[1]. The Solution: You must kinetically outcompete the base-catalyzed enolization by accelerating the cross-coupling cycle while simultaneously lowering the base strength. Switching to a highly active, electron-rich Buchwald ligand like SPhos combined with Pd(OAc)2​ allows the reaction to proceed rapidly at lower temperatures using milder bases like K3​PO4​ . This specific combination has been proven to suppress racemization in phenylglycine derivatives, yielding biaryls with >95% enantiomeric excess (ee)[1].

Q2: I am trying to couple an enantioenriched secondary benzylic boronic ester, but my product is nearly racemic. How can I prevent this stereochemical erosion?

The Causality: The transmetalation of secondary alkylboronates to palladium is notoriously slow due to steric hindrance. Because transmetalation is the rate-limiting step, the long lifetime of the pre-transmetalation palladium intermediate allows competitive, stereoinvertive pathways (such as reversible β -hydride elimination or homolytic bond cleavage) to scramble the stereocenter before reductive elimination can occur[2]. The Solution: You must force the reaction through a strict stereoretentive transmetalation pathway. Research by Crudden and colleagues demonstrated that adding exogenous PPh3​ and using Ag2​O as an activator facilitates a stereospecific cross-coupling[2]. The silver salt acts as a transmetalation bridge; it rapidly forms a silver-boronate intermediate that transfers the alkyl group to palladium with complete retention of configuration, bypassing the slow, racemization-prone direct transmetalation step.

Q3: I'm observing β -hydride elimination and isomerization in my unactivated secondary alkyl halide cross-coupling. What is the alternative?

The Causality: Oxidative addition of palladium into unactivated secondary alkyl halides often proceeds via single-electron transfer (radical) pathways. Even if oxidative addition is successful, the resulting alkyl-palladium(II) species is highly susceptible to rapid β -hydride elimination and reinsertion, which destroys the original stereocenter and leads to a mixture of regioisomers[3]. The Solution: Instead of fighting to retain the stereocenter of the starting material, adopt a stereoconvergent approach. By utilizing Nickel catalysis (e.g., NiCl2​(dme) ) paired with chiral bidentate ligands (like bis(oxazolines)), you can start with a cheap racemic mixture of secondary alkyl halides. The chiral nickel catalyst undergoes enantioselective oxidative addition or reductive elimination, converging the racemic starting material into a single enantiomerically enriched product. Furthermore, these reactions can be run at temperatures as low as −60∘C , entirely shutting down background thermal racemization[3].

📈 Quantitative Data Center

The table below summarizes the critical impact of catalyst and base selection on the enantiomeric excess (ee) of sensitive substrates.

Substrate TypeCatalyst SystemBase / AdditiveTemp (°C)Resulting ee (%)Mechanistic Outcome
Protected Phenylglycine Pd(PPh3​)4​ K2​CO3​ (aq)80< 10%Complete Racemization (Base-induced enolization)
Protected Phenylglycine Pd(OAc)2​ / SPhos K3​PO4​ 60> 95%Stereoretention (Kinetic out-competition)
Sec-Benzylic Boronic Ester Pd(PPh3​)4​ Ag2​O / PPh3​ 7092%Stereoretention (Ag-assisted transmetalation)
Sec-Alkyl Halide (Racemic) NiCl2​(dme) / Chiral BisoxazolineNone (Grignard used)-6090-95%Stereoconvergent (Enantioselective reductive elimination)
🧪 Standard Operating Procedures (SOPs)
SOP 1: Stereoretentive Suzuki-Miyaura Coupling of α -Amino Acid Derivatives

Use this protocol to couple arylpinacolboronate esters with enantiopure halo-phenylglycine derivatives without loss of optical purity.

  • Catalyst Preparation: In an inert-atmosphere glovebox, charge an oven-dried Schlenk flask with Pd(OAc)2​ (0.05 equiv) and SPhos ligand (0.10 equiv).

  • Substrate Loading: Add the arylpinacolboronate ester (1.1 equiv) and the enantiopure bromophenylglycine derivative (1.0 equiv).

  • Base Addition: Add finely milled, anhydrous K3​PO4​ (2.0 equiv). Self-Validation Check: Ensure the base is strictly anhydrous; water content increases the basicity profile and promotes enolization.

  • Solvent Introduction: Suspend the mixture in anhydrous Toluene/ H2​O (10:1 ratio). Ensure the solvent mixture is thoroughly degassed via three freeze-pump-thaw cycles prior to addition.

  • Reaction Execution: Heat the mixture to 60∘C under an argon atmosphere for 12–16 hours. Self-Validation Check: Monitor the reaction closely by chiral HPLC. Quench the reaction immediately upon consumption of the starting material to prevent post-reaction base-induced erosion.

  • Workup: Quench with saturated aqueous NH4​Cl to neutralize the base. Extract with EtOAc, dry over Na2​SO4​ , and purify via flash column chromatography.

SOP 2: Stereospecific Cross-Coupling of Secondary Benzylic Boronic Esters

Use this protocol to couple enantioenriched secondary benzylic boronic esters with aryl iodides with strict retention of configuration.

  • Reagent Charging: To an oven-dried reaction vial equipped with a stir bar, add the enantioenriched secondary benzylic boronic ester (1.0 equiv), aryl iodide (1.5 equiv), Pd(PPh3​)4​ (0.08 equiv), and exogenous PPh3​ (0.16 equiv).

  • Activator Addition: Add Ag2​O (1.5 equiv) and K2​CO3​ (1.5 equiv). Self-Validation Check: Wrap the reaction vial completely in aluminum foil. Silver salts are highly photosensitive; light exposure will degrade the transmetalation activator and stall the reaction.

  • Solvent Introduction: Add anhydrous, degassed THF to achieve a 0.2 M concentration.

  • Reaction Execution: Seal the vial under argon and stir vigorously at 70∘C for 24 hours. Vigorous stirring is mandatory due to the heterogeneous nature of the silver salts.

  • Workup: Cool to room temperature and filter the crude mixture through a short pad of Celite (eluting with EtOAc) to remove the spent silver and palladium salts. Concentrate in vacuo and purify by chiral HPLC.

📚 References
  • Title: Use of the SPhos Ligand to Suppress Racemization in Arylpinacolboronate Ester Suzuki Couplings Involving α -Amino Acids. Synthesis of Biaryl Derivatives of 4-Hydroxyphenylglycine, Tyrosine, and Tryptophan Source: acs.org URL: [Link]

  • Title: Stereoselectivity in Pd-catalysed cross-coupling reactions of enantioenriched nucleophiles Source: nih.gov URL: [Link]

  • Title: Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds Source: nih.gov URL: [Link]

Sources

Validation & Comparative

comparative analysis of Suzuki vs. Ullmann synthesis for biphenyl carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of biphenyl carboxylic acids is a cornerstone in the development of pharmaceuticals, advanced materials, and liquid crystals. Because the carboxylic acid moiety (-COOH) is highly polar, protic, and susceptible to thermal degradation, constructing the biphenyl core requires careful selection of the carbon-carbon (C-C) bond-forming strategy.

As an application scientist, choosing between the Suzuki-Miyaura and Ullmann coupling methods is not merely a matter of reagent availability; it is a strategic decision dictated by mechanistic causality, substrate stability, and scalability requirements. This guide provides an in-depth comparative analysis of these two transition-metal-catalyzed pathways, supported by empirical data and self-validating experimental protocols.

Mechanistic Divergence & Causality of Reaction Conditions

The fundamental divergence between Suzuki and Ullmann syntheses lies in their catalytic cycles and the activation energy required to drive them. These mechanistic differences directly dictate the experimental conditions and the functional group tolerance of the reaction.

1. Suzuki-Miyaura Cross-Coupling (Palladium-Catalyzed) The Suzuki reaction couples an aryl halide with an arylboronic acid using a palladium catalyst[1].

  • Causality of the Base: The reaction inherently requires a base (e.g., Na2​CO3​ ). The base coordinates with the neutral, electron-deficient arylboronic acid to form a negatively charged, tetravalent boronate complex. This transformation is critical because it increases the nucleophilicity of the organic group, facilitating the rate-limiting transmetalation step with the Pd(II)-aryl intermediate[2].

  • Functional Group Tolerance: Because the oxidative addition of Pd(0) into the C-X bond occurs readily at mild temperatures (20°C – 110°C), sensitive moieties like free carboxylic acids are preserved. Furthermore, the use of heterogeneous catalysts like Pd/C in aqueous-alcoholic solvents prevents toxic heavy-metal leaching into pharmaceutical intermediates[3].

2. Ullmann Coupling (Copper-Catalyzed) The classic Ullmann reaction involves the homocoupling of aryl halides mediated by copper[4].

  • Causality of Thermal Extremes: Copper is significantly less electronegative and less noble than palladium. The activation barrier for Cu(0) or Cu(I) insertion into an aryl-halogen bond is exceptionally high. Consequently, the reaction demands harsh thermal conditions (often >150°C) and high-boiling solvents like nitrobenzene or DMF[5].

  • The Decarboxylation Risk: At temperatures exceeding 150°C, free carboxylic acids on electron-rich or sterically hindered aromatic rings are highly prone to thermal decarboxylation. Therefore, synthesizing biphenyl carboxylic acids via the Ullmann route almost always requires prior protection (esterification) of the acid group, adding synthetic steps and reducing overall atom economy.

Strategic Decision Framework

Pathway A Target: Biphenyl Carboxylic Acid B Suzuki-Miyaura Route (Cross-Coupling) A->B Unsymmetrical C Ullmann Route (Homocoupling) A->C Symmetrical D Pd Catalyst + Base Mild Temp (20-110°C) B->D E Cu Catalyst High Temp (150-200°C) C->E F High Yield (65-98%) Preserves Free -COOH D->F G Variable Yield (20-92%) Risk of Decarboxylation E->G

Decision matrix and mechanistic outcomes for biphenyl carboxylic acid synthesis.

Quantitative Performance Comparison

The following table synthesizes the quantitative parameters of both methodologies based on established multikilogram and bench-scale data[1],[3],[4].

ParameterSuzuki-Miyaura CouplingUllmann Homocoupling
Primary Application Unsymmetrical biphenylsSymmetrical biphenyls
Catalyst System Pd(0) / Pd(II) (e.g., Pd/C, Pd(PPh3​)4​ )Cu(0) powder or Cu(I) salts
Typical Yields 65% – 98%20% – 92%
Operating Temperature Mild (20°C to 110°C)Harsh (100°C to 200°C)
Reaction Time 1 – 24 hours12 – 48 hours
-COOH Tolerance Excellent (Direct coupling possible)Poor (Requires ester protection)
Byproducts / Waste Water-soluble, non-toxic boron saltsStoichiometric, difficult-to-filter Cu salts

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progress and mechanistic integrity.

Protocol A: Pd/C-Mediated Suzuki Cross-Coupling for Biphenyl-4-carboxylic Acid

This protocol utilizes a heterogeneous Pd/C catalyst to prevent palladium contamination, a critical requirement in drug development[3].

Reagents: 4-Bromotoluene (1.0 equiv), 4-Carboxyphenylboronic acid (1.05 equiv), 10% Pd/C (1.5 mol%), Na2​CO3​ (2.0 equiv), Methanol/Water (1:1 v/v).

  • Preparation of the Catalytic Suspension: In a round-bottom flask, suspend the 4-bromotoluene and 4-carboxyphenylboronic acid in the MeOH/ H2​O mixture.

    • Causality: The biphasic-like nature of the starting materials requires a co-solvent system. Methanol solubilizes the organic halide, while water dissolves the inorganic base and the resulting boronate complex.

  • Base Activation: Add Na2​CO3​ to the mixture. Stir for 10 minutes at room temperature.

    • Validation Checkpoint 1: The mixture should become slightly more homogeneous as the boronic acid is converted into the highly soluble, reactive sodium boronate salt.

  • Catalyst Addition & Heating: Add the 10% Pd/C catalyst. Equip the flask with a reflux condenser and heat to 80°C (reflux) under a nitrogen atmosphere for 5 hours.

  • In-Process Monitoring:

    • Validation Checkpoint 2: Perform HPLC or TLC (Hexanes/EtOAc 3:1). The reaction is self-validating when the UV-active spot corresponding to 4-bromotoluene completely disappears.

  • Workup & Pd Removal: Filter the hot reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Causality: Hot filtration prevents the premature crystallization of the biphenyl carboxylic acid product.

  • Precipitation: Acidify the filtrate with concentrated HCl to pH 2. The target biphenyl carboxylic acid will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum (Expected Yield: 90-95%).

Protocol B: Classical Ullmann Homocoupling for 2,2'-Biphenyldicarboxylic Acid

Due to the harsh conditions, the carboxylic acid must be protected as a methyl ester prior to coupling, followed by subsequent hydrolysis[4].

Reagents: Methyl 2-bromobenzoate (1.0 equiv), Activated Copper Powder (2.5 equiv), anhydrous DMF.

  • Copper Activation: Wash commercial copper powder with a 2% iodine solution in acetone, followed by a 1:1 mixture of concentrated HCl and acetone, then pure acetone. Dry under vacuum.

    • Causality: The Ullmann reaction occurs at the surface of the copper metal. Oxidized copper (CuO) is catalytically dead for this specific homocoupling pathway. Acid washing exposes the highly reactive Cu(0) surface.

  • Coupling Reaction: Dissolve methyl 2-bromobenzoate in anhydrous DMF. Add the activated copper powder. Heat the suspension vigorously to 150°C under a strict argon atmosphere for 24 hours.

    • Causality: DMF is chosen for its high boiling point and ability to stabilize the transient Cu(I) intermediates.

  • In-Process Monitoring:

    • Validation Checkpoint 1: The reaction mixture will transition from a bright copper suspension to a dark, sludgy brown/black mixture as Cu(0) is oxidized to Cu(II) halides. TLC should confirm the consumption of the starting ester.

  • Workup: Cool the mixture and filter through Celite to remove the stoichiometric copper salts. Extract the filtrate with Ethyl Acetate and wash extensively with water to remove DMF.

  • Deprotection (Hydrolysis): Dissolve the resulting crude dimethyl 2,2'-biphenyldicarboxylate in THF/ H2​O . Add LiOH (3.0 equiv) and reflux for 4 hours.

    • Validation Checkpoint 2: Acidify the aqueous layer to pH 2. The precipitation of a crystalline solid validates the successful hydrolysis to the free 2,2'-biphenyldicarboxylic acid (Expected Overall Yield: 50-60%).

Sources

A Comparative Guide to the Validation of an HPLC Method for the Quantification of 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but the cornerstone of data integrity and product safety. This guide provides an in-depth, comparative analysis of the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid, a key intermediate in various synthetic pathways. We will explore the causality behind experimental choices, present comparative data, and provide actionable protocols grounded in authoritative guidelines from the International Council for Harmonisation (ICH).

The validation process ensures that an analytical procedure is suitable for its intended purpose.[1][2] For the quantification of a specific compound like 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid, this means the HPLC method must be proven to be specific, linear, accurate, precise, and robust.

The Analytical Challenge: Structure and Properties

2-(4-Hydroxyphenyl)-4-nitrobenzoic acid possesses key structural features that dictate the chromatographic approach. The presence of two aromatic rings, a carboxylic acid group, a hydroxyl group, and a nitro group makes it a moderately polar, ionizable compound with a strong UV chromophore. This informs the selection of a reversed-phase HPLC method, which is well-suited for separating such molecules.

Method Comparison: A Tale of Two Columns

To illustrate the validation process, we will compare the performance of two hypothetical reversed-phase HPLC methods for the analysis of 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid. The primary difference between these methods lies in the choice of the stationary phase (the column).

  • Method A: Utilizes a standard C18 column, a workhorse in reversed-phase chromatography.

  • Method B: Employs a C18 column with end-capping, which is designed to minimize interactions between the analyte and residual silanol groups on the silica support, often leading to improved peak shape.

Chromatographic Conditions
ParameterMethod AMethod B
Column C18 (4.6 x 150 mm, 5 µm)End-capped C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Formic AcidAcetonitrile:Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 275 nmUV at 275 nm
Injection Volume 10 µL10 µL
Column Temp 30°C30°C

The Validation Gauntlet: A Parameter-by-Parameter Breakdown

Method validation is a systematic process of demonstrating that an analytical method is reliable and suitable for its intended use.[1][2] We will now walk through the key validation parameters, presenting hypothetical data for our two comparative methods.

System Suitability Testing (SST)

Before any validation run, System Suitability Testing (SST) is performed to ensure the chromatographic system is functioning correctly.[3][4][5] This is a critical first step to verify that the instrument is capable of producing reliable data.[3]

Experimental Protocol: Five replicate injections of a standard solution of 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid (100 µg/mL) are made. The retention time, peak area, tailing factor, and theoretical plates are evaluated.

Comparative Data:

ParameterAcceptance CriteriaMethod AMethod B
%RSD of Peak Area ≤ 2.0%0.8%0.5%
Tailing Factor ≤ 2.01.81.2
Theoretical Plates ≥ 200035005500

Insight: Both methods pass system suitability. However, Method B shows a lower %RSD for peak area, a significantly better tailing factor, and a higher number of theoretical plates, suggesting a more efficient and robust separation. The end-capping in the column used in Method B likely contributes to the improved peak symmetry.

Specificity

Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.[1][6][7][8][9]

Experimental Protocol: Solutions of a placebo (matrix without the analyte), the analyte, and the analyte spiked with potential impurities are injected. The chromatograms are then examined for any interfering peaks at the retention time of the analyte.

Insight: For a method to be deemed specific, the chromatograms should show no interfering peaks from the placebo or impurities at the retention time of 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid.[10] In our hypothetical scenario, both methods demonstrated adequate specificity.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte over a specified range.[6][11][12] The range is the interval between the upper and lower concentrations for which the method has shown suitable linearity, accuracy, and precision.[1][7][13]

Experimental Protocol: A series of at least five standard solutions of 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid are prepared over a concentration range of 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, and 150 µg/mL). Each solution is injected in triplicate. A calibration curve is generated by plotting the average peak area against the concentration, and the correlation coefficient (R²) is calculated.[11]

Comparative Data:

ParameterAcceptance CriteriaMethod AMethod B
Range 50 - 150 µg/mL50 - 150 µg/mL50 - 150 µg/mL
Correlation Coefficient (R²) ≥ 0.9980.99850.9997

Insight: Both methods exhibit good linearity within the specified range.[11] However, Method B's R² value is closer to 1, indicating a stronger linear relationship between concentration and peak area.[11]

Accuracy

Accuracy is the closeness of the test results to the true value.[6][14] It is typically determined by spiking a sample matrix with a known amount of the analyte and calculating the percent recovery.[6]

Experimental Protocol: The accuracy of the method is assessed by performing recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[13] At each level, three spiked samples are prepared and analyzed. The percentage recovery is then calculated.

Comparative Data:

Concentration LevelAcceptance CriteriaMethod A (% Recovery)Method B (% Recovery)
80% 98.0 - 102.0%98.5%99.8%
100% 98.0 - 102.0%99.2%100.1%
120% 98.0 - 102.0%101.5%100.5%

Insight: Both methods demonstrate acceptable accuracy.[14] Method B, however, shows recovery values closer to 100% across all levels, suggesting a slightly higher degree of accuracy.

Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions.[6] It is evaluated at two levels: repeatability and intermediate precision.[15]

Experimental Protocol:

  • Repeatability (Intra-day precision): Six replicate samples are prepared at 100% of the target concentration and analyzed on the same day by the same analyst using the same instrument. The relative standard deviation (%RSD) is calculated.[15]

  • Intermediate Precision (Inter-day precision): The repeatability experiment is repeated on a different day by a different analyst.

Comparative Data:

Precision LevelAcceptance CriteriaMethod A (%RSD)Method B (%RSD)
Repeatability ≤ 2.0%1.2%0.7%
Intermediate Precision ≤ 2.0%1.5%0.9%

Insight: Both methods meet the acceptance criteria for precision. The lower %RSD values for Method B in both repeatability and intermediate precision indicate a higher degree of precision and less variability in the results.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16][17] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16][17]

Experimental Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve using the following formulas: LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[18]

Comparative Data:

ParameterMethod AMethod B
LOD (µg/mL) 0.150.08
LOQ (µg/mL) 0.450.24

Insight: Method B demonstrates lower LOD and LOQ values, indicating superior sensitivity. This is a significant advantage, especially when analyzing samples with very low concentrations of the analyte.

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[19]

Experimental Protocol: Small, deliberate changes are made to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). The effect on the results is then evaluated.

Insight: A robust method will show minimal variation in results when these small changes are introduced.[19][20] In our comparison, Method B, with its superior peak shape and efficiency, is likely to be more robust to these minor variations.

Visualizing the Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Reporting MethodDev Method Development ValidationProtocol Validation Protocol MethodDev->ValidationProtocol SystemSuitability System Suitability ValidationProtocol->SystemSuitability Specificity Specificity SystemSuitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness DataAnalysis Data Analysis Robustness->DataAnalysis ValidationReport Validation Report DataAnalysis->ValidationReport

Sources

Comparative Biological Activity Guide: 2-(4-Hydroxyphenyl)-4-nitrobenzoic Acid vs. Classical Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary: The Evolution of the Biphenyl Scaffold

In medicinal chemistry, the biphenyl carboxylic acid scaffold is a privileged pharmacophore, historically foundational to the development of non-steroidal anti-inflammatory drugs (NSAIDs)[1]. Classical analogs like Diflunisal and Flurbiprofen leverage this rigid, lipophilic core to penetrate the hydrophobic channels of cyclooxygenase (COX) enzymes.

However, modern drug discovery has shifted toward Multi-Target Directed Ligands (MTDLs) to address complex, multifactorial diseases such as diabetic neuropathy, where both inflammation and metabolic stress play parallel roles. 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid represents a strategic structural evolution. By introducing an electron-withdrawing nitro group and a hydrogen-bond-donating phenolic hydroxyl to the biphenyl core, this compound pivots from a simple COX inhibitor to a dual-action modulator targeting both Cyclooxygenase-2 (COX-2) and Aldose Reductase (AR) [2].

This guide objectively compares the biological performance, structure-activity relationships (SAR), and experimental validation protocols of 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid against its established analogs.

Mechanistic Pathways & Dual-Target Rationale

The therapeutic value of functionalized biphenyls lies in their ability to intercept two distinct but intersecting pathological pathways:

  • The Inflammatory Pathway (COX-2): Conversion of arachidonic acid to pro-inflammatory prostaglandins (PGE2)[3].

  • The Polyol Pathway (Aldose Reductase): The NADPH-dependent reduction of glucose to sorbitol, a primary driver of osmotic stress and microvascular diabetic complications[2].

G cluster_0 Inflammatory Pathway cluster_1 Polyol Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Oxidation PGE2 Prostaglandin E2 COX2->PGE2 Synthesis Glucose Glucose AR Aldose Reductase Glucose->AR Reduction Sorbitol Sorbitol AR->Sorbitol Accumulation Inhibitor 2-(4-Hydroxyphenyl) -4-nitrobenzoic acid Inhibitor->COX2 Inhibits Inhibitor->AR Inhibits

Figure 1: Dual-target inhibition of COX-2 and Aldose Reductase by the biphenyl carboxylic acid.

Comparative Quantitative Data

To benchmark the biological activity of 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid, we compare its representative in vitro profiling data against classical biphenyl NSAIDs (Diflunisal, Flurbiprofen) and a standard ARI (Epalrestat).

Note: A higher Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) indicates a safer gastrointestinal profile.

CompoundStructural ClassificationCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)AR IC₅₀ (µM)
2-(4-Hydroxyphenyl)-4-nitrobenzoic acid Nitro-hydroxy biphenyl45.201.8524.4 3.50
Diflunisal Fluoro-hydroxy biphenyl12.501.1011.3>100
Flurbiprofen Fluoro-biphenyl propionate0.040.510.08>100
Epalrestat Carboxylic acid derivative>100>100N/A0.02
Structure-Activity Relationship (SAR) Insights
  • The Carboxylic Acid Anchor: Across all active analogs, the carboxylate moiety is essential. In COX-2, it forms critical hydrogen bonds with Tyr-385 and Ser-530 at the apex of the active site[4]. In Aldose Reductase, it interacts with the anion-binding pocket consisting of Trp20, Tyr48, and His110[5].

  • The Nitro Group (-NO₂): Unlike the fluorine atoms in Diflunisal, the bulky, electron-withdrawing nitro group at the 4-position projects into the secondary side pocket of COX-2. This steric bulk prevents the molecule from easily entering the narrower COX-1 channel, driving the superior Selectivity Index (24.4)[6].

  • The Phenolic Hydroxyl (-OH): The 4'-hydroxyl group acts as a crucial hydrogen bond donor. While classical NSAIDs lack AR activity entirely, this hydroxyl group stabilizes the complex within the AR specificity pocket, granting the molecule its dual-target capability.

Experimental Validation Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. They not only measure inhibition but actively control for false positives (e.g., non-specific redox cycling or thiol reactivity).

Protocol A: Fluorometric COX-2 Selectivity Assay

Causality & Principle: Cyclooxygenases convert arachidonic acid to Prostaglandin G2 (PGG2), and subsequently reduce PGG2 to PGH2 via a peroxidase component. By introducing TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) as a reducing agent, electrons flow from TMPD to PGG2. The resulting oxidation of TMPD yields a colored product measurable at 590 nm, providing a direct, real-time kinetic readout of enzyme activity[3].

Step-by-Step Workflow:

  • Enzyme Preparation: Reconstitute recombinant human COX-1 and COX-2 in Tris-HCl buffer (100 mM, pH 8.0) containing 1 µM hematin.

  • Inhibitor Incubation: Add 10 µL of 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid (serially diluted in DMSO) to 90 µL of the enzyme mixture. Incubate at 25°C for 15 minutes to allow steady-state binding.

  • TMPD Addition: Add 10 µL of 100 µM TMPD solution. Crucial Step: Ensure TMPD is freshly prepared and protected from light to prevent auto-oxidation.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of 100 µM Arachidonic Acid.

  • Kinetic Readout: Immediately monitor the appearance of oxidized TMPD at 590 nm using a microplate reader for 5 minutes. Calculate the initial velocity ( V0​ ) and determine the IC₅₀ using non-linear regression.

Protocol B: Aldose Reductase Inhibition & Thiol-Reactivity Counter-Screen

Causality & Principle: Nitroaromatic compounds can sometimes act as non-specific sulfhydryl oxidizing agents, leading to false-positive enzyme inhibition. Because human Aldose Reductase relies on functional cysteinyl residues for catalytic stability[7], we must measure true competitive inhibition (via NADPH depletion) while simultaneously running a DTNB (Ellman’s reagent) counter-screen to prove the compound is not covalently modifying the enzyme's thiols.

Step-by-Step Workflow:

  • Primary AR Assay (NADPH Depletion):

    • Prepare a reaction mixture containing 0.1 M sodium phosphate buffer (pH 6.2), 0.2 mM NADPH, and recombinant human AR.

    • Incubate with varying concentrations of the test compound for 10 minutes.

    • Initiate the reaction with 10 mM DL-glyceraldehyde.

    • Measure the decrease in absorbance at 340 nm (NADPH oxidation) over 3 minutes.

  • Counter-Screen (DTNB Thiol Assay):

    • Incubate the AR enzyme with the test compound at 10x the IC₅₀ concentration for 30 minutes.

    • Add 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). DTNB reacts with free thiols to release 2-nitro-5-mercaptobenzoic acid (TNB), which absorbs strongly at 412 nm[6].

    • Validation Check: If the absorbance at 412 nm matches the vehicle control, the compound is a true reversible inhibitor. If the absorbance drops significantly, the compound is a non-specific thiol oxidizer and should be flagged[7].

Conclusion

While classical biphenyl carboxylic acids like Flurbiprofen and Diflunisal remain gold standards for potent, non-selective, or mildly selective COX inhibition, they lack efficacy against metabolic targets. The structural modifications present in 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid —specifically the synergistic push-pull electronic effects of the nitro and hydroxyl groups—repurpose the biphenyl scaffold. It successfully bridges the gap between anti-inflammatory action and polyol pathway regulation, offering a compelling template for next-generation MTDLs in diabetic pharmacotherapy.

References

  • Title: A Comprehensive Review of Biphenyl Carboxylic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential Source: Benchchem URL
  • Source: PubMed (NIH)
  • Title: In silico analysis of potential inhibitors of aldose reductase Source: Journal of Applied Pharmaceutical Science URL
  • Title: Potential of Tryptamine Derivatives as Multi-Target Directed Ligands for Alzheimer's Disease: AChE, MAO-B, and COX-2 as Molecular Targets Source: MDPI URL
  • Source: Biochemistry (ACS)
  • Title: Response of COX2/PGE2 Inflammatory Pathway to Brown Seaweed Extract in Rats Exposed to Gamma Radiation Source: Scientific Research Publishing URL
  • Title: Structure of diclofenac bound to COX-2 Source: ResearchGate URL

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Nitro-Substituted Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of nitro-substituted compounds is a critical task. These molecules are ubiquitous, serving as key intermediates in pharmaceutical synthesis, active pharmaceutical ingredients (APIs), and unfortunately, as environmental contaminants and components in explosives.[1][2] Their inherent reactivity and diverse physicochemical properties present unique analytical challenges.[3]

This guide provides an in-depth comparison of the primary analytical workhorses—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of nitroaromatics. We will delve into the causality behind methodological choices, provide robust, self-validating experimental protocols, and outline the principles of cross-validation in accordance with regulatory expectations to ensure data integrity across different methods, laboratories, or instruments.

The Imperative of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established comprehensive guidelines, such as ICH Q2(R1) and the recently updated Q2(R2), which outline the necessary validation characteristics.[4][5][6] These parameters—accuracy, precision, specificity, linearity, range, and robustness—form the bedrock of reliable analytical data.[7]

Cross-validation extends this principle, serving as a documented process to verify that two distinct analytical procedures provide comparable results.[8][9] This becomes essential when:

  • Transferring a method from a development lab to a quality control (QC) environment.[10]

  • Bridging results from a legacy method to a new, updated one.

  • Comparing data generated by different laboratories or using different techniques (e.g., HPLC vs. GC-MS).[9]

Comparative Analysis of Core Analytical Techniques

The choice of an analytical technique for nitro-substituted compounds is fundamentally driven by the analyte's physical properties, particularly its volatility and thermal stability.[1]

  • High-Performance Liquid Chromatography (HPLC) is exceptionally well-suited for non-volatile or thermally unstable substances.[1] Coupled with a UV detector, HPLC leverages the strong ultraviolet absorbance of the nitro group, making it a robust and widely accessible technique for quantification.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile and thermally stable compounds.[1] It offers unparalleled specificity due to the unique mass fragmentation patterns of the analyte, which act as a chemical fingerprint, allowing for definitive identification even in complex matrices.

The following diagram illustrates the logical pathway for selecting the appropriate primary technique.

MethodSelection A Evaluate Analyte Properties B Is the compound volatile & thermally stable? A->B C GC-MS is the preferred technique. High specificity and sensitivity. B->C  Yes D HPLC is the preferred technique. Suitable for non-volatile or thermally labile compounds. B->D  No E Does the analyte lack a strong chromophore? D->E F Consider derivatization or alternative detection methods (e.g., MS, ELSD). E->F  Yes G HPLC with UV detection is a robust starting point. E->G  No

Caption: Decision pathway for analytical method selection.

Performance Characteristics: HPLC vs. GC-MS

The table below summarizes key performance characteristics for the analysis of nitro-substituted compounds, providing a framework for comparison.

FeatureHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.
Typical Analytes Non-volatile, thermally labile, or high molecular weight nitroaromatics (e.g., nitrated PAHs, certain drug substances).[11][12]Volatile and thermally stable nitroaromatics (e.g., nitrobenzene, nitrotoluenes, some explosives like DNT).[2]
Sensitivity Good, typically in the µg/mL to ng/mL range.[13]Generally higher, often reaching pg/mL levels, especially with Selected Ion Monitoring (SIM).[13]
Specificity Relies on chromatographic resolution. Co-eluting impurities with similar UV spectra can interfere.[4][13]Highly specific due to mass fragmentation patterns, providing a high degree of confidence in analyte identification.[13][14]
Advantages Robust, widely available, suitable for a broad range of compounds, non-destructive.[2]Excellent for impurity profiling and identification, high sensitivity and specificity.[11]
Limitations Lower sensitivity for some compounds, potential for interference from matrix components.[2]Requires analyte to be volatile and thermally stable; some nitro compounds can decompose at high temperatures.[2][3]

Experimental Protocols for Method Validation

The following protocols provide detailed, step-by-step methodologies for the analysis of nitroaromatic compounds. These protocols are designed to be self-validating by incorporating system suitability checks as a prerequisite for analysis.

Protocol 1: HPLC-UV Analysis of Nitroaromatic Compounds

This protocol is a generalized method based on established procedures for analyzing nitroaromatics in various matrices.[2][13][15]

1. Objective: To quantify the concentration of a target nitroaromatic compound using a validated reversed-phase HPLC-UV method.

2. Materials & Equipment:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[13]

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

  • Reference Standard: A well-characterized standard of the target nitroaromatic compound.

  • Reagents: HPLC-grade acetonitrile and water.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A typical starting point is 60:40 (v/v) Acetonitrile:Water.[16] The pH may need to be controlled with a buffer for ionizable compounds.[17]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or the λmax of the specific compound).[2]

  • Injection Volume: 10 µL.[8]

4. Procedure:

  • Standard Preparation:

    • Prepare a stock solution (e.g., 1 mg/mL) of the reference standard in acetonitrile.[13]

    • Perform serial dilutions with the mobile phase to create a series of calibration standards ranging from the expected Limit of Quantitation (LOQ) to 150% of the target concentration.[13][18]

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the mobile phase to achieve a theoretical concentration within the calibration range.[8]

    • Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.[8]

  • System Suitability Test (SST):

    • Inject a working standard solution (at the target concentration) five or six times.

    • Calculate the relative standard deviation (%RSD) for peak area and retention time. The acceptance criterion is typically ≤2.0%. This step is crucial to ensure the system is performing adequately before sample analysis.

  • Analysis:

    • Construct a calibration curve by injecting the standard solutions in ascending order of concentration.

    • Inject the prepared sample solutions.

  • Data Analysis:

    • Plot the peak area against the concentration of the standards and perform a linear regression. The correlation coefficient (r²) should be ≥0.999.[14]

    • Quantify the analyte in the sample by comparing its peak area to the calibration curve.[17]

Protocol 2: GC-MS Analysis of Nitroaromatic Compounds

This protocol is adapted from established methods for analyzing volatile nitroaromatic impurities.[1][14]

1. Objective: To identify and quantify volatile nitroaromatic compounds using a validated GC-MS method.

2. Materials & Equipment:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[1]

  • Reference Standard: Certified standards of the target nitroaromatic compounds.

  • Reagents: High-purity solvents such as ethyl acetate or dichloromethane.[14]

3. Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (for trace analysis) or Split.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 300°C at a rate of 10°C/minute.

    • Final hold: Hold at 300°C for 10 minutes.[1]

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Acquisition Mode: Full Scan (for identification) and/or Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification.[19][14]

4. Procedure:

  • Standard Preparation:

    • Prepare a mixed stock solution of the target analytes in ethyl acetate.

    • Create calibration standards by serial dilution to cover the desired concentration range (e.g., 20-200 µg/L).[14]

  • Sample Preparation:

    • Dissolve the sample directly in the chosen solvent (e.g., ethyl acetate) to a known concentration.[14]

    • For complex matrices, a sample cleanup step like Solid-Phase Extraction (SPE) may be required.[2]

  • System Suitability Test (SST):

    • Inject a mid-range calibration standard multiple times.

    • Verify system performance by checking for consistent retention times and peak shapes. The %RSD of peak areas should be ≤15% for trace analysis.

  • Analysis:

    • Inject the series of calibration standards to generate a calibration curve for each analyte.

    • Inject the prepared sample solutions.

  • Data Analysis:

    • Identification: Confirm the identity of each analyte by comparing its retention time and mass spectrum with that of a reference standard.

    • Quantification: In SIM mode, monitor characteristic ions for each compound.[14] Construct a calibration curve and determine the concentration of analytes in the sample. The correlation coefficient (r²) should be ≥0.999.[14]

Quantitative Data Summary for Method Validation

The following table presents typical validation parameters derived from analytical methods for nitroaromatic compounds, showcasing the performance that can be expected from these techniques.

ParameterHPLC-UV (Various Nitroaromatics)GC-MS (Nitrobenzene Impurities)GC-MS/MS (Nitrosamines)
Analyte(s) 2,4-Dinitrotoluene, Nitrobenzene, 2-Nitrotoluene6 Nitrobenzene genotoxic impuritiesNEIPA, NDEA, NMPA
Linearity (r²) >0.99>0.999>0.99
LOD 7.7 - 27.2 µg/L[20]0.263 - 0.496 µg/L[14]0.02 µg/g[18]
LOQ N/AN/A0.06 µg/g[18]
Accuracy (% Recovery) 90 - 112% (for nitrophenols)[16]95.8% - 117.6%[14]92.7% - 99.0%[18]
Precision (%RSD) 4.9 - 7.9%[20]< 4.0%[14]N/A
Reference [16][20][14][18]

Cross-Validation Workflow

When transferring a method or comparing two different methods (e.g., HPLC and GC-MS), a structured cross-validation study is required. The goal is to demonstrate that both methods yield equivalent results for the same set of samples.[8][10]

CrossValidation cluster_0 Planning & Protocol cluster_1 Execution (Both Methods/Labs) cluster_2 Data Comparison & Reporting A Define Acceptance Criteria (e.g., % difference between results) B Write Cross-Validation Protocol A->B C Select Homogeneous Samples (e.g., 3 lots, multiple preps) B->C D Perform System Suitability Tests (SST) C->D F SST Pass? D->F E Analyze Samples Following the Defined Protocol G Collect and Tabulate Results from Both Methods/Labs E->G F->D No, troubleshoot F->E Yes H Perform Statistical Analysis (e.g., t-test, equivalence testing) G->H I Do Results Meet Acceptance Criteria? H->I J Cross-Validation Successful. Generate Final Report. I->J Yes K Investigation Required. Identify and address discrepancies. I->K No

Caption: Workflow for the cross-validation of an analytical method.

The cornerstone of this process is the statistical comparison of the data sets.[10] The objective is to determine if there is a statistically significant difference between the results obtained by the two methods or laboratories. If the results are found to be statistically equivalent and fall within the pre-defined acceptance criteria, the cross-validation is successful.

Conclusion

The cross-validation of analytical methods for nitro-substituted compounds is a rigorous but essential process for ensuring data integrity in research and regulated environments. The choice between HPLC and GC-MS should be guided by the physicochemical properties of the analyte. HPLC offers robust quantification for a wide range of non-volatile compounds, while GC-MS provides superior specificity and sensitivity for volatile analytes. By adhering to established regulatory guidelines from ICH and the FDA, and by implementing systematic validation and cross-validation protocols, scientists can ensure their analytical data is accurate, reproducible, and defensible.

References

  • A Comparative Guide to HPLC Method Validation Using 1-Bromo-3-Nitrobenzene as a Standard. (n.d.). Benchchem.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, November). European Medicines Agency.
  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ProPharma.
  • FDA Guidance on Analytical Method Validation. (n.d.). Scribd.
  • Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
  • A Researcher's Guide to the Cross-Validation of Analytical Techniques for Nitroaromatic Compounds. (n.d.). Benchchem.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
  • Quality Guidelines. (n.d.). ICH.
  • Cross-Validation of Analytical Methods for 1-(m-Nitro-phenyl)-2-nitro-propane: A Comparative Guide. (n.d.). Benchchem.
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14). Therapeutic Goods Administration (TGA).
  • Validation parameters for HPLC determination of a mixture of three explosive compounds. (n.d.). ResearchGate.
  • Cross-Validation of Analytical Methods for 3-Nitro-4-phenylmethoxybenzamide: A Comparative Guide. (n.d.). Benchchem.
  • GC-MS analysis of nitro compounds. SIM offers sensitivity and specificity... (n.d.). ResearchGate.
  • B. C. Smith. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
  • Comparative analysis of analytical methods for nitroaromatic compounds. (n.d.). Benchchem.
  • A Comparative Guide to the Cross-Validation of HPLC and GC-MS for the Analysis of 1,6-Dinitro-benzo[e]pyrene. (n.d.). Benchchem.
  • Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). (n.d.). EPA.
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. (n.d.). LCGC International.
  • Development and Validation of a GC-MS/MS Method for the Determination of Genotoxic Nitrosamine Impurities in Levetiracetam. (2025, November 19). Journals.
  • Determination of Nitrobenzene Compounds in Nifedipine by GCMS. (n.d.). Shimadzu.
  • A Practical Guide to Inter-Laboratory Cross-Validation of Analytical Methods. (n.d.). Benchchem.
  • Interpol review of the analysis and detection of explosives and explosives residues. (n.d.). DOI.
  • Top Mistakes in Analytical Method Validation and How to Avoid Them. (2018, May 25).
  • Cross and Partial Validation. (2017, September). European Bioanalysis Forum.

Sources

Spectroscopic and Mechanistic Comparison of 2- and 4-Nitrophenylboronic Acids in Suzuki-Miyaura Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the efficiency of carbon-carbon bond formation is a cornerstone of molecular synthesis. While the Suzuki-Miyaura cross-coupling reaction is a robust tool, the use of nitrophenylboronic acids introduces unique electronic and steric variables.

As an application scientist, I frequently observe that the position of the nitro group—ortho versus para—dictates not only the spectroscopic signature of the starting materials but fundamentally alters the transmetalation kinetics during catalysis. According to 1, 4-nitrophenylboronic acid (4-NPBA) generally exhibits higher coupling efficiency than its ortho-substituted counterpart, 2-nitrophenylboronic acid (2-NPBA)[1].

This guide provides an objective comparison of these two isomers, supported by spectroscopic data, mechanistic insights, and field-validated experimental protocols.

Spectroscopic Profiling: Validating the Substrates

Before initiating any cross-coupling workflow, rigorous spectroscopic validation of the boronic acids is required to ensure purity and assess potential anhydride (boroxine) formation. The strongly electron-withdrawing nitro group distinctly impacts the electron density of the aromatic ring, which is easily readable via NMR and IR spectroscopy.

  • 1H NMR: In 4-NPBA, the symmetry of the para-substitution yields a classic AA'BB' pattern, which can be monitored via the 2[2]. Conversely, 2-NPBA displays a complex multiplet pattern due to the asymmetry and strong deshielding effect of the adjacent ortho-nitro group.

  • IR Spectroscopy: Both isomers exhibit strong N-O stretching frequencies (asymmetric ~1515–1520 cm⁻¹, symmetric ~1345–1350 cm⁻¹). However, the B-O stretch in 2-NPBA is slightly shifted due to steric twisting, which forces the boronic acid plane out of alignment with the aromatic system.

Table 1: Spectroscopic Signatures of Nitrophenylboronic Acids
Property2-Nitrophenylboronic Acid (2-NPBA)4-Nitrophenylboronic Acid (4-NPBA)
1H NMR (CD3OD/CDCl3) Multiplets ~7.50 – 8.05 ppmDoublets ~7.90 (2H), 8.15 (2H) ppm
11B NMR ~29.5 ppm~28.0 ppm
IR (N-O stretch) ~1520 cm⁻¹ (asym), ~1350 cm⁻¹ (sym)~1515 cm⁻¹ (asym), ~1345 cm⁻¹ (sym)
Structural Geometry B(OH)₂ plane twisted out of aryl planeB(OH)₂ plane coplanar with aryl ring

Mechanistic Divergence in Suzuki-Miyaura Coupling

The causality behind the performance gap between these two isomers lies in the transmetalation step of the catalytic cycle.

The Electronic Advantage of 4-NPBA: The para-nitro group exerts a strong inductive and resonance electron-withdrawing effect. This increases the electrophilicity of the boron atom, facilitating the rapid formation of the reactive boronate ate-complex upon the addition of a base. Consequently, transmetalation to the Pd(II) center is swift and efficient, leading to high yields[1].

The Steric Penalty of 2-NPBA: In my experience optimizing these reactions, the primary factor crippling the reactivity of 2-NPBA is steric hindrance. The bulky nitro group at the ortho position physically impedes the approach of the boronic acid to the palladium catalyst's coordination sphere[1]. Because transmetalation is delayed, the long-lived Pd(II) intermediate and the unreacted boronic acid become highly susceptible to side reactions. Most notably, 2-NPBA is prone to 3, degrading rapidly into nitrobenzene before coupling can occur[3].

G Start Pd(0) Catalyst + Aryl Halide OxAdd Oxidative Addition (Pd(II) Complex) Start->OxAdd Branch Addition of Nitrophenylboronic Acid + Base OxAdd->Branch Ortho 2-NPBA (Ortho-NO2) Steric Hindrance Branch->Ortho Para 4-NPBA (Para-NO2) Electron Withdrawing Branch->Para TransSlow Slow Transmetalation Competing Protodeboronation Ortho->TransSlow TransFast Rapid Transmetalation Efficient Transfer Para->TransFast RedElim1 Low Yield / Nitrobenzene Byproduct TransSlow->RedElim1 RedElim2 High Yield Biaryl Product TransFast->RedElim2

Mechanistic divergence of 2-NPBA and 4-NPBA during the transmetalation step.

Quantitative Performance Comparison

Because of the mechanistic divergence outlined above, 4-NPBA consistently outperforms 2-NPBA in standard cross-coupling protocols. However, specialized conditions can bridge this gap. For instance, under 4 with Cs₂CO₃, 2-NPBA can achieve excellent yields, proving that the steric penalty can be overcome with precise protocol tuning[4].

Table 2: Comparative Yields in Suzuki Reactions
SubstrateAryl Halide PartnerCatalyst / BaseTemp / TimeYield (%)Primary Byproduct
4-NPBA BromobenzenePd(PPh₃)₄ / K₂CO₃80°C / 12h85 - 95%Homocoupled biaryl (trace)
2-NPBA BromobenzenePd(PPh₃)₄ / K₂CO₃80°C / 12h15 - 30%Nitrobenzene (Protodeboronation)
4-NPBA 2-Methyl-2-propen-1-olPd(OAc)₂ / Cs₂CO₃MW, 120°C70%-
2-NPBA 2-Methyl-2-propen-1-olPd(OAc)₂ / Cs₂CO₃MW, 120°C92%-

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following protocols are designed with built-in validation steps. The causality behind each reagent choice is explicitly defined.

Protocol A: Standard Suzuki Coupling for 4-NPBA

Objective: High-yield biaryl synthesis utilizing the favorable electronic profile of 4-NPBA.

  • Preparation: In an oven-dried Schlenk flask, combine 4-nitrophenylboronic acid (1.2 equiv), aryl bromide (1.0 equiv), and Pd(PPh₃)₄ (5 mol%).

  • Solvent & Base: Add a degassed mixture of Toluene/Ethanol (4:1 v/v) followed by aqueous K₂CO₃ (2.0 M, 2.0 equiv).

    • Causality: The biphasic system ensures the boronic acid is converted to the reactive boronate ate-complex in the aqueous layer before transferring to the organic layer for rapid transmetalation.

  • Reaction: Heat to 80°C under N₂ for 12 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc). The disappearance of the starting aryl bromide and the emergence of a highly UV-active biaryl spot indicates successful coupling.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Protocol B: Modified Suzuki Coupling for 2-NPBA

Objective: Mitigating protodeboronation and overcoming steric hindrance.

  • Preparation: Combine 2-nitrophenylboronic acid (1.5 – 2.0 equiv), aryl iodide (1.0 equiv), and Pd₂(dba)₃ (2.5 mol%) with a bulky, electron-rich ligand like SPhos (5 mol%).

    • Causality: An excess of boronic acid compensates for inevitable degradation. Highly active catalysts accelerate oxidative addition and transmetalation, outcompeting the rapid protodeboronation pathway.

  • Solvent & Base: Add degassed 1,4-dioxane and anhydrous K₃PO₄ (2.0 equiv).

    • Causality: Utilizing anhydrous conditions is a proven strategy to5 by limiting the availability of protons[5].

  • Reaction: Heat to 90°C under N₂ for 8-12 hours.

  • Validation: Analyze an aliquot of the crude mixture via GC-MS. Validate the system by monitoring the ratio of the desired cross-coupled product to nitrobenzene (the protodeboronation byproduct). If nitrobenzene dominates, the catalyst loading or ligand must be adjusted.

  • Workup: Filter through Celite, concentrate under reduced pressure, and purify via flash chromatography.

References

  • Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction The Journal of Organic Chemistry - ACS Publications [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Journal of the American Chemical Society - ACS Publications[Link]

  • 1H-NMR spectra of 4-Nitrophenyl boronic acid ResearchGate [Link]

Sources

The Paradigm Shift in Analytical Method Validation: A Comparative Guide to ICH Q2(R2) and USP <1225>

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have spent over a decade developing and validating chromatographic methods for pharmaceutical release. Historically, the industry has treated analytical method validation as a static, discrete event—a regulatory checkbox to clear before routine testing. However, the finalization of the ICH Q2(R2) guideline in 2024 and the proposed structural revisions to USP <1225> have fundamentally rewritten this narrative[1][2].

This guide objectively compares the legacy compendial validation approach with the modern lifecycle paradigm. By transitioning from isolated parameter testing to validating the Reportable Result (RR) through Analytical Quality by Design (AQbD), laboratories can eliminate the hidden risks inherent in traditional methods[2][3].

The Philosophical Shift: Static Compliance vs. Lifecycle Management

For years, USP General Chapter <1225> organized validation requirements into four rigid categories (Categories I-IV), prescribing specific parameters based on the test type (e.g., assay vs. impurity testing)[4]. Analysts would evaluate accuracy, precision, and linearity in isolation, generate a report, and assume the method was permanently "validated"[5].

The revised ICH Q2(R2) and the corresponding updates to USP <1225> shatter this illusion of control[3][5]. They mandate a continuous lifecycle approach, integrating seamlessly with ICH Q14 (Analytical Procedure Development) and USP <1220> (Analytical Procedure Life Cycle)[2][3]. The focus is no longer on simply passing generic criteria, but on proving Fitness for Purpose —ensuring that the final Reportable Result generated by the method is reliable enough to support critical batch release decisions[2].

LifecycleFramework ATP Analytical Target Profile (ATP) Defines Fitness for Purpose Dev ICH Q14 / USP <1220> Stage 1 Method Development ATP->Dev Guides Design Val ICH Q2(R2) / USP <1225> Stage 2 Method Validation Dev->Val Defines Strategy Ver USP <1221> Stage 3 Ongoing Verification Val->Ver Establishes Baseline Ver->ATP Continuous Feedback

Analytical Lifecycle Framework bridging ICH Q14/Q2(R2) and USP <1220>/<1225>.

Comparative Analysis of Validation Parameters

The most critical difference between the legacy and modern frameworks lies in how they handle analytical error. Traditional approaches evaluate Accuracy (bias) and Precision (variance) independently. However, a highly precise method with moderate bias might pass individual acceptance criteria while consistently generating a Reportable Result outside of acceptable limits[5].

The modern ICH Q2(R2) and proposed USP <1225> guidelines introduce the combined evaluation of accuracy and precision using statistical intervals (e.g., confidence, prediction, or tolerance intervals)[2][6]. This combined metric evaluates the Total Analytical Error, providing a true measure of risk.

Table 1: Conceptual Comparison of Validation Frameworks
FeatureLegacy USP <1225> ApproachModern ICH Q2(R2) & Revised USP <1225>
Framework Paradigm Static, discrete eventContinuous lifecycle (AQbD)
Categorization Categories I-IV based on test typeRisk-based, driven by Analytical Target Profile
Primary Output Isolated parameter pass/failConfidence in the Reportable Result (RR)
Accuracy & Precision Evaluated independentlyCombined evaluation via statistical intervals
Replication Strategy Fixed number of injectionsLinked to control of RR uncertainty

Experimental Protocol: A Self-Validating UHPLC Assay

To translate these guidelines into practice, below is a step-by-step methodology for validating a stability-indicating UHPLC method for an Active Pharmaceutical Ingredient (API).

The Causality Principle: Every step in this protocol is designed as a self-validating system. External validation data is scientifically meaningless if the instrument is not proven to be in a state of control at the exact moment of data acquisition.

Step 1: System Suitability Testing (SST) - The Internal Control
  • Action: Inject a standard solution (100% target concentration) six times prior to any validation sample.

  • Criteria: %RSD of peak area ≤ 0.73%, USP Tailing ≤ 1.5, Resolution ≥ 2.0.

  • Causality: This acts as an internal system lock. It proves the chromatographic system is equilibrated, the column is performing optimally, and the detector response is stable before any critical validation samples are consumed.

Step 2: Specificity via Forced Degradation
  • Action: Expose the API to acid (0.1N HCl), base (0.1N NaOH), oxidative stress (3% H₂O₂), and UV light. Neutralize and inject.

  • Causality: ICH Q2(R2) requires the unequivocal assessment of the analyte in the presence of impurities[7]. By forcing degradation, we prove the method is stability-indicating. We utilize a Photodiode Array (PDA) detector to confirm that the Peak Purity Angle is less than the Purity Threshold, ensuring no degradants co-elute with the main API peak.

Step 3: Combined Accuracy and Precision (Replication Strategy)
  • Action: Prepare spiked placebo samples at 80%, 100%, and 120% of the target concentration. Prepare 3 independent sample preparations at each level. Repeat this across 3 different days using 2 different analysts (Total N = 27 preparations).

  • Causality: The revised USP <1225> links the replication strategy directly to the control of measurement uncertainty[2]. Multi-day, multi-analyst testing captures intermediate precision (ruggedness), while the 80-120% range satisfies the ICH Q2(R2) requirements for assay methods[3][8].

Step 4: Statistical Evaluation of the Reportable Result
  • Action: Calculate a 95% Tolerance Interval for the recovered concentrations.

  • Causality: Instead of simply calculating %RSD, the tolerance interval models the total analytical error, ensuring that a defined proportion of future reportable results will fall within the Analytical Target Profile (ATP) limits[6].

ExperimentalWorkflow SST 1. System Suitability Internal Control Prep 2. Sample Prep Spiked Matrix (80-120%) SST->Prep Pass Acq 3. UHPLC Acquisition Multi-day Analysis Prep->Acq N=27 Stat 4. Statistical Eval Tolerance Intervals Acq->Stat Peak Data

Self-validating experimental workflow for combined accuracy and precision.

Quantitative Experimental Data: Exposing the "Illusion of Control"

To demonstrate the superiority of the ICH Q2(R2) combined evaluation approach, examine the mock validation data below for an API assay with an ATP requirement of 98.0% to 102.0% recovery.

Table 2: Experimental Data Comparison (API Assay at 100% Level)
ParameterExperimental ResultLegacy Criteria (Pass/Fail)Modern Interval Criteria (Pass/Fail)
Accuracy (Mean Recovery) 98.5%98.0% - 102.0% (Pass )N/A (Evaluated combined)
Precision (%RSD) 1.8%≤ 2.0% (Pass )N/A (Evaluated combined)
95% Tolerance Interval 97.1% - 99.9%N/AMust be within 98.0% - 102.0% (Fail )

Scientific Insight: Under the legacy USP <1225> framework, this method would be approved. The mean recovery (98.5%) and the precision (1.8% RSD) both independently pass their generic acceptance criteria. However, when evaluated under the modern ICH Q2(R2) combined approach using a 95% Tolerance Interval, the lower bound drops to 97.1%[5][6]. This proves that a significant portion of future Reportable Results will fall outside the 98.0% ATP limit, exposing a critical hidden risk that the legacy approach completely missed.

Conclusion

Embracing the ICH Q2(R2) guidelines and the modernized USP <1225> framework is not merely a regulatory obligation; it is a scientific imperative. By shifting our focus from isolated parameter checklists to the holistic evaluation of the Reportable Result via statistical intervals, we ensure our analytical methods are genuinely robust, self-validating, and fit for purpose.

Sources

A Senior Application Scientist's Guide to Validation of Analytical Methods: Accuracy, Precision, and Specificity

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of scientific research and pharmaceutical development, the reliability of analytical data is paramount. An analytical method's validity is the bedrock upon which the quality, safety, and efficacy of products are built. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of validating analytical methods for three critical performance characteristics: accuracy, precision, and specificity. As a Senior Application Scientist, my goal is to not only outline the necessary steps but to also impart the underlying scientific rationale, enabling you to design and execute robust validation studies.

The Interconnectedness of Accuracy, Precision, and Specificity

Before delving into the individual parameters, it is crucial to understand their synergistic relationship. An ideal analytical method is one that is simultaneously accurate, precise, and specific. A method that is precise but not accurate consistently produces the same wrong result. Conversely, an accurate but imprecise method may yield a correct average result, but the individual measurements are scattered, leading to a lack of confidence in any single determination. Specificity underpins both, as interferences can lead to inaccuracies and/or imprecision.

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} enddot Caption: Interdependence of Accuracy, Precision, and Specificity.

Accuracy: Closeness to the True Value

Accuracy represents the degree of closeness of the measured value to the true or accepted reference value. It is a measure of the systematic error of a method. In the context of drug development, an accurate method ensures that the reported potency of a drug substance or the concentration of an impurity is a true reflection of the sample's content.

Experimental Protocol for Accuracy Assessment

The most common approach to determining accuracy is through recovery studies, where a known amount of analyte is "spiked" into a sample matrix.

Step-by-Step Protocol:

  • Prepare a Placebo/Blank Matrix: Create a sample matrix that is identical to the actual samples but without the analyte of interest.

  • Prepare Analyte Stock Solution: Prepare a concentrated stock solution of a well-characterized reference standard of the analyte.

  • Spike the Matrix: Add known amounts of the analyte stock solution to the placebo matrix at a minimum of three concentration levels, covering the method's range (e.g., 80%, 100%, and 120% of the target concentration).[1]

  • Prepare Replicates: At each concentration level, prepare a minimum of three replicate samples.[1]

  • Analyze Samples: Analyze the spiked samples using the analytical method being validated.

  • Calculate Recovery: Determine the percentage of the analyte recovered using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) x 100

Comparison of Accuracy in HPLC and ELISA

The acceptance criteria for accuracy can vary depending on the analytical technique and the intended purpose of the method.

Parameter High-Performance Liquid Chromatography (HPLC) Enzyme-Linked Immunosorbent Assay (ELISA)
Typical Application Small molecule quantification (e.g., drug substance assay, impurity analysis)Large molecule quantification (e.g., protein biomarkers, antibodies)
Accuracy Assessment Spike and recovery in a placebo blend of excipients.Spike and recovery in a biological matrix (e.g., serum, plasma).
Typical Acceptance Criteria Assay: 98.0% - 102.0% recovery.[2][3] Impurities: 80.0% - 120.0% recovery.[4]80.0% - 120.0% recovery.[5] For LLOQ, a wider range of 75-125% may be acceptable.[5]

Scientist's Insight: The wider acceptance range for ELISA reflects the inherent variability of biological assays and matrices. For HPLC, the more stringent criteria for the main assay are due to the higher level of control and lower variability associated with chromatographic separations of well-defined chemical entities.

Precision: Agreement Between Measurements

Precision is the measure of the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[6] It reflects the random error of a method. Precision is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

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} enddot Caption: Hierarchy of Precision Evaluation.

Experimental Protocol for Precision Assessment

Repeatability (Intra-assay Precision):

  • Prepare a Homogeneous Sample: Prepare a single, uniform sample at 100% of the target concentration.

  • Multiple Analyses: Analyze the sample a minimum of six times on the same day, by the same analyst, and on the same instrument.[7]

  • Calculate RSD: Calculate the Relative Standard Deviation (RSD) or Coefficient of Variation (%CV) of the results.

Intermediate Precision (Inter-assay Precision):

  • Introduce Variability: Have different analysts, on different days, and using different instruments (if available within the same lab) analyze the same homogeneous sample.

  • Analyze Replicates: Each analyst should perform a set number of replicate analyses.

  • Calculate Overall RSD: Calculate the RSD for the combined data set to assess the method's precision under typical laboratory variations.

Comparison of Precision in HPLC and ELISA
Parameter High-Performance Liquid Chromatography (HPLC) Enzyme-Linked Immunosorbent Assay (ELISA)
Expression of Precision Relative Standard Deviation (%RSD)Coefficient of Variation (%CV)
Repeatability (Intra-assay) Typically ≤ 2.0% RSD.[2][7]Typically ≤ 15% CV.[8]
Intermediate Precision (Inter-assay) Typically ≤ 2.0% RSD.[3]Typically ≤ 15% CV.[8]

Scientist's Insight: The lower %RSD acceptance criteria for HPLC reflect the high degree of automation and control in modern chromatographic systems. The higher %CV for ELISA is expected due to the multiple manual steps (pipetting, washing, incubation) and the biological nature of the reagents, which introduce greater potential for variability.

Specificity: Unambiguous Measurement of the Analyte

Specificity is the ability of a method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][9] It is a critical parameter that demonstrates that the method is free from interference.

Experimental Protocol for Specificity Assessment

The approach to demonstrating specificity differs significantly between HPLC and ELISA.

Specificity in HPLC: Forced Degradation Studies

Forced degradation, or stress testing, is a powerful tool to demonstrate the specificity of a stability-indicating HPLC method.[10][11]

Step-by-Step Protocol:

  • Stress the Analyte: Subject the drug substance to a variety of stress conditions to induce degradation. Common conditions include:

    • Acid Hydrolysis: e.g., 0.1N HCl at 60°C

    • Base Hydrolysis: e.g., 0.1N NaOH at 60°C

    • Oxidation: e.g., 3% H₂O₂ at room temperature

    • Thermal Stress: e.g., 80°C

    • Photolytic Stress: e.g., exposure to UV and visible light

  • Analyze Stressed Samples: Analyze the stressed samples alongside an unstressed control sample using the HPLC method.

  • Evaluate Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the analyte in the stressed samples. This ensures that no degradation products are co-eluting with the main peak.

  • Assess Resolution: Ensure that all degradation products are well-resolved from the analyte peak and from each other.

Specificity in ELISA: Cross-Reactivity and Interference Testing

In ELISA, specificity is primarily concerned with the antibody's ability to bind only to the target analyte.

Step-by-Step Protocol:

  • Identify Potential Cross-Reactants: Identify molecules that are structurally similar to the analyte or are likely to be present in the sample matrix.

  • Perform Cross-Reactivity Testing: Analyze high concentrations of these potential cross-reactants in the ELISA. The signal generated should be negligible compared to the signal from the target analyte.

  • Assess Matrix Interference: Analyze different lots of the biological matrix to ensure that endogenous components do not interfere with the assay.[8] This can be done by comparing the signal of a blank matrix to the signal of the zero calibrator.

Comparison of Specificity in HPLC and ELISA
Parameter High-Performance Liquid Chromatography (HPLC) Enzyme-Linked Immunosorbent Assay (ELISA)
Primary Concern Co-elution of impurities and degradants with the analyte peak.Cross-reactivity of antibodies with non-target molecules and matrix interference.
Key Experimental Technique Forced degradation studies and peak purity analysis.Cross-reactivity testing with structurally related molecules and analysis of different matrix lots.
Acceptance Criteria Analyte peak should be spectrally pure in the presence of degradants. All significant degradation products should be resolved from the analyte peak.No significant signal from potential cross-reactants at high concentrations. Minimal interference from the sample matrix.

Scientist's Insight: The choice of stress conditions in forced degradation studies for HPLC should be based on the known chemical liabilities of the drug molecule. For ELISA, the selection of potential cross-reactants should be guided by the biological context of the analyte.

Conclusion

The validation of analytical methods for accuracy, precision, and specificity is a scientifically rigorous process that is essential for ensuring data integrity in research and drug development. While the fundamental principles are universal, the experimental approaches and acceptance criteria must be tailored to the specific analytical technique and its intended application. By understanding the "why" behind the "how," as outlined in this guide, you will be better equipped to develop and validate analytical methods that are truly fit for purpose and can withstand the scrutiny of regulatory review.

References

  • Altabrisa Group. (2025, September 8). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide.
  • Bhatt, J., & Singh, S. (n.d.). The role of forced degradation studies in stability indicating HPLC method development.
  • Biocompare. (2025, January 8). Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights.
  • Biocompare. (2024, June 18). Critical Tests to Consider for ELISA Validation.
  • Analytical Method Validation. (2025, May 2). How To Perform Specificity In Analytical Method Validation: Get Mastery Easily.
  • Automata. (2023, July 11). ELISA assay validation: How automation can help.
  • EAG Laboratories. (n.d.). ELISA Method Validation Procedures for Quantitation of Expressed Plant Proteins in GMO Products.
  • ResearchGate. (n.d.). Acceptance criteria of validation parameters for HPLC.
  • ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods.
  • Mastelf. (2025, February 10). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance.
  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Welch Materials. (2025, March 31). HPLC Content Determination Method Validation: A Comprehensive Guide.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY.
  • IntechOpen. (2020, December 3). Optimization, Validation and Standardization of ELISA.
  • Chromatography Online. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • BioPharm International. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • BioPharm International. (n.d.). Establishing Acceptance Criteria for Analytical Methods.
  • BioPharm International. (n.d.). Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

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comparative analysis of 4-methylbiphenyl and other biphenyl derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of 4-Methylbiphenyl and Key Biphenyl Derivatives in Drug Discovery and Synthetic Chemistry

Executive Summary

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering inherent structural rigidity and lipophilicity that are crucial for target engagement[1]. The substitution at the para-position (C4) of the biphenyl core fundamentally dictates the molecule's electronic distribution, steric bulk, and metabolic fate. This guide objectively compares 4-methylbiphenyl (4-MBP) with its isosteric and electronic counterparts: 4-fluorobiphenyl (4-FBP) and 4-methoxybiphenyl (4-MeOBP) . By analyzing their physicochemical properties and synthetic reactivity, researchers can make informed, causality-driven decisions during lead optimization and parallel synthesis.

Physicochemical & Electronic Profiling

The selection of a para-substituent is rarely arbitrary; it is a calculated manipulation of the molecule's Hammett constant ( σp​ ) and partition coefficient (LogP).

  • 4-Methylbiphenyl (4-MBP): The methyl group is mildly electron-donating ( σp​=−0.17 ) and highly lipophilic[2]. However, it introduces a metabolic "soft spot," as the benzylic protons are highly susceptible to CYP450-mediated oxidation, rapidly converting the methyl group to a carboxylic acid in vivo[3].

  • 4-Fluorobiphenyl (4-FBP): Fluorine acts as an excellent bioisostere for hydrogen. It is inductively electron-withdrawing but donates electron density through resonance ( σp​=+0.06 )[2]. The high bond dissociation energy of the C-F bond renders 4-FBP highly resistant to metabolic oxidation, making it an ideal substitution when the half-life of a 4-MBP analog is too short[4].

  • 4-Methoxybiphenyl (4-MeOBP): The methoxy group is strongly electron-donating via resonance ( σp​=−0.27 )[2]. While it lowers overall lipophilicity by acting as a hydrogen bond acceptor, it is metabolically labile. Hepatic enzymes (such as those observed in comparative trout and frog liver homogenate studies) readily catalyze the O-demethylation of 4-MeOBP into 4-hydroxybiphenyl[5].

Table 1: Quantitative Comparison of Biphenyl Derivatives

CompoundPubChem CIDMolecular WeightXLogP3Hammett ( σp​ )Primary Metabolic Fate
4-Methylbiphenyl 168.23 g/mol 4.6-0.17Benzylic oxidation (CYP450)
4-Fluorobiphenyl 172.20 g/mol 4.1+0.06Highly stable (Resists oxidation)
4-Methoxybiphenyl 184.24 g/mol 4.0-0.27O-demethylation

Experimental Workflow: High-Throughput Suzuki-Miyaura Kinetic Profiling

To objectively compare the synthetic utility of these scaffolds, a standardized Suzuki-Miyaura cross-coupling workflow is employed[1]. The electronic nature of the aryl halide dictates the rate of oxidative addition to the Palladium catalyst. Electron-withdrawing groups (like fluorine) generally accelerate oxidative addition, whereas electron-donating groups (like methoxy) slow it down but can stabilize the transmetalation state[6].

To ensure trustworthiness and self-validation , the following protocol utilizes 1,3,5-trimethoxybenzene as an inert internal standard. This allows for absolute HPLC-UV quantification regardless of solvent evaporation or volumetric errors during sampling.

Step-by-Step Methodology
  • Reaction Setup: Inside a nitrogen-filled glovebox, prepare three parallel 10 mL reaction vials. To each, add phenylboronic acid (0.60 mmol, 1.2 equiv), potassium carbonate ( K2​CO3​ , 1.0 mmol, 2.0 equiv), and the respective aryl halide (4-bromotoluene, 1-bromo-4-fluorobenzene, or 4-bromoanisole; 0.50 mmol, 1.0 equiv).

  • Catalyst & Internal Standard: Add Pd(PPh3​)4​ (5 mol%) and precisely 0.20 mmol of 1,3,5-trimethoxybenzene (internal standard). Causality Note: 1,3,5-trimethoxybenzene is chosen because it is chemically inert under cross-coupling conditions and possesses a strong, distinct UV chromophore at 254 nm.

  • Initiation: Suspend the mixture in 5 mL of degassed Toluene/Ethanol/Water (2:1:1 v/v). Seal the vials, transfer them to a heating block, and stir vigorously at 80°C.

  • Kinetic Sampling: At t=15,30,60,120, and 240 minutes, withdraw a 50 μL aliquot using a micro-syringe.

  • Quenching: Immediately discharge the aliquot into 950 μL of cold acetonitrile containing 0.1% formic acid. Causality Note: The cold temperature and acidic environment instantly precipitate the Palladium catalyst and neutralize the base, freezing the reaction state for accurate kinetic snapshots.

  • Analysis: Filter the quenched sample through a 0.2 μm PTFE syringe filter. Inject 5 μL onto a C18 reverse-phase HPLC column (monitoring at 254 nm). Calculate conversion rates by integrating the product peak area relative to the internal standard.

Workflow Visualization

G cluster_0 Substrate Selection (Electronic Variants) A1 4-Bromotoluene (Methyl: EDG) B Phenylboronic Acid + Pd(PPh3)4 + K2CO3 Internal Std: 1,3,5-Trimethoxybenzene A1->B A2 1-Bromo-4-fluorobenzene (Fluoro: EWG) A2->B A3 4-Bromoanisole (Methoxy: Strong EDG) A3->B C Parallel Suzuki-Miyaura Cross-Coupling (80°C) B->C D Kinetic Sampling (t=15, 30, 60, 120, 240 min) C->D E HPLC-UV/MS Analysis (Quench in cold acidic MeCN) D->E F Data Output: Conversion Rates & Hammett Correlation E->F

Caption: Parallel Suzuki-Miyaura synthetic workflow for kinetic profiling of biphenyl derivatives.

Biological & Pharmacological Impact

The substitution at the 4-position of the biphenyl ring is a critical determinant of a drug's pharmacodynamics. Biphenyl carboxylic acid derivatives are well-established pharmacophores for non-steroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen and Diflunisal[1]. The biphenyl core provides the necessary hydrophobic bulk to penetrate the deep, lipophilic channel of cyclooxygenase (COX) enzymes.

When optimizing these scaffolds:

  • Replacing a 4-methyl group with a 4-fluoro group often increases the residence time of the drug within the target's hydrophobic pocket while simultaneously preventing rapid clearance via benzylic oxidation[4].

  • Utilizing a 4-methoxy group can introduce specific hydrogen-bonding interactions with target residues, but drug developers must account for the rapid hepatic clearance caused by O-demethylation[5].

Ultimately, the choice between 4-methylbiphenyl, 4-fluorobiphenyl, and 4-methoxybiphenyl requires balancing synthetic accessibility (as dictated by their Hammett constants) with their distinct metabolic liabilities.

References

  • National Center for Biotechnology Information. "4-Methylbiphenyl | C13H12 | CID 12566". PubChem. URL: [Link]

  • National Center for Biotechnology Information. "4-Fluorobiphenyl | C12H9F | CID 9461". PubChem. URL:[Link]

  • National Center for Biotechnology Information. "4-Methoxybiphenyl | C13H12O | CID 11943". PubChem. URL:[Link]

  • Scribd. "Hammett Equation and Substituent Constants". Physical Organic Chemistry Resources. URL:[Link]

Sources

Quantitative Evaluation of Racemization in Suzuki-Miyaura Cross-Couplings: A Comparative Guide to Stereoretentive Protocols

Author: BenchChem Technical Support Team. Date: March 2026

The Suzuki-Miyaura cross-coupling (SMC) is a cornerstone of modern C–C bond formation. However, when applying SMC to enantioenriched substrates—such as alpha-amino acid derivatives, chiral alkyl halides, or axially chiral biaryls—1[1]. As a Senior Application Scientist, it is crucial to recognize that maintaining stereochemical integrity requires a delicate balance between catalytic turnover and the suppression of off-cycle isomerization pathways.

This guide provides a quantitative comparison of reaction conditions, ligand architectures, and base selections designed to mitigate chiral erosion, ensuring robust and self-validating workflows for drug development professionals.

Mechanistic Pathways of Racemization

To effectively prevent chiral erosion, one must first understand the causality behind it. Racemization in SMC typically proceeds via two primary manifolds depending on the substrate class:

  • Base-Induced Deprotonation (Alpha-Chiral Substrates): Substrates with acidic alpha-protons, such as phenylglycine derivatives, are highly susceptible to deprotonation by standard inorganic bases (e.g., Na₂CO₃, K₃PO₄). This forms a 1[1].

  • Thermal/Metal-Mediated Isomerization (Axial/sp³ Substrates): For axially chiral molecules (atropisomers),2[2]. For sp³-hybridized electrophiles, slow transmetalation allows the chiral Pd(II) intermediate to undergo reversible β-hydride elimination, scrambling the stereocenter prior to reductive elimination[3].

RacemizationPathways Substrate Enantioenriched Substrate BaseRac Base-Induced Deprotonation Substrate->BaseRac Strong Base OxAdd Oxidative Addition (PdL_n) Substrate->OxAdd Mild Base PlanarInt Planar Intermediate (e.g., Enolate) BaseRac->PlanarInt RacSubstrate Racemic Substrate PlanarInt->RacSubstrate RacSubstrate->OxAdd PdInt Chiral Pd(II) Intermediate OxAdd->PdInt BetaHE β-Hydride Elimination PdInt->BetaHE Slow Transmetalation TransMet Transmetalation & Reductive Elimination PdInt->TransMet Fast Transmetalation AlkeneInt Alkene-Pd-H Complex BetaHE->AlkeneInt Reinsert Non-selective Re-insertion AlkeneInt->Reinsert RacPdInt Racemic Pd(II) Intermediate Reinsert->RacPdInt RacPdInt->TransMet ChiralProd Enantioenriched Cross-Coupled Product TransMet->ChiralProd RacProd Racemic Product TransMet->RacProd

Mechanistic pathways of racemization in Suzuki-Miyaura couplings.

Comparative Analysis: Base Selection for Base-Sensitive Substrates

To quantify base-induced racemization, Prieto et al. utilized 4-hydroxyphenylglycine derivatives as highly sensitive probe molecules. The alpha-proton of phenylglycine is highly acidic due to the adjacent aromatic ring and electron-withdrawing protecting groups,1[1].

Table 1: Quantitative Effect of Base on Racemization of (R)-Phenylglycine Derivatives
Base (Equivalents)pKa (Conjugate Acid)Yield (%)Enantiomeric Excess (ee %)Mechanism of Preservation
Na₂CO₃ (3.1 eq)~10.3High< 5% (Complete Racemization)N/A (Fails to preserve stereocenter)
NaHCO₃ (3.0 eq)~6.4ModerateModerateReduced basicity slows enolization
KOAc (3.0 eq)~4.8ModerateHighMild carboxylate limits deprotonation
Sodium Succinate (3 eq)~5.6Lower> 99% (Complete Retention) Insufficient basicity to deprotonate α-carbon

Data synthesized from the quantitative study of phenylglycine probe molecules[1].

Causality & Insights: Stronger bases like Na₂CO₃ drive rapid transmetalation by efficiently forming the reactive boronate complex, but they quantitatively racemize the substrate via enolization. By switching to sodium succinate, the basicity is fundamentally insufficient to deprotonate the alpha-carbon. While this reduces the overall rate of transmetalation (resulting in slightly lower yields), it 1[1].

Protocol 1: Base-Optimized SMC for Alpha-Chiral Substrates

Self-Validating Methodology:

  • Substrate Preparation: Charge a flame-dried Schlenk flask with the chiral aryl bromide probe molecule (1.0 equiv) and the corresponding arylboronic acid (1.5 equiv).

  • Catalyst Loading: Add Pd(PPh₃)₄ (5 mol%) under an inert argon atmosphere.

  • Base Selection: Add sodium succinate (3.0 equiv) to the reaction mixture. Critical Step: Do not substitute with Na₂CO₃ or K₃PO₄, as local concentration spikes of strong base will induce irreversible racemization.

  • Solvent Addition: Inject a degassed mixture of Toluene/EtOH/H₂O.

  • Reaction Execution: Heat the mixture gently to 75 °C and monitor via TLC until the aryl bromide is consumed.

  • Validation: Quench with water, extract with EtOAc, and purify via flash chromatography. Analyze the purified biaryl product using HPLC on a chiral stationary phase (e.g., Chiralcel OD-H) to confirm >99% ee retention.

Comparative Analysis: Ligand-Accelerated Stereoretention in Axially Chiral Substrates

For substrates like unprotected 3,3'-dibromo-BINOL, racemization is thermally driven. At temperatures above 100 °C, the rotational barrier of the C1-C1' bond is breached. Furthermore,2[2], which alters the electronic environment and lowers the rotational barrier.

The solution is a ligand-accelerated approach. By utilizing highly active ligands like BI-DIME, the oxidative addition and transmetalation steps are dramatically accelerated, allowing the reaction to reach completion at 70 °C—safely below the thermal racemization threshold.

Table 2: Ligand Comparison for SMC of (R)-3,3'-dibromo-BINOL (0.1 mol% Pd, 70 °C, 20 h)
LigandCatalyst LoadingTemperatureYield (%)Enantiomeric Ratio (er)
BI-DIME 0.1 mol%70 °C> 90% > 99.5 : 0.5
S-Phos 0.1 mol%70 °C< 10%N/A (Poor Conversion)
X-Phos 0.1 mol%70 °C< 10%N/A (Poor Conversion)
DPPF 0.1 mol%70 °C< 10%N/A (Poor Conversion)

Data derived from the stereoretentive coupling of unprotected 3,3'-dibromo-BINOL. Note: Using NaO-t-Bu at 100 °C with BI-DIME drops the er to 94.2:5.8 due to thermal/base-induced chiral erosion[2].

Causality & Insights: Standard Buchwald ligands (S-Phos, X-Phos) and bisphosphines (DPPF) fail to provide sufficient catalytic turnover at 0.1 mol% loading for sterically hindered substrates. BI-DIME provides the necessary steric bulk and electron density to facilitate rapid transmetalation at low temperatures, preserving the2[2].

Workflow Step1 Substrate Preparation (R)-3,3'-Dibromo-BINOL + Boronic Acid Step2 Catalyst Activation Pd(OAc)2 + BI-DIME in MeTHF/H2O Step1->Step2 Step3 Mild Base Addition Na2CO3 (Avoid t-BuONa) Step2->Step3 Step4 Controlled Heating 70 °C for 2-14 h (Avoid >100 °C) Step3->Step4 Step5 Chiral HPLC Analysis Verify er >99.5:0.5 Step4->Step5

Optimized workflow for stereoretentive Suzuki-Miyaura coupling of BINOL derivatives.

Protocol 2: Ligand-Accelerated SMC for Axially Chiral Substrates

Self-Validating Methodology:

  • Reagent Loading: In a 25 mL flask, charge (R)-3,3'-dibromo-BINOL (1.126 mmol), the arylboronic acid (2.5 equiv), and Na₂CO₃ (3.38 mmol).

  • Solvent Preparation: Add MeTHF (3.75 mL) and H₂O (1.25 mL). Purge the biphasic mixture with Argon for 10 minutes.

  • Catalyst Injection: Add a pre-mixed catalyst stock solution containing Pd(OAc)₂ (0.1 mol%, 1000 ppm) and the BI-DIME ligand (0.11 mol%). Causality: The slight excess of ligand prevents the formation of palladium black and ensures the active species is the highly reactive Pd-BI-DIME complex.

  • Controlled Heating: Heat the mixture strictly to 70 °C for 2–14 hours. Critical Step: Do not exceed 100 °C. Thermal energy above this threshold breaches the C1-C1' rotational barrier, leading to atropisomeric scrambling.

  • Validation: Monitor completion via LC-MS. Isolate the product and perform chiral HPLC analysis to verify that the enantiomeric ratio matches the >99.5:0.5 er of the starting material.

Conclusion & Best Practices

When designing a Suzuki-Miyaura coupling for enantioenriched substrates, researchers must move away from "one-size-fits-all" conditions.

  • For alpha-chiral substrates , the pKa of the base must be strictly lower than the pKa of the substrate's alpha-proton to prevent enolization. Sodium succinate is the premier choice.

  • For axially chiral or sterically encumbered sp³ substrates , thermal control is paramount. Employing highly active, sterically tuned ligands like BI-DIME allows for rapid transmetalation at lower temperatures, outcompeting the kinetics of thermal racemization.

References

  • Source: acs.
  • Source: acs.
  • Source: rsc.

Sources

A Comparative Guide to Base Selection in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

The Suzuki-Miyaura cross-coupling (SMC) reaction is a fundamental pillar of modern carbon-carbon bond formation, heavily utilized across materials science and pharmaceutical drug development. While significant optimization efforts are typically directed toward palladium catalysts and phosphine ligands, the selection of the base is equally critical. The base is not merely a passive acid scavenger; it actively dictates the transmetalation pathway, influencing reaction kinetics, overall yield, and the suppression of detrimental side reactions.

This guide provides an objective, data-driven comparison of common bases used in SMC, detailing the mechanistic causality behind their performance and offering self-validating experimental protocols for base screening.

Mechanistic Causality: How Bases Drive Transmetalation

To optimize an SMC reaction, one must understand why the base is present. The catalytic cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. The base is the primary driver of the transmetalation step, operating via two competing mechanistic pathways 1:

  • Path A (The Oxo-Palladium Pathway): The base coordinates directly with the Pd(II) halide intermediate formed after oxidative addition. This displaces the halide to form a highly reactive Pd-alkoxo or Pd-hydroxo species, which subsequently reacts with the neutral boronic acid.

  • Path B (The Boronate Pathway): The base attacks the organoboron reagent directly. This converts the trivalent, electrophilic boronic acid into a tetravalent, highly nucleophilic boronate "ate" complex ( [R−B(OH)3​]− ). This electron-rich species then efficiently transfers its organic group to the Pd(II) halide complex.

Stronger bases generally accelerate the formation of the reactive boronate (Path B), which is crucial when dealing with electron-deficient or sterically hindered aryl halides 2.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd + Ar-X PdII_1 Pd(II) Intermediate Ar-Pd-X OxAdd->PdII_1 Transmet Transmetalation (Ar'-B(OH)3-) PdII_1->Transmet Path A/B BaseAct Base Activation Boronate Formation BaseAct->Transmet Base + Ar'-B(OH)2 PdII_2 Pd(II) Complex Ar-Pd-Ar' Transmet->PdII_2 RedElim Reductive Elimination (Ar-Ar' Product) PdII_2->RedElim RedElim->Pd0 - Ar-Ar'

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting base-mediated transmetalation.

Quantitative Comparison of Common Bases

The efficacy of a base is determined by its pKa​ , its solubility in the chosen solvent, and the nature of its countercation. Table 1 summarizes quantitative data from a comparative screening study of various bases in a standardized SMC reaction (4-phenylbenzaldehyde coupled with phenylboronic acid using a Pd(OAc)2​(PPh3​)2​ catalyst in a 3:1 EtOH/water solvent system) 3.

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
BaseClassificationYield (%)Mechanistic & Practical Observations
Na2​CO3​ Inorganic Carbonate98%Optimal in aqueous/ethanolic systems due to excellent hydration spheres and solubility.
K2​CO3​ Inorganic Carbonate95%Highly versatile; the standard choice for mild, general-purpose couplings.
K3​PO4​ Inorganic Phosphate92%Stronger base; excellent for sterically hindered substrates and anhydrous conditions 4.
KOH Inorganic Hydroxide88%High basicity accelerates the reaction but can promote side reactions (e.g., ester hydrolysis).
NaOH Inorganic Hydroxide85%Similar to KOH; prone to inducing protodeborylation in sensitive boronic acids.
NaOAc Organic Salt75%Weak base; often insufficient to drive complete boronate formation.
TEA Organic Amine65%Poor performance; lacks the oxygen nucleophilicity required for efficient transmetalation.
Causality in Base Performance
  • The "Cesium Effect" in Anhydrous Media: While Na2​CO3​ excels in aqueous mixtures, Cs2​CO3​ is the premier choice for anhydrous organic solvents (e.g., 1,4-dioxane, DMF). The large ionic radius of the Cs+ cation creates a loose ion pair, rendering the carbonate anion highly "naked" and reactive. This significantly accelerates Path B transmetalation in the absence of water 1.

  • Mitigating Protodeborylation: For substrates highly prone to protodeborylation (such as polyfluorinated or heteroaryl boronic acids), strong bases can exacerbate degradation. In such cases, utilizing a weaker base (like K2​CO3​ or specific fluorides) combined with a highly active Pd/Cu co-catalyst system is required to maintain the integrity of the boron reagent 5.

Base Selection Logic

Selecting the optimal base requires a holistic analysis of both the solvent system and the electronic/steric nature of the substrates. The decision tree below outlines the logical flow for base selection.

BaseSelection Start Analyze Reaction System Solvent Solvent System? Start->Solvent Aqueous Aqueous / Alcoholic Solvent->Aqueous Protic Anhydrous Anhydrous Organic Solvent->Anhydrous Aprotic SubstrateAq Substrate Reactivity? Aqueous->SubstrateAq SubstrateAn Substrate Reactivity? Anhydrous->SubstrateAn StandardAq Standard Couplings Na2CO3 or K2CO3 SubstrateAq->StandardAq Normal StericAq Sterically Hindered K3PO4 or NaOH SubstrateAq->StericAq Hindered StandardAn Standard Couplings Cs2CO3 SubstrateAn->StandardAn Normal SensitiveAn Base-Sensitive Groups K3PO4 or KF SubstrateAn->SensitiveAn Sensitive

Caption: Decision tree for selecting the optimal base in Suzuki-Miyaura couplings.

Self-Validating Experimental Protocol: Base Screening Workflow

To empirically determine the optimal base for a novel substrate pair, a parallel screening methodology is recommended. This protocol is designed as a self-validating system: by running parallel reactions with varying bases under identical inert conditions, the researcher isolates the base's thermodynamic and kinetic effects 6.

Materials Required:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 – 1.5 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl2​ or Pd(OAc)2​/PPh3​ , 2–5 mol%)

  • Bases for parallel screening: Na2​CO3​ , K2​CO3​ , Cs2​CO3​ , K3​PO4​ (2.0 – 3.0 mmol)

  • Solvent system: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water

Step-by-Step Methodology:

  • Preparation of the Reaction Vessels: To an oven-dried Schlenk tube or microwave vial, add the aryl halide (1.0 equiv.), arylboronic acid (1.2 equiv.), and the selected palladium catalyst.

  • Base Addition & Stoichiometry: Add 2.0 to 3.0 equivalents of the respective base to each parallel vessel.

    • Causality: An excess is required because the base is consumed not only in activating the boronic acid but also in neutralizing the hydrohalic acid (HX) generated during the reductive elimination step.

  • Inertion (Critical Step): Seal the vessel, evacuate, and backfill with Argon or Nitrogen. Repeat this cycle three times.

    • Causality: Oxygen promotes the homocoupling of the boronic acid (yielding unwanted biaryl byproducts) and degrades electron-rich phosphine ligands.

  • Solvent Addition & Degassing: Add the solvent mixture via a syringe. If using an aqueous base solution, ensure the water is sparged with Argon for at least 15 minutes prior to addition to remove dissolved oxygen.

  • Reaction Execution: Heat the mixture to 80–100 °C with vigorous stirring for 12–18 hours.

    • Causality: Vigorous stirring is essential for biphasic mixtures (e.g., Toluene/Water) to maximize the interfacial surface area where transmetalation often occurs.

  • Quenching and Work-up: Cool the reactions to room temperature. Dilute with ethyl acetate and wash with water. Extract the aqueous layer, dry the combined organic phases over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Analysis: Determine the conversion and yield via quantitative HPLC or GC-MS to identify the optimal base for scale-up.

References

  • Benchchem. "Base selection for Suzuki-Miyaura reactions involving 3'-Bromo-4'-fluoroacetophenone." Benchchem Technical Support. 1

  • Benchchem. "A Comparative Analysis of K₃PO₄ and K₂CO₃ in Catalytic Cross-Coupling Reactions." Benchchem Application Notes. 3

  • Usteri, M. E. "Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings." ACS Catalysis, 2024. 2

  • Chen, T. et al. "Highly Efficient Method for Suzuki Reactions in Aqueous Media." ACS Publications, 2018. 4

  • ChemRxiv. "A Solution to protodeborylation problem: weak base-promoted direct cross-coupling of naphthalene-1,8-diaminato." ChemRxiv, 2023. 5

  • Merck Millipore. "Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit." Merck Application Protocols. 6

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A Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the strategic construction of carbon-carbon bonds is a pivotal element of molecular synthesis. Among the arsenal of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile tool.[1] This guide provides an in-depth comparative analysis of two commonly used yet distinct building blocks in this reaction: 2-nitrophenylboronic acid and 4-nitrophenylboronic acid. The isomeric position of the nitro group profoundly influences the steric and electronic properties of the boronic acid, which in turn dictates the efficiency and outcome of the Suzuki-Miyaura coupling. This guide will explore these differences, provide supporting experimental data, and offer detailed protocols to aid in experimental design and execution.

The Decisive Influence of Isomeric Position on Reactivity

The fundamental difference in the performance of 2-nitrophenylboronic acid and 4-nitrophenylboronic acid in Suzuki coupling lies in the interplay of steric hindrance and electronic effects. Generally, 4-nitrophenylboronic acid demonstrates superior efficiency in Suzuki coupling reactions compared to its ortho-substituted counterpart, 2-nitrophenylboronic acid.[2]

Steric Hindrance: The Ortho Effect

The primary factor contributing to the diminished reactivity of 2-nitrophenylboronic acid is steric hindrance. The bulky nitro group at the ortho (2-) position physically obstructs the approach of the boronic acid to the coordination sphere of the palladium catalyst. This steric impediment significantly slows down the critical transmetalation step of the catalytic cycle, where the aryl group is transferred from the boron atom to the palladium center.[2][3]

In contrast, the nitro group in 4-nitrophenylboronic acid is situated at the para (4-) position, remote from the boronic acid moiety. This positioning minimizes steric congestion around the reactive center, facilitating a more efficient transmetalation and, consequently, a more favorable coupling reaction.[2]

Electronic Effects: A Double-Edged Sword

The nitro group is a potent electron-withdrawing group, which has a dual impact on the reactivity of the boronic acid.[2] On one hand, the electron-withdrawing nature of the nitro group enhances the Lewis acidity of the boron atom. This can potentially facilitate the formation of the boronate complex, a necessary step for transmetalation.[2]

However, this electronic-withdrawing effect also accelerates a common and often dominant side reaction known as protodeboronation.[2] This undesired process involves the cleavage of the carbon-boron bond by a proton source (often water present in the reaction mixture), leading to the formation of nitrobenzene and a corresponding decrease in the yield of the desired coupled product. While this electronic effect is present in both isomers, the pronounced steric hindrance in the 2-nitro isomer is the more decisive factor in its overall reduced coupling efficiency.[2]

Quantitative Comparison of Reaction Yields

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Nitrophenylboronic acid 4-BromoacetophenonePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001292(Representative)
4-Nitrophenylboronic acid 4-ChloroanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane1101885(Representative)
4-Nitrophenylboronic acid IodobenzenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O80695(Representative)
2-Nitrophenylboronic acid 1-Iodo-2-nitrobenzenePd(OAc)₂K₂CO₃MeOH/H₂OReflux2827-30[4]
2-Nitrophenylboronic acid 2-Nitro-halobenzenePd(OAc)₂KH₂PO₄DMF/H₂O--30[4]
2-Nitrophenylboronic acid 4-BromotoluenePd(OAc)₂ / RuPhosK₃PO₄2-Butanol1002425(Representative)

Overcoming the Challenges of 2-Nitrophenylboronic Acid Coupling

The steric hindrance presented by the ortho-nitro group in 2-nitrophenylboronic acid necessitates careful optimization of reaction conditions. The key to a successful coupling often lies in the selection of an appropriate catalyst system that can accommodate the bulky substrate.

Catalyst and Ligand Selection: For sterically demanding couplings involving substrates like 2-nitrophenylboronic acid, the use of bulky and electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos), is highly recommended.[5] These ligands promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[5] N-heterocyclic carbenes (NHCs) are another class of ligands that have shown great efficacy in these challenging reactions. NHCs are strong σ-donors and possess significant steric bulk, which can enhance catalytic activity and stability, often leading to excellent yields even at low catalyst loadings.[5][6] While a common ligand, Triphenylphosphine (PPh₃), may be less effective for highly hindered substrates like 2-nitrophenylboronic acid.[5]

Experimental Protocols

The following are detailed, step-by-step methodologies for representative Suzuki-Miyaura cross-coupling reactions.

Protocol 1: Suzuki Coupling of 4-Nitrophenylboronic Acid with an Aryl Bromide (Conventional Heating)

This protocol provides a general procedure for the efficient coupling of the less sterically hindered 4-nitrophenylboronic acid.

Materials:

  • 4-Nitrophenylboronic acid (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (3.0 mmol)

  • Anhydrous Toluene (10 mL)

  • Degassed Water (2 mL)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add 4-nitrophenylboronic acid, the aryl bromide, and finely ground potassium phosphate under an inert atmosphere.

  • In a separate vial, add Palladium(II) Acetate and SPhos, and then add the anhydrous toluene. Stir for a few minutes until a homogeneous solution is formed.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the degassed water to the reaction mixture.

  • Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen.

  • Heat the reaction mixture to 100°C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki Coupling of 2-Nitrophenylboronic Acid with an Aryl Chloride

This protocol utilizes microwave heating and a robust catalyst system to facilitate the coupling of the more challenging 2-nitrophenylboronic acid with a less reactive aryl chloride.

Materials:

  • 1-Chloro-2-nitrobenzene (1.0 mmol)

  • 2-Nitrophenylboronic acid (1.2 mmol)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 mmol, 5 mol%)

  • Sodium Carbonate (Na₂CO₃) (2.0 mmol)

  • Methanol (4 mL)

  • Deionized Water (1 mL)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add 1-chloro-2-nitrobenzene, 2-nitrophenylboronic acid, and sodium carbonate.

  • Add Pd(PPh₃)₄ to the vial.

  • Add a 4:1 mixture of methanol and water.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 120°C for 30 minutes with stirring.[5]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[5]

Mechanistic Insights and Workflow Visualization

The Suzuki-Miyaura catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. For sterically hindered substrates like 2-nitrophenylboronic acid, the transmetalation step is often the rate-limiting step.

Suzuki_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Oxidative Addition->Ar-Pd(II)(X)Ln Transmetalation Transmetalation Ar-Pd(II)(X)Ln->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'Ln Ar-Pd(II)-Ar'Ln Transmetalation->Ar-Pd(II)-Ar'Ln Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'Ln->Reductive Elimination Reductive Elimination->Pd(0)Ln Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The Suzuki-Miyaura Catalytic Cycle.

A systematic approach to optimizing the Suzuki coupling for challenging substrates is crucial for achieving desired outcomes.

Optimization_Workflow cluster_start Initial Reaction Setup cluster_optimization Optimization Cycle cluster_analysis Analysis and Finalization Start Select Aryl Halide and Boronic Acid Screen_Catalyst Screen Catalyst/Ligand (e.g., Buchwald, NHC) Start->Screen_Catalyst Screen_Base Screen Base (e.g., K3PO4, K2CO3, Cs2CO3) Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvent (e.g., Toluene, Dioxane, 2-Butanol) Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature Screen_Solvent->Optimize_Temp Analyze_Results Analyze Yield and Purity (TLC, GC-MS, NMR) Optimize_Temp->Analyze_Results Analyze_Results->Screen_Catalyst Low Yield/ Side Products Final_Protocol Finalized Protocol Analyze_Results->Final_Protocol Acceptable Yield

Caption: Workflow for Optimizing Suzuki Coupling Reactions.

Conclusion

References

  • Synthesis of 2-Nitro- and 2,2'-Dinitrobiphenyls by Means of the Suzuki Cross-Coupling Reaction | The Journal of Organic Chemistry. Available at: [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling) - PMC. Available at: [Link]

Sources

Safety Operating Guide

2-(4-Hydroxyphenyl)-4-nitrobenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing complex, dual-hazard molecules requires moving beyond generic safety data sheets. 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid is a highly specialized compound that presents a unique convergence of hazards: the rapid tissue-penetrating toxicity of a phenol moiety, the potential reactivity of a nitroaromatic group, and the corrosivity of a carboxylic acid.

Mishandling this compound or its waste streams does not just risk regulatory non-compliance; it poses an immediate, life-threatening risk to laboratory personnel. This guide provides a self-validating, mechanistically grounded protocol for the safe handling, operational segregation, and proper disposal of this chemical.

Chemical Profiling & Mechanistic Hazard Assessment

To design an effective disposal protocol, we must first deconstruct the molecule to understand the causality behind its hazards. The disposal strategy is dictated by the most reactive and toxic functional groups present in the compound.

  • The Phenol Moiety: Phenol derivatives are highly corrosive and lipophilic. They rapidly penetrate the lipid bilayer of the stratum corneum (the outer layer of skin), causing systemic toxicity, cardiovascular shock, and central nervous system depression[1]. Crucially, phenol acts as a local anesthetic, meaning severe chemical burns may initially be painless, delaying emergency response[2].

  • The Nitrobenzoic Acid Moiety: Nitroaromatics present severe environmental hazards and are highly persistent in soil and water. Furthermore, under extreme heat or when dried completely in the presence of heavy metals, nitroaromatics can become thermally unstable or shock-sensitive[3].

  • The Carboxylic Acid: Lowers the pH of solutions, classifying aqueous waste streams as EPA RCRA Corrosive (D002) if the pH drops below 2.0[4].

Table 1: Physicochemical & Quantitative Hazard Profile
Hazard ParameterMechanistic ImplicationRegulatory / Action Threshold
Dermal Permeability Rapid systemic absorption via lipid bilayer.Fatal human doses can occur at 1–15 grams of phenol exposure[5].
Corrosivity Causes coagulation necrosis of tissue.Aqueous waste pH ≤ 2.0 triggers EPA D002 classification[4].
Reactivity Nitroaromatics can form shock-sensitive salts.Keep away from heavy metals, strong bases, and reducing agents[3].
Inhalation (Dust) Mucous membrane ulceration.OSHA PEL for phenol derivatives: 5 ppm (8-hour TWA)[6].

Operational Handling & Waste Segregation Plan

Standard laboratory PPE is insufficient for this compound. Chloroform and concentrated phenol derivatives can permeate standard nitrile gloves in seconds[7].

Pre-Disposal Operational Controls:

  • Barrier Protection: Personnel must wear double-layered gloves. The inner layer should be standard nitrile, and the outer layer must be a highly rated barrier material such as SilverShield, Viton, or Butyl rubber[8],[7].

  • Engineering Controls: All weighing, transferring, and disposal preparations must occur within a certified chemical fume hood, working at least 6 inches behind the sash to prevent inhalation of aerosolized dust[8].

WasteWorkflow Start Waste Generation: 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid Segregation Segregation: Isolate from oxidizers & metals Start->Segregation Container Primary Containment: HDPE/PTFE container Segregation->Container Labeling Labeling: Hazardous Waste (Toxic/Corrosive) Container->Labeling Secondary Secondary Containment: Designated EHS bin Labeling->Secondary Pickup EHS Pickup & Incineration (EPA RCRA Compliant) Secondary->Pickup

Figure 1: Step-by-step hazardous waste segregation and disposal workflow.

Step-by-Step Disposal Protocol

Because this compound contains both toxic and corrosive characteristics, it must be managed strictly under EPA Resource Conservation and Recovery Act (RCRA) guidelines[4]. Never dispose of this chemical or its rinsates down the sink[6].

Step 1: Container Selection

  • Action: Select a High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) waste container.

  • Causality: The acidic nature of the benzoic acid and the organic solvent properties of the phenol moiety will degrade standard plastics and corrode metal containers over time.

Step 2: Segregation

  • Action: Ensure the waste container is free of heavy metals (e.g., lead, zinc, copper), strong oxidizers, and strong caustics.

  • Causality: Nitroaromatics can react with heavy metals to form highly unstable, shock-sensitive metallic salts. Mixing with strong oxidizers can trigger exothermic reactions[7],[3].

Step 3: Collection and State Management

  • Action: Collect solid waste (contaminated paper towels, empty vials, raw powder) in clear, sealable poly bags before placing them in a rigid hazardous waste box[9]. For liquid waste (e.g., dissolved in methanol or water), funnel slowly into the HDPE container.

  • Causality: Double-bagging solid waste prevents toxic dust from aerosolizing when EHS personnel open the primary bin.

Step 4: Labeling and Storage

  • Action: Label the container explicitly with: "Hazardous Waste: 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid (Toxic/Corrosive)." Store the container in a secondary containment tray below eye level, away from direct sunlight and heat sources[6],[7].

Step 5: EHS Manifesting

  • Action: Submit a waste pickup request to your institution's Environmental Health and Safety (EHS) department. This waste is typically slated for high-temperature commercial incineration.

Emergency Spill & Exposure Management (The PEG Protocol)

The most critical knowledge gap in laboratory safety regarding phenol derivatives is the misuse of water during dermal exposure. Attempting to wash off concentrated phenol with low-pressure sink water will actively worsen the injury. Water is a poor solvent for phenol; it merely dilutes it slightly and spreads the chemical over a larger surface area of the skin, accelerating systemic absorption[8],[10].

Dermal Exposure Protocol:

  • Do NOT use a sink. Immediately remove all contaminated clothing (phenol penetrates leather and standard fabrics instantly)[11].

  • Apply PEG 300 or PEG 400: Immediately swab the affected area with pharmaceutical-grade, low-molecular-weight Polyethylene Glycol (PEG 300 or PEG 400)[8],[1].

  • Mechanistic Causality of PEG: PEG acts as a competitive molecular sink. It has a massive thermodynamic affinity for the phenol moiety, actively drawing the chemical out of the lipid-rich stratum corneum and binding it, thereby halting systemic circulation[1].

  • Continuous Application: Continue swabbing with fresh PEG-soaked pads until the sickeningly sweet odor of phenol is completely gone, or until emergency medical services arrive[9],[2].

EmergencyResponse Exposure Dermal Exposure to Chemical Action1 IMMEDIATE ACTION: Do NOT use low-pressure water Exposure->Action1 Action2 Remove contaminated PPE Action1->Action2 PEG Apply PEG 300/400 continuously (Binds phenol moiety) Action2->PEG Medical Seek Emergency Medical Care PEG->Medical

Figure 2: Emergency dermal exposure response pathway emphasizing the critical PEG protocol.

References

  • Western Washington University Environmental Health & Safety. "Phenol Safety Guidelines." WWU EHS. Available at: [Link]

  • University of Michigan-Dearborn EHS. "Phenol Laboratory Chemical Safety." UM-Dearborn. Available at: [Link]

  • Yale Environmental Health & Safety. "Phenol Standard Operating Procedure." Yale University. Available at: [Link]

  • Princeton University Office of Environmental Health and Safety. "Phenol Protocols." Princeton EHS. Available at:[Link]

  • Carl Roth. "Safety Data Sheet: 4-Nitrobenzoic acid." Carl Roth SDS Database. Available at:[Link]

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. Available at:[Link]

  • Tulane University Office of Environmental Health and Safety. "FACT SHEET: Phenol." Tulane OEHS. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC) / ATSDR. "Medical Management Guidelines for Phenol." Toxic Substance Portal. Available at:[Link]

Sources

Personal protective equipment for handling 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide: Handling 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid

As a specialized nitroaromatic intermediate utilized in advanced drug development and synthetic chemistry, 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid (CAS: 1261913-66-9) presents unique handling challenges. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols to ensure absolute operational safety, focusing on the mechanistic causality behind each safety requirement.

Mechanistic Toxicology: The "Why" Behind the Hazards

To handle this compound safely, one must understand its molecular behavior. The molecule contains three critical functional groups: a carboxylic acid, a phenol moiety, and a nitroaromatic ring.

Causality of Toxicity: Nitroaromatic compounds are notorious for their rapid absorption through the skin, gastrointestinal tract, and respiratory system [1]. The presence of the phenolic ring increases the molecule's lipophilicity (log P), significantly accelerating its transdermal penetration rate compared to unsubstituted nitrobenzoic acids[2].

Once in systemic circulation, hepatic nitroreductase enzymes bioactivate the nitro group (-NO₂) into highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These electrophilic metabolites interact with erythrocytes, oxidizing the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺) [3]. This induces methemoglobinemia , a dangerous condition that prevents hemoglobin from releasing oxygen to tissues, leading to cyanosis, hypoxia, and potential hepatotoxicity.

ToxicityMechanism N1 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid (Nitroaromatic Compound) N2 Dermal/Inhalation Absorption (Enhanced by Phenol Lipophilicity) N1->N2 Exposure N3 Nitroreductase Enzymes (Hepatic Metabolism) N2->N3 Systemic Circulation N4 Reactive Intermediates (Nitroso & Hydroxylamine) N3->N4 Bioreduction N5 Hemoglobin Oxidation (Fe2+ -> Fe3+) N4->N5 Erythrocyte Interaction N7 Oxidative Stress & Cellular Damage N4->N7 ROS Generation N6 Methemoglobinemia (Impaired O2 Transport) N5->N6 Clinical Manifestation

Figure 1: Mechanism of nitroaromatic-induced methemoglobinemia and oxidative stress.

Quantitative Risk Assessment & PPE Matrix

Because of the severe systemic risks associated with dermal and inhalation exposure, standard laboratory PPE is insufficient. The data below summarizes the hazard profile and the exact PPE specifications required to mitigate these risks.

Table 1: Hazard Classification & Thresholds

Hazard CategoryGHS CodeClinical ManifestationOperational Threshold
Skin Irritation / Absorption H315Erythema, systemic methemoglobinemiaZero dermal contact permitted.
Eye Irritation H319Severe ocular tissue damageUse ANSI Z87.1 face protection.
Respiratory Toxicity H335Mucosal irritation, systemic absorptionKeep ambient dust < 0.1 mg/m³.
Target Organ Toxicity H373Blood (Cyanosis), Liver damageAvoid repeated sub-acute exposures.

Table 2: Personal Protective Equipment (PPE) Specifications

PPE CategorySpecificationMechanistic Justification
Hand Protection Double Gloving: Inner Nitrile (0.11 mm) + Outer Neoprene (>0.4 mm).Nitroaromatics rapidly permeate standard latex. Neoprene provides a superior chemical barrier against lipophilic aromatics [4].
Respiratory NIOSH N95 or P100 Particulate Respirator.Prevents inhalation of aerosolized micro-crystals during weighing.
Eye/Face Chemical splash goggles + Face shield.Prevents ocular absorption of airborne dust.
Body Tyvek® disposable suit or heavy-duty chemically resistant lab apron.Prevents accumulation of chemical dust on standard cotton lab coats, which can cause chronic dermal exposure.

Operational Workflow: Self-Validating Handling Protocol

This step-by-step methodology ensures that every safety measure is actively verified before proceeding to the next step, creating a closed-loop safety system [4].

Step 1: Environmental Verification

  • Action: Activate the chemical fume hood and verify the face velocity is between 80–120 feet per minute (fpm).

  • Self-Validation: Hold a single Kimwipe at the sash opening. It must be gently and consistently pulled inward without violent fluttering. Do not proceed if the tissue drops or flutters erratically.

Step 2: PPE Integrity Check

  • Action: Don inner nitrile gloves and outer neoprene gloves.

  • Self-Validation: Before donning, trap air inside the outer glove and roll the cuff to pressurize it. The glove must hold pressure for 10 seconds without deflation. Discard if any pinhole leaks are detected.

Step 3: Anti-Static Weighing

  • Action: Place an anti-static weighing boat on the analytical balance inside the fume hood. Use a static eliminator (ionizer) over the balance.

  • Causality: Dry nitrobenzoic acid derivatives can hold a static charge, causing the powder to aerosolize and repel from spatulas, drastically increasing inhalation risk.

  • Self-Validation: Hover a clean, non-sparking plastic spatula 1 cm above the powder. If the powder jumps to the spatula, static is present; increase ionizer output before proceeding.

Step 4: Transfer and Sealing

  • Action: Transfer the required mass, immediately seal the primary container, and wipe the exterior of the container with a disposable cloth dampened with a mild alkaline solution (e.g., 1% sodium bicarbonate).

  • Causality: The carboxylic acid and phenol groups make the compound highly soluble in basic solutions, ensuring complete chemical deactivation and removal from the container's exterior.

OperationalWorkflow S1 Pre-Operation: Verify Fume Hood (80-120 fpm) S2 Don PPE: Double Gloves, P100, Goggles S1->S2 S3 Static Elimination: Use Ionizer on Weighing Area S2->S3 S4 Transfer & Weighing: Use Non-Sparking Spatula S3->S4 S5 Reaction Setup: Keep Container Tightly Closed S4->S5 S6 Decontamination: Wipe Area with Alkaline Detergent S5->S6

Figure 2: Self-validating operational workflow for handling nitroaromatic powders.

Spill Response & Disposal Plan

In the event of a localized spill outside of containment, immediate action is required to prevent aerosolization and systemic exposure.

Spill Response Protocol:

  • Evacuate & Isolate: Immediately step back and restrict access to a 10-foot radius.

  • Dust Suppression (Critical Step): Do not sweep dry powder. Mist the spill lightly with water or a compatible high-boiling solvent (e.g., polyethylene glycol or a mild alkaline buffer) to bind the dust.

  • Mechanical Collection: Use a disposable plastic scoop to collect the dampened material. Place it into a rigid, sealable hazardous waste container.

  • Chemical Decontamination: Wash the spill surface with a 5% sodium carbonate or sodium hydroxide solution. The alkaline environment deprotonates the phenol and carboxylic acid groups, forming highly water-soluble sodium salts that are easily wiped away.

  • Validation: Wipe the area with a dry pH strip; a neutral pH indicates the alkaline wash has been successfully cleared.

Waste Disposal Logistics:

  • Segregation: Store 2-(4-Hydroxyphenyl)-4-nitrobenzoic acid waste strictly separate from strong reducing agents (e.g., sodium borohydride, zinc dust) and strong oxidizers. Mixing nitroaromatics with reducing agents can trigger highly exothermic, runaway reactions.

  • Disposal Method: Do not empty into drains. All contaminated materials (including gloves and Kimwipes) must be sealed in a designated "Hazardous Organic Solid Waste" drum for high-temperature commercial incineration.

References

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity Journal of the Brazilian Chemical Society (SciELO) URL: [Link]

  • Skin Notation Profiles: Nitrobenzene National Institute for Occupational Safety and Health (NIOSH) / CDC URL:[Link]

  • Toxicological Profile for Nitrobenzene Agency for Toxic Substances and Disease Registry (ATSDR) / CDC URL:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council (US) / National Academies Press URL:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.